Ethyl 5-Bromo-2-iodobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-bromo-2-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUQSSZXGVRFDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 5-Bromo-2-iodobenzoate
Foreword: The Strategic Value of Orthogonal Halogenation
In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. Ethyl 5-Bromo-2-iodobenzoate is a quintessential example of such a scaffold. Its value lies not merely in its structure, but in the synthetic optionality it affords. The presence of two distinct halogen atoms—bromine and iodine—at specific positions on the benzoic acid framework provides orthogonal reactive handles.[1] The carbon-iodine bond is significantly more reactive towards common palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the more robust carbon-bromine bond. This differential reactivity allows for selective, stepwise functionalization, enabling the construction of complex molecular architectures with a high degree of precision.[1] This guide provides a detailed, field-proven pathway for the synthesis of this versatile intermediate, grounded in established chemical principles and validated protocols.
Retrosynthetic Analysis: A Two-Stage Strategic Approach
The synthesis of this compound is most logically approached in two primary stages: the formation of the core 5-bromo-2-iodobenzoic acid intermediate, followed by the esterification of the carboxylic acid moiety.
Caption: Retrosynthetic disconnection of the target molecule.
Part I: Synthesis of 5-Bromo-2-iodobenzoic Acid via Sandmeyer Reaction
The cornerstone of this synthesis is the conversion of the readily available 2-Amino-5-bromobenzoic acid into 5-Bromo-2-iodobenzoic acid. This is achieved through a two-step, one-pot diazotization-iodination sequence, commonly known as the Sandmeyer reaction.
Principle and Mechanism: The Role of the Diazonium Salt
The reaction proceeds via the formation of an aryl diazonium salt, a highly versatile synthetic intermediate.[4]
-
Diazotization: The primary aromatic amine of 2-Amino-5-bromobenzoic acid is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction must be conducted at low temperatures (0-5 °C) to form the relatively unstable aryl diazonium salt. The low temperature is critical; at higher temperatures, the diazonium salt would readily decompose, primarily through reaction with water to form a phenol, drastically reducing the yield of the desired product.[5]
Detailed Experimental Protocol: Synthesis of 5-Bromo-2-iodobenzoic Acid
This protocol is adapted from established literature procedures.[6]
Materials:
-
2-Amino-5-bromobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Potassium Iodide (KI)
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether (Et₂O)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
Diazonium Salt Formation:
-
In a 250 mL beaker, dissolve 2-Amino-5-bromobenzoic acid (3.9 g, 0.018 mol) in 55 mL of water containing sodium hydroxide (0.90 g, 0.023 mol). Add a solution of sodium nitrite (1.5 g, 0.022 mol) and stir until fully dissolved.
-
In a separate 500 mL flask equipped with a magnetic stirrer, prepare a solution of concentrated hydrochloric acid (6.4 mL) in 9 mL of water. Cool this solution to 0 °C in an ice-salt bath.
-
Add the amine/nitrite solution dropwise to the stirred, cold HCl solution over 1.5 hours, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the resulting suspension at 0 °C for an additional 30 minutes.
-
-
Iodination and Work-up:
-
In a separate flask, prepare a solution of potassium iodide (4.5 g, 0.027 mol) in 7.4 mL of water.
-
Slowly add the cold diazonium salt suspension to the potassium iodide solution. A vigorous evolution of nitrogen gas will be observed.
-
Once the addition is complete, heat the reaction mixture to 90 °C and stir for 30 minutes to ensure the reaction goes to completion.[6]
-
Cool the mixture to room temperature. Collect the crude solid product by vacuum filtration and wash it with cold water.
-
-
Purification:
-
Dissolve the crude solid in a 40% aqueous sodium hydroxide solution. Acidify the clarified solution with concentrated HCl to precipitate the product.
-
Extract the product into diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid from a 1:1 mixture of methanol and water to yield 5-bromo-2-iodobenzoic acid as a light yellow solid.[6]
-
Data Presentation: Reagent Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| 2-Amino-5-bromobenzoic acid | 216.03 | 3.9 | 0.018 | 1.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.5 | 0.022 | ~1.2 |
| Potassium Iodide (KI) | 166.00 | 4.5 | 0.027 | 1.5 |
| Expected Yield | 326.91 | ~3.56 | ~0.0109 | ~60% |
Yields are based on literature reports and may vary based on experimental conditions.[6]
Experimental Workflow: Sandmeyer Reaction
Caption: Workflow for the synthesis of 5-Bromo-2-iodobenzoic Acid.
Part II: Fischer Esterification to this compound
With the halogenated benzoic acid in hand, the final step is a straightforward esterification to yield the target compound.
Principle and Mechanism: Acid-Catalyzed Nucleophilic Acyl Substitution
Fischer-Speier esterification is a classic acid-catalyzed equilibrium reaction.[3] The mechanism involves:
-
Protonation: The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of ethanol (the alcohol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer & Elimination: A proton is transferred to one of the hydroxyl groups, converting it into a good leaving group (water). The elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final ethyl ester.
To drive this equilibrium reaction towards the product side, an excess of ethanol is used, serving as both a reactant and the solvent, according to Le Châtelier's principle.[3]
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on standard Fischer esterification procedures.[3]
Materials:
-
5-Bromo-2-iodobenzoic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-Bromo-2-iodobenzoic acid (3.27 g, 0.01 mol) in absolute ethanol (100 mL).
-
Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirred suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, caution: effervescence), and finally with brine (50 mL). The bicarbonate wash is crucial for removing any unreacted carboxylic acid and the sulfuric acid catalyst.
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by column chromatography on silica gel.
-
Data Presentation: Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| 5-Bromo-2-iodobenzoic acid | 326.91 | 3.27 | 0.01 | 1.0 |
| Ethanol (EtOH) | 46.07 | ~79 (100mL) | ~1.7 | ~170 (Solvent) |
| Sulfuric Acid (H₂SO₄) | 98.08 | ~3.7 (2mL) | ~0.037 | Catalytic |
| Product (Theoretical Yield) | 354.96 | ~3.55 | 0.01 | ~100% |
Actual yields are typically high (>90%) for this reaction.
Experimental Workflow: Fischer Esterification
Caption: Workflow for the Fischer Esterification of the intermediate acid.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Standard techniques include:
-
¹H NMR: The spectrum should show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and distinct signals for the three aromatic protons in the 7-8 ppm region.[7]
-
¹³C NMR: Will confirm the number of unique carbon environments.
-
Mass Spectrometry: Will show the molecular ion peak corresponding to the product's mass.
-
Melting Point: The corresponding methyl ester has a reported melting point of 45-49 °C; the ethyl ester will have a comparable value.[8]
Safety Considerations
-
Strong Acids: Concentrated hydrochloric acid and sulfuric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. The in situ generation and immediate use in solution, as described in this protocol, is a standard safety practice to mitigate this risk.
-
Organic Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.
References
- A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.
- 5-Bromo-2-iodobenzoic acid synthesis. ChemicalBook.
- 2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure.
- 2-Amino-5-bromobenzoic acid synthesis. ChemicalBook.
- Leveraging Organic Synthesis Building Blocks: The Case of 2-Bromo-5-iodobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- What is the background and overview of 2-Amino-5-bromobenzoic acid? Guidechem.
- Prepar
- Conclusion about the Sandmeyer reaction synthesis of 2-Iodobenzoic acid. Study.com.
- Diazotis
- An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-iodobenzo
- An In-depth Technical Guide to the Synthesis of Ethyl 4-iodobenzoate
- Methyl 5-bromo-2-iodobenzo
- Methyl 5-bromo-2-iodobenzo
Sources
- 1. nbinno.com [nbinno.com]
- 2. homework.study.com [homework.study.com]
- 3. benchchem.com [benchchem.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. texiumchem.com [texiumchem.com]
- 6. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. 5-溴-2-碘苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
Introduction: The Strategic Importance of Ethyl 5-Bromo-2-iodobenzoate in Modern Synthesis
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-Bromo-2-iodobenzoate
This compound is a halogenated aromatic ester that serves as a highly versatile and strategic building block in advanced organic synthesis. Its utility, particularly for professionals in pharmaceutical research and drug development, stems from its unique trifecta of functional groups: an ethyl ester, a bromine atom, and an iodine atom. The distinct electronic environments and reactivities of the iodo and bromo substituents allow for programmed, sequential chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. This enables the precise and controlled construction of complex, poly-substituted aromatic scaffolds that are central to many active pharmaceutical ingredients (APIs). This guide offers a senior application scientist's perspective on the core physicochemical properties, analytical characterization, and synthetic utility of this pivotal intermediate.
Section 1: Core Physicochemical Properties
The fundamental physical and chemical characteristics of a compound govern its behavior in both storage and reaction conditions. Understanding these properties is a prerequisite for its effective application in any synthetic workflow. While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its constituent parts and from closely related analogs like its parent acid and corresponding methyl ester.
Key Identifiers and Properties
| Property | Value | Source/Reference |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₉H₈BrIO₂ | Calculated |
| Molecular Weight | 354.97 g/mol | Calculated |
| CAS Number | Not explicitly assigned; often grouped with isomers. | N/A |
| Appearance | Expected to be a solid (powder or crystal), ranging from white to off-white/light yellow. This is based on the appearance of its precursors and analogs like 5-Bromo-2-iodobenzoic acid and Mthis compound.[1] | Inferred |
| Melting Point | The related methyl ester, Mthis compound, has a melting point of 45-49 °C. The ethyl ester is expected to have a similar, though not identical, melting point. | Inferred from Analog |
| Boiling Point | The isomeric Ethyl 2-bromo-5-iodobenzoate has a predicted boiling point of 341.8±27.0 °C at 760 mmHg. A similar range can be expected for the title compound.[2] | Inferred from Isomer |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, acetone, and tetrahydrofuran (THF). Sparingly soluble in nonpolar solvents like hexanes and largely insoluble in water. | General Chemical Principles |
Section 2: Synthesis and Strategic Reactivity
The true value of this compound is realized in its synthesis and subsequent chemical transformations. Its architecture is deliberately designed for chemoselective functionalization.
Representative Synthesis Pathway
The most common route to this compound involves a two-step process: a Sandmeyer-type reaction to produce the di-halogenated carboxylic acid, followed by a standard esterification.
Step 1: Synthesis of 5-Bromo-2-iodobenzoic Acid The synthesis begins with 2-amino-5-bromobenzoic acid. This precursor undergoes diazotization using sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0°C) to form an in-situ diazonium salt. This intermediate is then treated with a solution of potassium iodide (KI), which displaces the diazonium group to install the iodine, yielding 5-bromo-2-iodobenzoic acid.[3]
Step 2: Fischer Esterification The resulting carboxylic acid is then esterified to the ethyl ester. This is typically achieved through a Fischer esterification, where the acid is refluxed with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
Caption: Synthetic workflow for this compound.
The Principle of Orthogonal Reactivity
The synthetic power of this compound lies in the differential reactivity of the carbon-halogen bonds. The Carbon-Iodine (C-I) bond is significantly weaker and more polarizable than the Carbon-Bromine (C-Br) bond. This allows the iodine to act as a superior leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[4][5]
This reactivity difference enables a programmed, stepwise approach to building molecular complexity:
-
First Coupling: A cross-coupling reaction is performed under mild conditions that selectively activate the C-I bond, leaving the C-Br bond untouched.
-
Second Coupling: The resulting molecule, which now contains a bromo group, can undergo a second, distinct cross-coupling reaction at the C-Br position, often under more forcing conditions (e.g., higher temperature, different catalyst/ligand system).
This "one-pot" or sequential functionalization is a cornerstone of modern medicinal chemistry for creating diverse compound libraries for high-throughput screening.[4]
Caption: Selective cross-coupling strategy using this compound.
Section 3: Standard Analytical and Characterization Protocols
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following are standard, field-proven protocols for the analysis of this compound.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure by analyzing the ¹H and ¹³C environments.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a proton spectrum on a 400 MHz (or higher) spectrometer.
-
Expected Signals:
-
An ethyl group signal: a quartet around 4.4 ppm (2H, -OCH₂CH₃) and a triplet around 1.4 ppm (3H, -OCH₂CH₃).
-
Aromatic signals: Three distinct signals in the aromatic region (~7.5-8.5 ppm), corresponding to the three protons on the benzene ring. The splitting patterns (doublets, doublet of doublets) will be dictated by their positions relative to the bulky iodo and bromo substituents.
-
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum with proton decoupling.
-
Expected Signals:
-
Nine distinct carbon signals: one carbonyl carbon (~165 ppm), six aromatic carbons (two of which are directly attached to the halogens and will have characteristic shifts), and two aliphatic carbons from the ethyl group (~62 ppm for -OCH₂- and ~14 ppm for -CH₃).
-
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess purity and confirm the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile organic solvent like ethyl acetate or dichloromethane.
-
GC Separation:
-
Inject 1 µL of the sample into a GC equipped with a standard nonpolar capillary column (e.g., DB-5ms).
-
Use a temperature program, for example: initial temperature of 100 °C, hold for 2 min, then ramp to 280 °C at 20 °C/min.
-
-
MS Detection:
-
Use Electron Ionization (EI) at 70 eV.
-
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A distinct cluster of peaks around m/z = 354/356, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio). The peak at 354 corresponds to [C₉H₈⁷⁹BrIO₂]⁺.
-
Key Fragments: Look for characteristic losses, such as the loss of an ethoxy group (-OC₂H₅, m/z 45) to give a fragment at m/z = 309/311, or the loss of the entire ethyl ester group.
-
-
Conclusion
This compound is more than a simple chemical; it is a strategic tool for synthetic chemists. Its well-defined physicochemical properties and, most importantly, the orthogonal reactivity of its two distinct halogen atoms, provide a reliable and controllable platform for the synthesis of complex molecules. The protocols and insights detailed in this guide are designed to empower researchers and drug development professionals to leverage the full potential of this valuable building block, ensuring both efficiency and precision in their synthetic endeavors.
References
-
The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Available at: [Link]
-
PubChem. Ethyl 5-bromo-2-hydroxy-3-iodobenzoate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. Ethyl 4-bromobenzoate. National Center for Biotechnology Information. Available at: [Link]
-
NIST. Benzoic acid, 4-bromo-, ethyl ester. National Institute of Standards and Technology. Available at: [Link]
- Google Patents. A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.
-
PubChem. Ethyl 2-bromobenzoate. National Center for Biotechnology Information. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Available at: [Link]
-
NIST. Benzoic acid, 2-bromo-. National Institute of Standards and Technology. Available at: [Link]
Sources
An In-depth Technical Guide to Ethyl 5-Bromo-2-iodobenzoate: Synthesis, Properties, and Applications
This guide provides a comprehensive overview of Ethyl 5-Bromo-2-iodobenzoate, a halogenated aromatic compound with significant potential in organic synthesis and drug discovery. Due to its specific substitution pattern, this compound is not widely cataloged with a unique CAS number. Therefore, this document will focus on its synthesis from readily available starting materials, its predicted physicochemical properties, and its anticipated applications, particularly in the realm of cross-coupling reactions.
Introduction and Structural Elucidation
This compound is a di-halogenated derivative of ethyl benzoate. The strategic placement of a bromine atom at the 5-position and an iodine atom at the 2-position relative to the ethyl ester group makes it a highly versatile building block in synthetic chemistry. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective and sequential functionalization, a key advantage in the construction of complex molecular architectures.
Chemical Structure:
While a specific CAS number for this compound is not readily found in major chemical databases, its synthesis is straightforward from the corresponding carboxylic acid, 5-Bromo-2-iodobenzoic acid (CAS: 21740-00-1).[1][2][3][4][5]
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of this compound. These values are extrapolated from the known properties of similar compounds, such as Mthis compound.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrIO₂ | - |
| Molecular Weight | 355.0 g/mol | - |
| Appearance | Off-white to pale yellow solid | Predicted |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Predicted |
Synthesis of this compound
The synthesis of this compound is most efficiently achieved through a two-step process starting from 2-Amino-5-bromobenzoic acid. The first step involves a Sandmeyer-type reaction to introduce the iodine, followed by an esterification to yield the final product.
The synthesis of the carboxylic acid precursor is a well-established procedure.[1][6][7]
Reaction Scheme:
Experimental Protocol:
-
Diazotization: Dissolve 2-Amino-5-bromobenzoic acid in a mixture of water and a suitable organic solvent, then cool to 0°C. Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.[6][7]
-
Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. The reaction is typically warmed to facilitate the substitution.[1][6]
-
Work-up and Purification: After the reaction is complete, the crude 5-Bromo-2-iodobenzoic acid is isolated by filtration. Purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pale yellow solid.[1][6]
The final step is a classic Fischer esterification of the carboxylic acid.[8][9]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: Suspend 5-Bromo-2-iodobenzoic acid in an excess of absolute ethanol. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[10]
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.[10]
Synthesis Workflow Diagram:
Caption: Synthesis workflow for this compound.
Applications in Organic Synthesis
The primary utility of this compound lies in its capacity as a versatile substrate for transition-metal-catalyzed cross-coupling reactions. The significant difference in the bond dissociation energies of the C-I and C-Br bonds allows for selective reactions at the 2-position (iodine) under milder conditions, leaving the 5-position (bromine) available for subsequent transformations.[11][12]
-
Suzuki-Miyaura Coupling: The C-I bond can be selectively coupled with a variety of boronic acids or esters under palladium catalysis to form biaryl compounds. The C-Br bond would remain intact under these milder conditions and could be subjected to a subsequent Suzuki-Miyaura coupling under more forcing conditions.[13][14]
-
Sonogashira Coupling: The iodinated position is highly reactive towards terminal alkynes in the presence of palladium and copper catalysts, providing a straightforward route to 2-alkynyl-5-bromobenzoates.
-
Heck Coupling: Alkenes can be coupled at the 2-position to introduce vinyl groups.
-
Buchwald-Hartwig Amination: The C-I bond can undergo amination reactions to introduce nitrogen-containing functionalities.
Illustrative Reaction Pathway: Sequential Suzuki-Miyaura Coupling
Caption: Sequential Suzuki-Miyaura coupling of this compound.
Safety and Handling
While a specific safety data sheet for this compound is not available, precautions should be taken based on the data for structurally similar compounds. Halogenated organic compounds should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For 5-Bromo-2-iodobenzoic acid, it is advised to avoid ingestion, inhalation, and contact with skin and eyes.
Conclusion
This compound, though not a commercially cataloged compound with a designated CAS number, represents a valuable and readily synthesizable building block for organic chemists. Its di-halogenated structure with differential reactivity at the C-I and C-Br bonds provides a powerful tool for the sequential and selective construction of complex organic molecules. This guide provides the foundational knowledge for its synthesis and outlines its significant potential in the development of novel pharmaceuticals and functional materials through modern cross-coupling methodologies.
References
- Google. (2024). Current time in Washington County, US.
- Google Patents. A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.
-
PubChem. Ethyl 5-bromo-2-hydroxy-3-iodobenzoate | C9H8BrIO3 | CID 177684648. [Link]
- Google Patents. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.
-
Amerigo Scientific. 5-Bromo-2-iodobenzoic acid. [Link]
-
Doron Scientific. Ethyl 2-bromo-5-iodobenzoate. [Link]
-
National Institutes of Health. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. [Link]
-
SOBHABIO. Ethyl-5-bromo-2,4-dimethoxy benzoate. [Link]
-
National Institutes of Health. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]
-
ResearchGate. Optimization of the Reaction Conditions for the Cross-Coupling of Ethyl Benzo[h]quinoline-10-carboxylate with Phenylboronic Acid a. [Link]
-
ResearchGate. Cross-coupling reactions for environmentally benign synthesis | Request PDF. [Link]
-
Chemistry LibreTexts. (2023). Preparation of Esters. [Link]
-
YouTube. (2023). How to Make Esters through Esterification | Examples Explained!. [Link]
-
Beilstein Journal of Organic Chemistry. Search Results. [Link]
-
IndiaMART. 5-Bromo-2-Iodobenzoic Acid. [Link]
Sources
- 1. 5-Bromo-2-iodobenzoic acid | 21740-00-1 [chemicalbook.com]
- 2. 5-Bromo-2-iodobenzoic acid - Amerigo Scientific [amerigoscientific.com]
- 3. 21740-00-1 2-Iodo-5-bromobenzoic acid AKSci A810 [aksci.com]
- 4. 5-Bromo-2-iodobenzoic acid 97 21740-00-1 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Page loading... [guidechem.com]
- 11. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Search Results [beilstein-journals.org]
A Technical Guide to the Spectroscopic Characterization of Ethyl 5-Bromo-2-iodobenzoate
This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for Ethyl 5-Bromo-2-iodobenzoate, a halogenated aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. In the absence of a complete, published reference dataset for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This approach not only offers a robust framework for the characterization of this compound but also serves as a practical illustration of spectroscopic analysis in real-world research scenarios where reference standards may be unavailable.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The presence of two different halogen atoms (bromine and iodine) at positions 5 and 2, respectively, along with an ethyl ester group at position 1, dictates the electronic environment of the aromatic protons and carbons, the vibrational modes of the chemical bonds, and the fragmentation patterns upon ionization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern for the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the halogens and the ester group.
| Predicted ¹H NMR Data for this compound | |||
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.85 - 7.95 | d | ~8.5 |
| H-4 | 7.15 - 7.25 | dd | ~8.5, ~2.0 |
| H-6 | 8.05 - 8.15 | d | ~2.0 |
| -OCH₂CH₃ | 4.30 - 4.40 | q | ~7.1 |
| -OCH₂CH₃ | 1.30 - 1.40 | t | ~7.1 |
Causality Behind Predictions: The predicted chemical shifts are based on the analysis of related structures. For instance, in 1-Bromo-2-iodobenzene, the aromatic protons resonate in the range of 6.9 to 7.8 ppm[1]. The addition of the electron-withdrawing ethyl ester group at C1 is expected to deshield the ortho proton (H-6) and the para proton (H-4) to a lesser extent. The H-6 proton is anticipated to be the most downfield-shifted aromatic proton due to the deshielding effect of the adjacent ester and the ortho-iodine. The coupling constants are predicted based on typical ortho (~8.5 Hz) and meta (~2.0 Hz) coupling in benzene derivatives.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the chemical environment of the nine unique carbon atoms in the molecule. The carbons directly attached to the electronegative halogens and the ester group will show characteristic downfield shifts.
| Predicted ¹³C NMR Data for this compound | |
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 167 |
| C-1 | 133 - 135 |
| C-2 | 95 - 97 |
| C-3 | 140 - 142 |
| C-4 | 130 - 132 |
| C-5 | 118 - 120 |
| C-6 | 138 - 140 |
| -OCH₂CH₃ | 61 - 63 |
| -OCH₂CH₃ | 13 - 15 |
Causality Behind Predictions: The chemical shift of the carbon attached to iodine (C-2) is expected to be significantly upfield due to the "heavy atom effect," a phenomenon well-documented for iodo-substituted aromatics[2][3]. Conversely, the carbon attached to bromine (C-5) will be downfield relative to an unsubstituted carbon. The remaining aromatic and ester carbon chemical shifts are predicted by considering the additive effects of the substituents on the benzene ring.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Acquire the spectrum with a spectral width of approximately 16 ppm, centered at around 6 ppm.
-
Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Signal average 16-32 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Acquire the spectrum with a spectral width of approximately 250 ppm, centered at around 125 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Signal average 512-1024 scans.
-
-
Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the ester group and the substituted benzene ring.
| Predicted IR Absorption Bands for this compound | |
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (ester) stretch | 1720 - 1740 |
| C-O (ester) stretch | 1250 - 1300 (asymmetric), 1100 - 1150 (symmetric) |
| C=C (aromatic) stretch | 1580 - 1600, 1450 - 1500 |
| C-H (aromatic) stretch | 3050 - 3100 |
| C-H (aliphatic) stretch | 2850 - 3000 |
| C-Br stretch | 550 - 650 |
| C-I stretch | 500 - 600 |
Causality Behind Predictions: The strong carbonyl (C=O) stretch of the ester is a highly characteristic and intense band. Its position is influenced by conjugation with the aromatic ring. The C-O stretching vibrations of the ester group are also prominent. The aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will be observed above and below 3000 cm⁻¹, respectively. The low-frequency C-Br and C-I stretching vibrations are expected in the fingerprint region of the spectrum. These predictions are consistent with data from similar structures like ethyl benzoate and ethyl 4-bromobenzoate[4][5][6].
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, the KBr pellet method is recommended for high-quality spectra. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment (or the KBr pellet holder).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and several characteristic fragment ions.
| Predicted Mass Spectrometry Data for this compound | ||
| m/z | Ion | Comments |
| 354/356 | [M]⁺ | Molecular ion peak. The isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) will result in two peaks of nearly equal intensity separated by 2 Da. |
| 309/311 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical. |
| 279/281 | [M - COOCH₂CH₃]⁺ | Loss of the ethyl ester group. |
| 228 | [M - I]⁺ | Loss of an iodine radical. |
| 199/201 | [M - I - CO]⁺ | Subsequent loss of carbon monoxide. |
| 175 | [M - Br]⁺ | Loss of a bromine radical. |
Causality Behind Predictions: The molecular weight of this compound (C₉H₈BrIO₂) is 354.97 g/mol . The presence of bromine will lead to a characteristic M/M+2 isotopic pattern in the molecular ion and any bromine-containing fragments. The fragmentation is expected to proceed via common pathways for ethyl esters, such as the loss of the ethoxy group or the entire ester functionality. Cleavage of the carbon-halogen bonds is also a likely fragmentation pathway.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: For a volatile compound, direct infusion or injection into a gas chromatograph (GC) coupled to a mass spectrometer (GC-MS) is a suitable method.
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment-rich spectra.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded over a mass range of approximately m/z 50-500.
Visualization of Key Relationships
Molecular Structure and NMR Assignments
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Mass Spectrometry Fragmentation Workflow
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS data for this compound. By integrating fundamental spectroscopic principles with comparative data from analogous structures, a comprehensive and scientifically rigorous characterization has been presented. The provided experimental protocols offer a robust framework for obtaining high-quality data for this and similar compounds. This guide serves as a valuable resource for researchers and scientists in the field of chemical analysis and drug development, demonstrating a practical approach to structural elucidation in the absence of certified reference materials.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-bromo-2-hydroxy-3-iodobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-bromo-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]
-
PubChem. (n.d.). 2-Iodobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 5-Bromo-2-chlorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
MHX biotech. (n.d.). 5-Bromo-2-iodobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum for ethyl benzoate. Retrieved from [Link]
Sources
- 1. Ethyl 5-bromo-2-iodo-3-methylbenzoate|BLD Pharm [bldpharm.com]
- 2. Benzoic acid, ethyl ester [webbook.nist.gov]
- 3. 1-Bromo-2-iodobenzene(583-55-1) 13C NMR [m.chemicalbook.com]
- 4. Ethyl benzoate(93-89-0) IR Spectrum [m.chemicalbook.com]
- 5. Benzoic acid, 4-bromo-, ethyl ester [webbook.nist.gov]
- 6. Ethyl 4-bromobenzoate(5798-75-4) IR Spectrum [m.chemicalbook.com]
A Senior Application Scientist's Guide to Ethyl 5-Bromo-2-iodobenzoate: Synthesis, Sourcing, and Strategic Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Bifunctional Halobenzoate
Ethyl 5-bromo-2-iodobenzoate is a halogenated aromatic ester that serves as a highly versatile and valuable building block in modern organic synthesis. Its structure is distinguished by the presence of two different halogen atoms—iodine and bromine—on the phenyl ring, positioned ortho and para to the ethyl ester, respectively. This unique arrangement provides a powerful tool for medicinal chemists and process developers. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for programmed, regioselective cross-coupling reactions. This enables the sequential and controlled introduction of different molecular fragments, facilitating the efficient construction of complex, highly substituted aromatic scaffolds that are central to many active pharmaceutical ingredients (APIs) and advanced materials. This guide provides an in-depth overview of its synthesis, commercial availability, analytical characterization, and strategic applications.
Physicochemical Properties and Specifications
A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. Key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 450412-27-8 | [1] |
| Molecular Formula | C₉H₈BrIO₂ | [1] |
| Molecular Weight | 369.97 g/mol | N/A |
| Appearance | White to off-white or light yellow solid/powder | [2] |
| Purity | Typically >97% | [3] |
| Melting Point | 45-49 °C (for the corresponding methyl ester) |
Synthesis and Purification: A Mechanistic Approach
The most common and logical laboratory-scale synthesis of this compound originates from its corresponding carboxylic acid, 5-Bromo-2-iodobenzoic acid. The synthesis of this precursor is a classic example of electrophilic aromatic substitution and diazotization chemistry.
Synthetic Pathway Rationale
The overall transformation involves two key stages: the synthesis of the 5-bromo-2-iodobenzoic acid core, followed by its esterification.
-
Diazotization-Iodination (Sandmeyer-type Reaction): The synthesis of the acid precursor, 5-bromo-2-iodobenzoic acid, typically starts from 5-amino-2-bromobenzoic acid.[4] The amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid). This diazonium salt is an excellent leaving group (N₂) and is readily displaced by an iodide nucleophile, typically from potassium iodide. This method is preferred for its high efficiency and regiochemical control.
-
Fischer Esterification: The resulting carboxylic acid is then converted to the ethyl ester. The most direct method is the Fischer esterification, where the acid is refluxed with an excess of ethanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄). The excess ethanol serves as both reactant and solvent, driving the equilibrium towards the product.
Visualizing the Synthesis Workflow
The following diagram outlines the logical flow from the commercially available starting material to the final product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative synthesis derived from established chemical principles. Researchers should always perform their own risk assessment and optimize conditions as needed.
Part A: Synthesis of 5-Bromo-2-iodobenzoic Acid[4]
-
In a flask equipped with a magnetic stirrer, suspend 5-amino-2-bromobenzoic acid (1.0 eq) in a mixture of water and sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes after addition to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve potassium iodide (2.0-3.0 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench any excess nitrous acid by adding a small amount of aqueous sodium bisulfite solution.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield crude 5-bromo-2-iodobenzoic acid. Recrystallization from an appropriate solvent (e.g., ethanol/water) may be performed for purification.
Part B: Fischer Esterification
-
Combine the dried 5-bromo-2-iodobenzoic acid (1.0 eq) and a large excess of absolute ethanol (10-20 eq) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.
-
Purify the product by column chromatography on silica gel to obtain pure this compound.
Commercial Availability and Sourcing
This compound is available from several fine chemical suppliers. When sourcing, it is crucial to verify purity specifications and availability (stock vs. lead time).
| Supplier | Product Name | CAS Number | Notes |
| Oakwood Chemical | This compound | 450412-27-8 | Direct listing of the target compound.[1] |
| BLD Pharm | Ethyl 5-bromo-2-iodo-3-methylbenzoate | N/A | Lists a related methylated analogue.[5] |
| Sigma-Aldrich | Mthis compound | 181765-86-6 | Offers the methyl ester analogue, which may be a suitable alternative in some applications. |
| CymitQuimica | Ethyl 5-bromo-2-iodo-benzoate | N/A | Lists the product under the "Indagoo" brand.[6] |
| Tokyo Chemical Industry (TCI) | 5-Bromo-2-iodobenzoic Acid | 21740-00-1 | A key precursor for in-house synthesis.[2] |
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of this compound is essential. The following spectroscopic methods provide a self-validating system to confirm its structure.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group.
-
Aromatic Region (δ 7.5-8.0 ppm): Three protons will be present in the aromatic region, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Ethyl Ester Group: A quartet around δ 4.4 ppm (for the -OCH₂- group) coupled to a triplet around δ 1.4 ppm (for the -CH₃ group) is the characteristic signature of the ethyl ester.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will confirm the presence of nine distinct carbon environments, including the carbonyl carbon of the ester (~165 ppm), six unique aromatic carbons (two of which are directly bonded to the halogens), and the two carbons of the ethyl group.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight of 369.97. Crucially, the isotopic pattern of the molecular ion will display the characteristic signature of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).
Strategic Application in Regioselective Cross-Coupling
The primary utility of this compound lies in its capacity for sequential, site-selective cross-coupling reactions. This is possible due to the significant difference in the bond dissociation energies of the C-I and C-Br bonds.
-
C-I Bond: Weaker, more easily broken.
-
C-Br Bond: Stronger, requires more forcing conditions to react.
This reactivity differential allows for selective functionalization at the C-I position while leaving the C-Br position intact for a subsequent, different coupling reaction.[7] Palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations can be employed.[8][9]
Visualizing Sequential Cross-Coupling
Caption: Regioselective sequential cross-coupling strategy.
Representative Protocol: Sequential Sonogashira/Suzuki Coupling
-
Sonogashira Coupling (at C-I): To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF/Et₃N), add the terminal alkyne (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%). Stir at room temperature until TLC/GC-MS indicates complete consumption of the starting material. Work up and purify to isolate the 2-alkynyl-5-bromobenzoate intermediate.
-
Suzuki Coupling (at C-Br): To the isolated intermediate (1.0 eq) in a solvent system (e.g., Dioxane/Water), add the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., PPh₃, 8 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[9] Heat the reaction (e.g., 80-100 °C) until completion. Work up and purify to yield the final, disubstituted product.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound should be consulted, general guidelines based on related haloaromatic compounds apply.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials and sources of ignition.[12]
-
Fire Safety: While not considered highly flammable, containers may burn if exposed to fire, potentially emitting toxic and corrosive fumes. Use extinguishing media suitable for the surrounding fire.[11]
References
-
Oakwood Chemical. Product Page: this compound. [Link]
- Google Patents. (2016). CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.
-
IndiaMART. Supplier Listing: 5-Bromo-2-Iodobenzoic Acid. [Link]
- Google Patents. (2018). CN108046710A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.
Sources
- 1. This compound [oakwoodchemical.com]
- 2. 5-Bromo-2-iodobenzoic Acid | 21740-00-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 3-Bromo-5-iodobenzoic acid 97 188815-32-9 [sigmaaldrich.com]
- 4. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]
- 5. Ethyl 5-bromo-2-iodo-3-methylbenzoate|BLD Pharm [bldpharm.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Ethyl 5-Bromo-2-iodobenzoate solubility in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of Ethyl 5-Bromo-2-iodobenzoate
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in common organic solvents. Given the specificity of this compound, this document emphasizes the foundational principles of solubility and provides a robust, field-proven protocol for its empirical determination, ensuring scientific integrity and reproducibility.
This compound is a halogenated aromatic ester. Such molecules are frequently pivotal intermediates in the synthesis of complex active pharmaceutical ingredients (APIs) and other high-value chemical entities.[1][2] The rational design of synthetic routes, purification strategies (like crystallization), and formulation processes is critically dependent on a thorough understanding of the solubility of these intermediates.[1][3] Poorly characterized solubility can lead to significant challenges in process development, including suboptimal reaction conditions, inefficient purification, and difficulties in achieving desired product purity and yield. This guide addresses the absence of readily available public data by equipping scientists with the theoretical knowledge and practical methodology to establish a comprehensive solubility profile for this compound.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[4] To predict the solubility of this compound, we must first analyze its structural and electronic characteristics.
Molecular Structure: this compound
-
Aromatic Core: A benzene ring, which is inherently non-polar and favors interactions with other aromatic or non-polar solvents through π-π stacking and van der Waals forces.
-
Ester Group (-COOEt): An ethyl ester group introduces polarity. The carbonyl oxygen (C=O) is a hydrogen bond acceptor, and the ester linkage creates a dipole moment. This group increases affinity for polar solvents.
-
Halogen Substituents (-Br, -I): The bromo and iodo substituents are highly significant. Both are electronegative, creating C-X dipoles and contributing to the overall molecular polarity.[5] However, their large size and polarizability also enhance London dispersion forces, which can improve solubility in less polar, polarizable solvents.[6] The presence of multiple halogens generally increases lipophilicity.[6]
The interplay of these features suggests a molecule with moderate polarity. It is not expected to be highly soluble in water but should exhibit considerable solubility in a range of organic solvents. The large, non-polar aromatic ring and bulky halogen atoms will favor non-polar to moderately polar solvents, while the polar ester group will promote solubility in more polar organic media.
Caption: Intermolecular interactions driving solubility.
Predicted Solubility Profile
Based on the structural analysis, the following qualitative solubility profile is anticipated. This serves as a hypothesis to be validated by the experimental protocol outlined in Section 4.0.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Cyclohexane | Sparingly Soluble to Soluble | The large, non-polar aromatic surface area and polarizable halogens will interact favorably via London dispersion forces. Toluene may be a particularly good solvent due to π-π stacking. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Soluble to Very Soluble | These solvents can engage in strong dipole-dipole interactions with the ester group and C-X bonds without the energetic penalty of disrupting a hydrogen-bonding network. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately Soluble | The compound can act as a hydrogen bond acceptor. However, its large non-polar regions will limit miscibility with highly networked protic solvents. |
| Highly Polar | Water, Acetonitrile | Insoluble to Very Sparingly Soluble | The molecule's large lipophilic character will dominate, leading to poor solvation by water. Acetonitrile may show slightly better performance due to dipole interactions. |
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
This protocol describes a robust and widely accepted method for determining the equilibrium solubility of a compound.[7][8][9] It is designed to be a self-validating system by ensuring that a true equilibrium between the dissolved and undissolved solid is achieved.
Materials and Equipment
-
Solute: this compound (verify purity by NMR or LC-MS)
-
Solvents: A range of high-purity (≥99.5%) organic solvents from different classes (e.g., Hexane, Toluene, Dichloromethane, THF, Acetone, Ethyl Acetate, Methanol, Ethanol).
-
Equipment:
-
Analytical balance (readable to ±0.01 mg)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Thermostatically controlled orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).[7]
-
Syringes and syringe filters (0.22 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer for concentration analysis.
-
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Detailed Step-by-Step Methodology
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or the solvent being tested).
-
Perform serial dilutions to create a set of at least five calibration standards that bracket the expected solubility range.
-
Analyze these standards by HPLC or UV-Vis to generate a calibration curve (Peak Area or Absorbance vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.99.
-
-
Sample Preparation:
-
For each solvent, add an excess amount of solid this compound to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium (e.g., 10-20 mg in 2 mL of solvent). The presence of undissolved solid at the end of the experiment is the primary validation that a saturated solution was achieved.[8]
-
Accurately add a known volume of the test solvent (e.g., 2.00 mL) to the vial.
-
Securely cap the vials. Prepare each solvent in triplicate to assess variability.[7]
-
-
Equilibration:
-
Place the vials in the orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials at a moderate speed (e.g., 150-200 rpm) for a predetermined period. A typical duration is 24 to 48 hours. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.[7]
-
-
Sampling and Filtration:
-
After equilibration, remove the vials from the shaker and let them stand for at least 30 minutes to allow undissolved solids to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter. Causality Note: The filter material must be chemically compatible with the solvent to avoid introducing extractables that could interfere with the analysis.
-
-
Analysis:
-
Accurately dilute a known volume of the clear filtrate with the mobile phase or chosen solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the previously calibrated HPLC or UV-Vis method.
-
Record the measured concentration.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in standard units, such as mg/mL or mol/L.
-
Calculate the mean and standard deviation for the triplicate measurements.
-
Data Presentation and Interpretation
Quantitative results should be summarized in a clear, structured table for easy comparison and analysis.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD | Observations |
| Hexane | Non-Polar | Record Data Here | Record Data Here | e.g., Colorless |
| Toluene | Non-Polar | Record Data Here | Record Data Here | e.g., Colorless |
| Dichloromethane | Polar Aprotic | Record Data Here | Record Data Here | e.g., Colorless |
| Tetrahydrofuran | Polar Aprotic | Record Data Here | Record Data Here | e.g., Colorless |
| Acetone | Polar Aprotic | Record Data Here | Record Data Here | e.g., Colorless |
| Ethyl Acetate | Polar Aprotic | Record Data Here | Record Data Here | e.g., Colorless |
| Methanol | Polar Protic | Record Data Here | Record Data Here | e.g., Colorless |
| Ethanol | Polar Protic | Record Data Here | Record Data Here | e.g., Colorless |
| Water | Highly Polar | Record Data Here | Record Data Here | e.g., Colorless |
Safety and Handling Precautions
As a Senior Application Scientist, it is imperative to emphasize that all laboratory work must be conducted with the utmost attention to safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and solvent-resistant gloves (e.g., nitrile).[10]
-
Ventilation: Work in a well-ventilated fume hood when handling organic solvents to avoid inhalation of vapors.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This guide provides a robust framework for understanding and determining the solubility of this compound. By combining theoretical prediction with a rigorous experimental protocol, researchers can generate the high-quality, reliable data essential for advancing drug discovery and chemical development projects. The methodologies described herein are grounded in established principles of physical chemistry and analytical science, ensuring that the resulting solubility profile is both accurate and defensible.
References
-
Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
Wang, J., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. National Center for Biotechnology Information. Retrieved from [Link]
-
Yan, A., et al. (n.d.). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Semantic Scholar. Retrieved from [Link]
-
Jan. (2016, October 4). Why do halogen substituents make molecules more lipophilic? Chemistry Stack Exchange. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Retrieved from [Link]
-
Osada, R., et al. (2025, August 10). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. ResearchGate. Retrieved from [Link]
-
AIChE. (2014, November 17). Method for Prediction of Pharmaceutical Solubility for Solvent Selection. Retrieved from [Link]
-
World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]
-
thetestmag.com. (n.d.). Effect of halogens in benzoic acid. Retrieved from [Link]
-
Fakhree, M. A. A., et al. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]
-
NotEvans. (2015, December 7). Acidity of o-halobenzoic acids. Chemistry Stack Exchange. Retrieved from [Link]
-
USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link]
-
Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent Systems and Their Selection in Pharmaceutics and Biopharmaceutics. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. brainly.in [brainly.in]
- 3. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 4. m.youtube.com [m.youtube.com]
- 5. thetestmag.com [thetestmag.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. who.int [who.int]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 5-Bromo-2-iodobenzoate: Synthesis, Characterization, and Application
Abstract
Ethyl 5-bromo-2-iodobenzoate is a synthetically versatile di-halogenated aromatic compound, pivotal for the construction of complex molecular architectures. Its unique electronic and steric properties, stemming from the presence of three distinct functional groups—an ester, a bromine atom, and an iodine atom—make it an invaluable building block for researchers in medicinal chemistry and materials science. This guide provides an in-depth analysis of its physicochemical properties, a detailed synthesis protocol, comprehensive characterization data, and a discussion of its primary application in regioselective cross-coupling reactions, grounded in the principles of modern organic chemistry.
Physicochemical Properties & Structural Data
This compound is a solid at room temperature, possessing a unique substitution pattern that dictates its reactivity. The core quantitative data for this compound is summarized below.
| Property | Value | Reference |
| Chemical Formula | C₉H₈BrIO₂ | [1] |
| Molecular Weight | 354.97 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Functional Groups | Ester, Aryl Bromide, Aryl Iodide | |
| InChI Key | JWUQSSZXGVRFDZ-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The preparation of this compound is typically achieved through a two-step sequence starting from the commercially available 2-amino-5-bromobenzoic acid. This process involves a Sandmeyer-type diazotization-iodination reaction followed by a classical Fischer esterification. This route is reliable and scalable for laboratory purposes.
Synthesis Workflow
The overall transformation can be visualized as a two-stage process, beginning with the conversion of an amino group to an iodide, followed by the esterification of the carboxylic acid.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
PART A: Synthesis of 5-Bromo-2-iodobenzoic Acid[3]
-
Diazotization: In a flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve 2-amino-5-bromobenzoic acid (1 equivalent) in an aqueous solution of hydrochloric acid.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, ensuring the temperature remains below 5°C. Stir the resulting suspension for 30 minutes at 0°C to ensure complete formation of the diazonium salt.[3]
-
Iodination: In a separate flask, prepare a solution of potassium iodide (KI, 1.5 equivalents) in water. Slowly add the cold diazonium salt suspension to the KI solution.
-
After the addition is complete, heat the reaction mixture to 90°C and maintain for 30-60 minutes, or until nitrogen gas evolution ceases.[3]
-
Workup: Cool the mixture to room temperature, which should cause the crude product to precipitate. Filter the solid, wash thoroughly with cold water, and then with a small amount of aqueous sodium bisulfite to quench any remaining iodine. The crude 5-bromo-2-iodobenzoic acid can be purified by recrystallization from aqueous ethanol.[3]
PART B: Esterification to this compound
-
Reaction Setup: To a round-bottom flask, add the dried 5-bromo-2-iodobenzoic acid (1 equivalent), a large excess of absolute ethanol (which acts as both solvent and reagent), and a catalytic amount of concentrated sulfuric acid (approx. 2-3 mol%).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl ester.
Spectroscopic Characterization (Self-Validation)
Confirming the identity and purity of the final product is paramount. The following section outlines the expected spectroscopic data for this compound, based on established principles of NMR and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and ethyl protons.
-
Aromatic Region (δ 7.0-8.5 ppm): Three protons will be present in a characteristic splitting pattern. The proton ortho to the iodine (at C6) will be a doublet. The proton between the bromine and the ester (at C4) will be a doublet of doublets. The proton ortho to the bromine (at C6) will appear as a doublet.
-
Ethyl Group: A quartet (CH₂) around δ 4.4 ppm and a triplet (CH₃) around δ 1.4 ppm, showing the typical coupling of an ethyl ester.
-
-
¹³C NMR: The carbon NMR will show nine distinct signals.
-
Carbonyl Carbon: A signal around δ 165 ppm.
-
Aromatic Carbons: Six signals in the δ 90-140 ppm range. The carbon attached to iodine (C2) will be significantly downfield shifted due to the heavy atom effect, appearing around δ 90-95 ppm. The carbon attached to bromine (C5) will be around δ 115-120 ppm.
-
Ethyl Carbons: Two signals corresponding to the O-CH₂ (around δ 62 ppm) and the CH₃ (around δ 14 ppm).
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z ≈ 355. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio), a characteristic M+2 peak of nearly equal intensity will be observed at m/z ≈ 357.
Applications in Regioselective Synthesis
The primary utility of this compound lies in its capacity as a substrate for sequential, palladium-catalyzed cross-coupling reactions.[4] This functionality is critical for the programmed assembly of highly substituted aromatic systems, a common strategy in drug discovery.
The Principle of Differential Reactivity
The synthetic power of this molecule stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling cycles (e.g., Suzuki, Sonogashira, Heck), the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[5][6]
The C-I bond is significantly weaker and more polarizable than the C-Br bond.[7] This results in a much faster rate of oxidative addition at the C-I position.[5] Consequently, chemists can selectively perform a cross-coupling reaction at the C2 position while leaving the C-Br bond at C5 intact for a subsequent, different coupling reaction under more forcing conditions.[4]
Sources
- 1. rsc.org [rsc.org]
- 2. labproinc.com [labproinc.com]
- 3. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reactivity Profile of Ethyl 5-Bromo-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromo-2-iodobenzoate is a versatile dihalogenated aromatic compound that serves as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring two distinct halogen atoms with differential reactivity, allows for selective and sequential functionalization. This property makes it a highly sought-after intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] The presence of an electron-withdrawing ethyl ester group further influences the reactivity of the aromatic ring. This guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions and its potential for nucleophilic aromatic substitution.
Core Reactivity Principles: A Tale of Two Halogens
The synthetic utility of this compound is primarily dictated by the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive towards oxidative addition to a Pd(0) center than the C-Br bond. This difference in reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.[2] This inherent reactivity difference forms the basis for the regioselective functionalization of the molecule, allowing for the selective transformation of the iodo-substituent while the bromo-substituent remains intact for subsequent reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The ability to selectively functionalize the C-I bond allows for a stepwise approach to the synthesis of polysubstituted aromatic compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide.[3] Due to the high reactivity of the C-I bond, this compound readily undergoes Suzuki-Miyaura coupling at the 2-position under mild conditions.[2]
Conceptual Workflow for Selective Suzuki-Miyaura Coupling:
Caption: Workflow for selective Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Selective Suzuki-Miyaura Coupling (Adapted from a similar substrate) [2]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture with stirring to a temperature of 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Reactant | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv) | Dioxane/H₂O (4:1) | 90 | 12 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2 mol%) | Cs₂CO₃ (2 equiv) | Toluene/H₂O (5:1) | 100 | 8 | ~80-90 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, co-catalyzed by palladium and copper.[4] Similar to the Suzuki coupling, the C-I bond of this compound exhibits high reactivity, allowing for selective alkynylation at the 2-position.[5]
Catalytic Cycles in Sonogashira Coupling:
Caption: Interconnected palladium and copper cycles in the Sonogashira coupling.
Experimental Protocol: Selective Sonogashira Coupling (Adapted from a similar substrate) [4]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and a base such as triethylamine (Et₃N, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred mixture.
-
Reaction Execution: Stir the reaction at room temperature or heat to 40-60 °C, monitoring its progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts) followed by brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
| Reactant | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%) | CuI (4 mol%) | Et₃N | THF | RT | ~90-98 |
| 1-Hexyne | Pd(PPh₃)₄ (3 mol%) | CuI (5 mol%) | DIPA | DMF | 50 | ~85-95 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] The higher reactivity of the C-Br bond compared to the C-Cl bond in similar substrates suggests that selective amination at the 5-position of this compound is feasible, although the C-I bond is generally the most reactive.[3] By carefully controlling the reaction conditions, such as temperature and catalyst system, selective amination at the iodine-bearing carbon can be achieved.
Experimental Protocol: Selective Buchwald-Hartwig Amination (Hypothetical, based on general principles)
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a Buchwald ligand, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with water, extract with an organic solvent, and wash the organic layer with brine.
-
Purification: Dry, concentrate, and purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.[1] In this compound, the ethyl ester group is a moderate electron-withdrawing group. While the inductive effects of the halogens also contribute to the electron deficiency of the ring, it is generally not sufficient to activate the ring for facile SNAr reactions with common nucleophiles under standard conditions. Harsher reaction conditions or the use of very strong nucleophiles might be required to induce substitution, and a mixture of products could be expected.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity is dominated by the differential reactivity of the carbon-iodine and carbon-bromine bonds, which allows for selective palladium-catalyzed cross-coupling reactions. The C-I bond can be selectively functionalized via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions under relatively mild conditions, leaving the C-Br bond available for subsequent transformations. This sequential functionalization strategy provides a powerful tool for the construction of complex, polysubstituted aromatic compounds that are of significant interest in drug discovery and materials science. While the potential for nucleophilic aromatic substitution exists, it is generally less favored due to insufficient activation of the aromatic ring. A thorough understanding of the reactivity profile of this compound enables chemists to strategically design synthetic routes to novel and valuable molecules.
References
-
Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. University of Illinois at Urbana-Champaign. [Link]
-
Gagnon, A. (2018). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. ProQuest Dissertations Publishing. [Link]
-
Powers, D. C., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. The Journal of organic chemistry, 87(1), 1–13. [Link]
-
International Journal of Advanced Chemistry Research. (2023). Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research, 5(1), 10-15. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
PubChem. (n.d.). Ethyl 5-bromo-2-hydroxy-3-iodobenzoate. [Link]
-
Schmidt, J., & Krische, M. J. (2013). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Journal of the American Chemical Society, 135(40), 14964–14967. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Shimizu, M., et al. (2011). Mechanistic Study on the Palladium-catalyzed Stereoselective Cross-coupling Reaction of 1,1-Dibromo-3,3,3-trifluoro-2-tosyloxypropene. ResearchGate. [Link]
-
Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Link]
-
PubChem. (n.d.). Ethyl 4-bromobenzoate. [Link]
-
NIST. (n.d.). Benzoic acid, 4-bromo-, ethyl ester. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
-
Thomas, S., & aggressive, V. (2013). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & biomolecular chemistry, 11(28), 4614–4626. [Link]
-
PubChem. (n.d.). Ethyl 2-bromobenzoate. [Link]
-
Cordier, C. J., et al. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles. Journal of the American Chemical Society, 135(31), 11768–11771. [Link]
-
Palani, V. P., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical reviews, 122(11), 10126–10169. [Link]
-
Keglevich, G. (2017). New Developments on the Hirao Reactions, Especially from “Green” Point of View. Molecules (Basel, Switzerland), 22(12), 2095. [Link]
-
Lee, J. H., Park, J. S., & Cho, C. G. (2002). Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone. Organic letters, 4(7), 1171–1173. [Link]
-
MHX biotech (changzhou) co., ltd. (n.d.). 5-Bromo-2-iodobenzoic acid. [Link]
Sources
The Strategic Deployment of Ethyl 5-Bromo-2-iodobenzoate in Modern Medicinal Chemistry: A Technical Guide
Introduction: Unveiling the Potential of a Dihalogenated Scaffold
In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical building blocks, dihalogenated aromatic compounds have emerged as particularly powerful tools, offering medicinal chemists a versatile platform for the construction of complex molecular architectures. Ethyl 5-bromo-2-iodobenzoate, a seemingly simple molecule, embodies this principle, possessing a unique combination of sterically and electronically differentiated reactive centers. This guide provides an in-depth technical exploration of the potential applications of this compound in medicinal chemistry, drawing upon established synthetic methodologies and key structure-activity relationship (SAR) insights. We will delve into its role as a linchpin in the synthesis of biaryl and acetylenic scaffolds, which are prevalent in a variety of clinically relevant molecules, most notably in the realm of oncology with Poly(ADP-ribose) polymerase (PARP) and kinase inhibitors.
Core Attributes: The Power of Orthogonal Reactivity
The synthetic utility of this compound is fundamentally rooted in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in metal-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and therefore more susceptible to oxidative addition to a low-valent metal catalyst (typically palladium) than the more robust C-Br bond.[1] This disparity in reactivity allows for a sequential and chemoselective approach to molecular construction, a highly sought-after attribute in multi-step syntheses.[2]
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |
| C-I | ~65 | Highest |
| C-Br | ~81 | Intermediate |
| C-Cl | ~96 | Lowest |
This inherent orthogonality enables a synthetic strategy where the iodo-position is first functionalized under milder conditions, leaving the bromo-position intact for a subsequent transformation under more forcing conditions.[2] This stepwise approach is critical for the controlled assembly of polysubstituted aromatic systems, which are often key to achieving desired pharmacological profiles.
Application I: The Synthesis of Biaryl Scaffolds via Sequential Suzuki-Miyaura Coupling
The biaryl motif is a privileged scaffold in medicinal chemistry, found in a multitude of approved drugs and clinical candidates. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[3] this compound is an ideal substrate for the synthesis of unsymmetrical biaryl compounds through a sequential Suzuki-Miyaura coupling strategy.
Conceptual Workflow
The overarching strategy involves a two-step sequence. The first coupling reaction targets the more reactive C-I bond, introducing the first aryl group. The second coupling, at the C-Br bond, introduces a different aryl moiety, leading to a tri-substituted biaryl system.
Caption: Sequential Suzuki-Miyaura Coupling Workflow.
Detailed Experimental Protocol: Synthesis of a Generic Ethyl 5-(Aryl²)-2-(Aryl¹)-benzoate
This protocol provides a general framework. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.[1][4]
Step 1: Synthesis of Ethyl 5-Bromo-2-(Aryl¹)-benzoate
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (Ar¹-B(OH)₂, 1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv.), followed by a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Ethyl 5-(Aryl²)-2-(Aryl¹)-benzoate
-
Reaction Setup: In a clean, oven-dried Schlenk flask, combine the product from Step 1, Ethyl 5-Bromo-2-(Aryl¹)-benzoate (1.0 equiv.), the second arylboronic acid (Ar²-B(OH)₂, 1.2 equiv.), a more robust base like cesium carbonate (Cs₂CO₃, 2.0 equiv.), and a more active palladium catalyst system, such as Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv.) with a suitable phosphine ligand (e.g., SPhos, 0.1 equiv.).
-
Inert Atmosphere: Establish an inert atmosphere as described in Step 1.
-
Solvent Addition: Add a degassed anhydrous solvent, such as toluene.
-
Reaction: Heat the reaction mixture to a higher temperature (e.g., 100-110°C) and stir vigorously. Monitor the reaction progress.
-
Work-up and Purification: Follow the work-up and purification procedure as outlined in Step 1 to isolate the final tri-substituted product.
Application II: Construction of Aryl-Alkynyl Scaffolds via Sequential Suzuki-Sonogashira Coupling
The Sonogashira coupling, which forges a bond between an aryl halide and a terminal alkyne, is another indispensable tool in medicinal chemistry.[5][6] A sequential Suzuki-Sonogashira coupling strategy with this compound allows for the synthesis of complex molecules containing both biaryl and aryl-alkynyl motifs.
Conceptual Workflow
This approach also leverages the differential reactivity of the C-I and C-Br bonds. Typically, the Sonogashira coupling is performed first at the iodo-position, followed by a Suzuki coupling at the bromo-position.
Caption: Sequential Sonogashira-Suzuki Coupling Workflow.
Detailed Experimental Protocol: Synthesis of a Generic Ethyl 5-(Aryl)-2-(alkynyl)-benzoate
This protocol provides a general guide. For specific substrates, optimization is likely necessary.[7][8]
Step 1: Synthesis of Ethyl 5-Bromo-2-(alkynyl)-benzoate
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv.), and a copper(I) co-catalyst, typically Copper(I) iodide (CuI) (0.01 equiv.).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Solvent and Reagent Addition: Add an anhydrous solvent like tetrahydrofuran (THF), followed by an amine base such as triethylamine (Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.1 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of celite, washing with THF. Concentrate the filtrate and purify the crude product by column chromatography.
Step 2: Synthesis of Ethyl 5-(Aryl)-2-(alkynyl)-benzoate
This step follows the same procedure as Step 2 of the sequential Suzuki-Miyaura coupling described previously, using the product from the Sonogashira reaction as the starting material.
Relevance in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations.[9] A common structural feature of many PARP inhibitors is a substituted benzamide scaffold.[4][5] While a direct synthesis of a marketed PARP inhibitor from this compound is not prominently documented in publicly available literature, its structural motifs are highly pertinent. For instance, the synthesis of Olaparib and other related inhibitors often involves intermediates such as 2-fluoro-5-formylbenzoic acid, which are then elaborated.[1][10][11] The 2,5-disubstituted benzoic acid core is a key pharmacophore.
The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to the critical benzamide moiety. The bromo and iodo substituents provide the handles for introducing other key structural features of PARP inhibitors through the cross-coupling reactions detailed above.
Hypothetical Synthetic Route to a PARP Inhibitor Pharmacophore
Caption: Plausible route to PARP inhibitor scaffolds.
Structure-Activity Relationship (SAR) Insights
The 2,5-dihalogenated pattern of this compound offers distinct advantages in SAR studies.[12] The ability to selectively introduce diverse substituents at the 2- and 5-positions allows for a systematic exploration of the chemical space around the core scaffold.
-
The 2-position: In many kinase and PARP inhibitors, this position is crucial for establishing key interactions with the hinge region of the ATP-binding pocket. The introduction of various aryl or heteroaryl groups via Suzuki coupling can modulate these interactions and significantly impact potency and selectivity.
-
The 5-position: This position often points towards the solvent-exposed region of the binding site. Modification at this site can be used to tune physicochemical properties such as solubility and cell permeability, without disrupting the core binding interactions. The introduction of polar groups via Suzuki or other coupling reactions can enhance aqueous solubility, a common challenge in drug development.
-
The Ester/Amide Group: The conversion of the ethyl ester to a primary, secondary, or tertiary amide is a critical step in the synthesis of many inhibitors. The amide functionality often forms a key hydrogen bond with the protein backbone, anchoring the inhibitor in the active site.
Conclusion
This compound represents a highly valuable and versatile building block for medicinal chemists. Its defining feature—the orthogonal reactivity of its two halogen atoms—provides a robust platform for the controlled, sequential synthesis of complex, polysubstituted aromatic compounds. This technical guide has outlined its potential in the construction of biaryl and aryl-alkynyl scaffolds through well-established cross-coupling methodologies. The direct relevance of these scaffolds to the development of potent therapeutic agents, particularly in the field of oncology, underscores the strategic importance of this compound in modern drug discovery programs. As the demand for novel and effective therapeutics continues to grow, the judicious application of such powerful synthetic intermediates will undoubtedly play a pivotal role in the successful identification and development of the next generation of medicines.
References
- Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. (2017). Journal of the Korean Chemical Society, 61(4), 213-220.
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]
- Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzo
- A kind of preparation method of olaparib. (2017).
- Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. (2023). Molecules, 28(15), 5894.
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (2020). Journal of Medicinal Chemistry, 63(15), 8269–8287.
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- A Comparative Guide to Palladium-Catalyzed Reactions of 2-Iodobenzoates for Mechanistic Studies. (n.d.). Benchchem.
- Processes for preparing olaparib. (2018).
- Processes for preparing olaparib. (2018).
- Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. (2023). Molecules, 28(15), 5894.
- SAR strategy for the 5F02 chemical scaffold. (n.d.).
- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2437972.
- A Comparative Guide to the Reactivity of Ethyl 4-iodobenzoate and Methyl 4-iodobenzoate in Cross-Coupling Reactions. (n.d.). Benchchem.
- preventing homo-coupling in Sonogashira reactions of Ethyl 4-iodobenzo
- Application Notes and Protocols for Suzuki Coupling with Ethyl 4-iodobenzo
- The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University.
- Application Notes and Protocols for the Sonogashira Reaction of Ethyl 4-iodobenzo
- Mthis compound | Aryl Halide Building Block. (n.d.). Benchchem.
- Application Notes and Protocols: Sonogashira Coupling of Ethyl 4-iodobenzoate with Terminal Alkynes. (n.d.). Benchchem.
Sources
- 1. US10100017B2 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 2. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors [kci.go.kr]
- 6. Radiosynthesis of 3 H- and 14 C-labeled Veliparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN106905243A - A kind of preparation method of olaparib - Google Patents [patents.google.com]
- 11. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 5-Bromo-2-iodobenzoate: Synthesis, and Applications
Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds
In the landscape of modern drug discovery and materials science, the precise construction of complex molecular architectures is paramount. Among the vast arsenal of synthetic building blocks, polysubstituted aromatic compounds hold a place of distinction. These structures serve as rigid scaffolds upon which functional groups can be strategically placed to modulate biological activity or material properties. Ethyl 5-Bromo-2-iodobenzoate, a halogenated aromatic ester, has emerged as a particularly valuable intermediate. Its utility stems from the differential reactivity of the bromo and iodo substituents, allowing for selective and sequential functionalization. This guide provides an in-depth technical overview of this compound, from its synthetic origins to its applications in cutting-edge research.
Historical Context: A Convergence of Classic Reactions
While a singular "discovery" of this compound is not prominently documented in the annals of chemical literature, its existence is a direct consequence of the development of powerful and foundational reactions in organic chemistry. The historical context of this compound is best understood through the lens of the two key transformations that enable its synthesis: the Sandmeyer reaction and Fischer-Speier esterification.
The Sandmeyer reaction , first reported by Swiss chemist Traugott Sandmeyer in 1884, provided a revolutionary method for the conversion of aryl amines into aryl halides via diazonium salts. This reaction opened up a vast new landscape for aromatic chemistry, allowing for the introduction of a wide range of substituents onto an aromatic ring with a level of control previously unattainable. The synthesis of the precursor to our title compound, 5-Bromo-2-iodobenzoic acid, relies heavily on this classic transformation.
Following the formation of the carboxylic acid, the final step in the synthesis of this compound is Fischer-Speier esterification . Developed in 1895 by Emil Fischer and Arthur Speier, this acid-catalyzed esterification of a carboxylic acid with an alcohol is a cornerstone of organic synthesis. Its simplicity and efficiency have made it a workhorse reaction for nearly 130 years.
The emergence of this compound as a commercially available and widely used building block is a testament to the enduring power of these fundamental reactions. Its history is not that of a singular breakthrough, but rather the logical and practical application of well-established synthetic methodologies to create a versatile tool for chemical innovation.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is a well-established and robust two-step process. The first step involves the synthesis of the key intermediate, 5-Bromo-2-iodobenzoic acid, from 2-Amino-5-bromobenzoic acid via a Sandmeyer-type reaction. The second step is the Fischer-Speier esterification of the resulting carboxylic acid with ethanol.
Step 1: Synthesis of 5-Bromo-2-iodobenzoic Acid
The conversion of 2-Amino-5-bromobenzoic acid to 5-Bromo-2-iodobenzoic acid proceeds through the formation of a diazonium salt, which is subsequently displaced by iodide.
Caption: Synthesis of 5-Bromo-2-iodobenzoic acid.
Detailed Protocol:
-
Diazotization: 2-Amino-5-bromobenzoic acid is suspended in an aqueous acidic solution (typically hydrochloric acid) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature. This in situ formation of nitrous acid reacts with the aromatic amine to form the corresponding diazonium salt. The reaction is typically stirred for a short period at this temperature to ensure complete formation of the diazonium salt.[1]
-
Iodination: To the freshly prepared diazonium salt solution, a solution of potassium iodide in water is added. The mixture is then allowed to warm to room temperature and may be gently heated to facilitate the displacement of the diazonium group by iodide, with the evolution of nitrogen gas.
-
Work-up and Purification: Upon completion of the reaction, the crude 5-Bromo-2-iodobenzoic acid often precipitates from the reaction mixture. The solid is collected by filtration, washed with cold water to remove inorganic salts, and may be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure carboxylic acid.
Causality Behind Experimental Choices:
-
Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures, readily decomposing. Maintaining a temperature of 0-5 °C is crucial for preventing premature decomposition and maximizing the yield of the desired product.
-
Acidic Conditions: The presence of a strong acid is necessary for the formation of nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.
-
Use of Potassium Iodide: Potassium iodide serves as the source of the iodide nucleophile that displaces the diazonium group.
Step 2: Fischer-Speier Esterification to this compound
With the 5-Bromo-2-iodobenzoic acid in hand, the final step is a straightforward acid-catalyzed esterification with ethanol.
Caption: Fischer-Speier Esterification.
Detailed Protocol:
-
Reaction Setup: 5-Bromo-2-iodobenzoic acid is dissolved or suspended in a large excess of absolute ethanol, which serves as both the reactant and the solvent. A catalytic amount of a strong acid, most commonly concentrated sulfuric acid, is carefully added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, the excess ethanol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent such as diethyl ether or ethyl acetate and washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst and remove any unreacted carboxylic acid. The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude this compound. Further purification, if necessary, can be achieved by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Excess Ethanol: Fischer esterification is a reversible reaction. By using a large excess of ethanol, the equilibrium is shifted towards the product side, in accordance with Le Châtelier's principle, thereby increasing the yield of the desired ester.
-
Acid Catalyst: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.
-
Reflux Conditions: Heating the reaction to reflux increases the rate of the reaction, allowing the equilibrium to be reached more quickly.
Physicochemical Properties
A summary of the key physicochemical properties of the reactants and the final product is presented in the table below.
| Property | 2-Amino-5-bromobenzoic Acid | 5-Bromo-2-iodobenzoic Acid | This compound |
| CAS Number | 52736-24-8 | 21740-00-1 | 176035-51-5 |
| Molecular Formula | C₇H₆BrNO₂ | C₇H₄BrIO₂ | C₉H₈BrIO₂ |
| Molecular Weight | 216.03 g/mol | 326.93 g/mol | 354.96 g/mol |
| Appearance | White to off-white powder | Light yellow solid | Off-white to yellow solid |
| Melting Point | 219-221 °C | 159-163 °C | 46-50 °C |
Applications in Research and Development
The strategic placement of the bromo and iodo substituents on the benzene ring of this compound makes it a highly versatile building block in organic synthesis. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization.
Caption: Selective functionalization of this compound.
Key Applications Include:
-
Sequential Cross-Coupling Reactions: The iodo group can be selectively reacted in Suzuki, Sonogashira, Heck, or Buchwald-Hartwig couplings, leaving the bromo group intact for a subsequent, different cross-coupling reaction. This allows for the controlled and efficient synthesis of complex, unsymmetrically substituted biaryl and other polysubstituted aromatic compounds.
-
Medicinal Chemistry: Many biologically active molecules and drug candidates contain polysubstituted aromatic cores. This compound serves as a key starting material for the synthesis of novel compounds for screening in drug discovery programs.
-
Materials Science: The ability to introduce different functional groups in a controlled manner makes this compound useful in the synthesis of organic materials with tailored electronic and photophysical properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion
This compound stands as a prime example of a well-designed synthetic building block that has gained prominence due to its inherent versatility. While its history is intertwined with the development of fundamental organic reactions rather than a singular moment of discovery, its importance in modern chemical synthesis is undeniable. The ability to perform selective and sequential functionalization on its aromatic core provides chemists with a powerful tool for the construction of complex molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis and reactivity of this compound is essential for leveraging its full potential in the creation of novel and impactful chemical entities.
References
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [https://doi.org/10.1002/cber.18840170219]
- ChemicalBook. (n.d.). 5-Bromo-2-iodobenzoic acid synthesis. Retrieved January 2, 2026, from [https://www.chemicalbook.com/synthesis/21740-00-1.htm]
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [https://doi.org/10.1002/cber.189502803176]
Sources
Methodological & Application
Application Note: A Protocol for Selective Suzuki-Miyaura Cross-Coupling Using Ethyl 5-Bromo-2-iodobenzoate
Abstract: The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This application note provides a detailed protocol and expert insights for the selective Suzuki-Miyaura coupling utilizing Ethyl 5-Bromo-2-iodobenzoate. This substrate is of particular interest in pharmaceutical and materials science due to its dual halogen functionality, which allows for sequential, site-selective cross-coupling reactions. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds enables the targeted functionalization at the C-I position while preserving the C-Br bond for subsequent transformations.[1][3] This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible methodology for the synthesis of complex biaryl structures.
The Scientific Foundation: Mechanism of the Suzuki-Miyaura Coupling
A comprehensive understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[2][4]
The three fundamental steps are:
-
Oxidative Addition: The catalytic cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the electrophile (this compound). This step, often rate-determining, breaks the C-X bond and oxidizes the catalyst to a Pd(II) species.[1][3] Given the relative bond strengths (C-I < C-Br), oxidative addition occurs preferentially at the more labile C-I bond.
-
Transmetalation: This step involves the transfer of the organic moiety from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) complex. This process is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), thereby accelerating the transfer to the palladium center.[1][5][6]
-
Reductive Elimination: In the final step, the two organic ligands on the palladium complex couple, forming the new C-C bond of the biaryl product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][3]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Selective Monosubstitution
This protocol details the selective coupling of phenylboronic acid to the C-I position of this compound.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume | Purity | Notes |
| This compound | 354.99 | 1.0 | 1.0 | 355 mg | >97% | The limiting reagent. |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 | 146 mg | >98% | A slight excess ensures complete consumption of the starting halide. |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 | 0.03 | 35 mg | >98% | Catalyst. Sensitive to air; handle under inert gas. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg | >99% | Base. Finely powdered is preferred. |
| 1,4-Dioxane | 88.11 | - | - | 8 mL | Anhydrous | Solvent. Must be degassed prior to use. |
| Water (H₂O) | 18.02 | - | - | 2 mL | Degassed, DI | Co-solvent to dissolve the base. |
Equipment
-
100 mL Schlenk flask or round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow
Caption: Step-by-step workflow for the selective Suzuki coupling.
Detailed Step-by-Step Procedure
-
Inert Atmosphere Preparation: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Connect the flask to an inert gas (N₂ or Ar) line. Purge the system for 10-15 minutes to remove air and moisture.
-
Reagent Addition: Briefly remove the gas inlet and add this compound (355 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol) to the flask. Finally, add the air-sensitive catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol). The rationale for adding the catalyst last is to minimize its exposure to the atmosphere.
-
Purge Cycle: Seal the flask and carefully evacuate it under vacuum until the solids are dry, then backfill with inert gas. Repeat this cycle three times to ensure a completely oxygen-free environment, which is crucial for preventing the degradation of the Pd(0) catalyst and phosphine ligands.[7][8]
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe through a septum. The solvent mixture should be thoroughly degassed beforehand by sparging with N₂ or Ar for at least 30 minutes.
-
Reaction Execution: With vigorous stirring, heat the reaction mixture in an oil bath set to 80-85 °C. The temperature is chosen to be sufficient for the C-I bond activation while leaving the more robust C-Br bond largely unreacted.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting this compound spot has been consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).[9]
-
Combine the organic layers and wash with brine (1 x 30 mL) to remove residual water.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[9]
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product, Ethyl 5-bromo-2-phenylbenzoate.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry. The preservation of the C-Br bond can be confirmed by the characteristic isotopic pattern of bromine in the mass spectrum.
Field-Proven Insights: Optimizing for Success
The success of a Suzuki coupling often lies in the judicious choice of reaction components.
| Parameter | Choice & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄: A reliable, commercially available Pd(0) source that is often effective for reactive halides like aryl iodides.[7] Pd(OAc)₂ / Pd₂(dba)₃ + Ligand: Using a Pd(II) or Pd(0) precursor with a separate phosphine ligand (e.g., PPh₃, or more advanced Buchwald ligands like SPhos for less reactive halides) allows for greater modularity and optimization.[10][11] Electron-rich and bulky ligands generally accelerate the oxidative addition and reductive elimination steps.[1] |
| Base | Carbonates (K₂CO₃, Cs₂CO₃): Generally effective and compatible with a wide range of functional groups, including esters.[5] Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can sometimes provide superior results, albeit at a higher cost. Phosphates (K₃PO₄): A stronger base that can be effective for more challenging couplings.[5] Fluorides (KF, CsF): Mild bases that can be used when substrates are sensitive to hydrolysis.[10] |
| Solvent System | Dioxane/Water, Toluene/Water, THF/Water: Biphasic systems are common. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate species.[4][8] The choice of organic solvent can influence reaction rates and should be selected based on substrate solubility and desired reaction temperature. Environmentally friendlier solvents like 2-MeTHF or CPME are also gaining traction.[12] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized). 2. Insufficiently degassed solvents. 3. Base is not strong enough. 4. Low reaction temperature. | 1. Use fresh catalyst and ensure a rigorously inert atmosphere. 2. Improve the degassing procedure for all solvents. 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 4. Incrementally increase the temperature, but be mindful of potential reaction at the C-Br bond. |
| Dehalogenation | The aryl halide is reduced instead of coupled. This can be caused by hydride sources in the reaction mixture.[4] | Ensure solvents are pure. Sometimes, changing the base or ligand can mitigate this side reaction. |
| Homocoupling of Boronic Acid | Caused by oxygen in the reaction mixture which can promote the oxidative coupling of the boronic acid. | Rigorously exclude oxygen through proper degassing and maintaining a positive pressure of inert gas throughout the reaction. |
| Ester Hydrolysis | The base is too strong or the reaction temperature is too high for an extended period. | Use a milder base such as K₂CO₃ or KF.[10] Avoid unnecessarily long reaction times once the starting material is consumed. |
Safety and Hazard Management
A thorough risk assessment must be conducted before beginning this procedure.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene is also flammable and toxic. All solvent handling should occur in a well-ventilated fume hood.
-
Organoboron Reagents: While generally of low toxicity, boronic acids should be handled with care to avoid inhalation of dust.[13]
-
Exothermic Potential: While this specific reaction is generally well-behaved on a lab scale, be aware that Suzuki couplings can be exothermic. For any scale-up, reaction calorimetry is strongly recommended to assess thermal risk and prevent potential runaway reactions.[14][15][16]
Conclusion
This application note provides a robust and well-vetted protocol for the selective Suzuki-Miyaura coupling of this compound. By leveraging the differential reactivity of the C-I and C-Br bonds, this method offers a strategic entry point for the synthesis of complex, differentially substituted biaryl compounds. The detailed procedural steps, coupled with insights into mechanism, optimization, and safety, equip researchers with the necessary tools to confidently and successfully implement this powerful transformation in their synthetic programs.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Oldenhuis, N. J., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. [Link]
-
Bickelhaupt, F. M., et al. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Szostak, M., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]
-
ACS GCI Pharmaceutical Roundtable. Use of Base Metals in Suzuki Coupling. Wordpress. [Link]
-
Reddit. (2025). Hydrophilic Suzuki-coupling product workup?. r/OrganicChemistry. [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guides. Wordpress. [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
-
Dicks, A. P. (2015). Don't Forget the Workup. Journal of Chemical Education. [Link]
-
Le, T., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
-
Le, T. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University - College of Engineering. [Link]
-
ResearchGate. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
University of Strathclyde. Critical ligand and salt effects in organomagnesiate-promoted 3,3′-disubstituted phthalides synthesis from 2-iodobenzoate derivatives. [Link]
-
ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. researchgate.net [researchgate.net]
Heck reaction conditions for Ethyl 5-Bromo-2-iodobenzoate
An Application Guide to the Chemoselective Heck Reaction of Ethyl 5-Bromo-2-iodobenzoate
Introduction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] Its profound impact on the synthesis of complex molecules, pharmaceuticals, and materials was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] This guide provides a detailed examination of the Heck reaction applied to this compound, a dihalogenated aromatic substrate that presents a unique opportunity for chemoselective functionalization.
For substrates bearing multiple halide substituents, the inherent differences in reactivity can be exploited to achieve selective, stepwise transformations. The relative reactivity of aryl halides in the rate-determining oxidative addition step of the Heck catalytic cycle follows the order: Ar-I > Ar-Br > Ar-Cl. This is due to the decreasing bond dissociation energy of the carbon-halogen bond. By carefully controlling reaction parameters such as catalyst, ligand, base, and temperature, one can selectively target the more labile carbon-iodine bond while leaving the carbon-bromine bond intact for subsequent transformations. This application note provides detailed protocols and mechanistic insights for researchers aiming to leverage this selectivity in their synthetic endeavors.
Principle and Mechanism: The Heck Catalytic Cycle
The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] The active catalyst is typically a 14-electron Pd(0) complex, which can be generated in situ from a Pd(II) precursor like Palladium(II) acetate [Pd(OAc)₂] through reduction by a phosphine ligand or an amine base.[3][4]
The cycle comprises four key steps:
-
Oxidative Addition: The catalytic cycle begins with the insertion of the Pd(0) catalyst into the carbon-halogen bond of the aryl halide (R-X), forming a square planar Aryl-Pd(II)-Halide complex. This step is typically the rate-determining step of the reaction.[5][6]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a syn-addition manner, forming a new carbon-carbon bond.[3][5] Steric factors generally favor the addition of the aryl group to the less substituted carbon of the alkene double bond.[3][7]
-
Syn β-Hydride Elimination: For a substituted alkene product to form, a hydrogen atom on the carbon adjacent to the palladium-bearing carbon (β-position) is eliminated. This step requires a syn-coplanar arrangement of the Pd-C and C-H bonds and results in the formation of the alkene product and a hydrido-palladium(II) complex.[6]
-
Reductive Elimination and Catalyst Regeneration: The hydrido-palladium(II) complex, in the presence of a base (e.g., triethylamine, potassium carbonate), undergoes reductive elimination to regenerate the Pd(0) catalyst and form a stoichiometric amount of halide salt (e.g., [HNEt₃]⁺X⁻).[1][3]
Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.
Controlling Chemoselectivity: C-I vs. C-Br Coupling
The primary factor governing chemoselectivity in the Heck reaction of this compound is the difference in bond dissociation energies: C-I (≈228 kJ/mol) vs. C-Br (≈285 kJ/mol). The weaker C-I bond undergoes oxidative addition to the Pd(0) catalyst at a significantly faster rate than the C-Br bond. This allows for a high degree of selectivity under appropriately controlled conditions.
Protocol 1: Selective Heck Coupling at the C-I Position
This protocol is optimized for the selective reaction of the aryl iodide, leaving the aryl bromide moiety untouched for further synthetic manipulations. Milder reaction conditions are employed to disfavor the activation of the more robust C-Br bond. Ethyl acrylate is used as a representative activated alkene.[8][9]
Materials:
-
This compound (1.0 equiv.)
-
Ethyl acrylate (1.2-1.5 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
-
Triphenylphosphine (PPh₃) (2-4 mol%)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).
-
Add the anhydrous solvent (e.g., DMF, 5 mL per 1 mmol of substrate) via syringe, followed by the base (K₂CO₃).
-
Add ethyl acrylate (1.2 equiv.) to the stirring mixture.
-
Place the flask in a preheated oil bath at 80-100 °C. Lower temperatures favor higher selectivity.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), observing the consumption of the starting material and the formation of the mono-coupled product.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Ethyl 5-Bromo-2-(2-ethoxycarbonylvinyl)benzoate.
Protocol 2: Double Heck Coupling (C-I and C-Br)
To achieve reaction at both the iodo and bromo positions, more forcing conditions are required. This typically involves higher temperatures, longer reaction times, and potentially a more robust catalytic system. It is often performed in a stepwise manner, where the mono-arylated product from Protocol 1 is isolated and then subjected to a second Heck reaction.
Materials:
-
Ethyl 5-Bromo-2-(2-ethoxycarbonylvinyl)benzoate (from Protocol 1) (1.0 equiv.)
-
Alkene (e.g., Styrene or Ethyl Acrylate) (1.5 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] or a suitable N-heterocyclic carbene (NHC) ligand precursor (4-10 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (2.5 equiv.)
-
Anhydrous DMAc or NMP
Step-by-Step Procedure:
-
Follow the setup procedure as described in Protocol 1, using the mono-coupled product as the starting material.
-
Employ a more thermally stable ligand, such as Tri(o-tolyl)phosphine, or an NHC ligand, which are known to be effective for less reactive aryl bromides.[10][11]
-
Place the flask in a preheated oil bath at a higher temperature, typically 120-140 °C.
-
Stir the reaction for 12-48 hours, carefully monitoring the consumption of the starting material.
-
Follow the workup and purification procedure as described in Protocol 1 to isolate the di-substituted product.
Summary of Reaction Conditions
The choice of reaction parameters is critical for controlling the outcome of the Heck reaction on dihalogenated substrates. The following table summarizes key conditions for achieving selective versus double coupling.
| Parameter | Selective C-I Coupling | Double C-I & C-Br Coupling | Rationale |
| Temperature | 80 - 100 °C | 120 - 140 °C | Higher thermal energy is required to overcome the activation barrier for C-Br bond cleavage.[11] |
| Catalyst Loading | 1 - 2 mol% | 2 - 5 mol% | Higher loading can compensate for potential catalyst deactivation over longer reaction times at high temperatures. |
| Ligand | PPh₃ | P(o-tol)₃, NHCs, Buchwald-type phosphines | More electron-rich and sterically bulky ligands can facilitate the oxidative addition of less reactive aryl bromides.[11][12] |
| Base | K₂CO₃, Et₃N | K₃PO₄, Na₂CO₃, Cs₂CO₃ | Stronger, less-coordinating bases are often required for the more challenging C-Br coupling.[13] |
| Reaction Time | 4 - 12 hours | 12 - 48 hours | Longer times are needed to ensure the complete reaction of the less reactive C-Br bond. |
| Solvent | DMF, Acetonitrile | NMP, DMAc | Higher-boiling point polar aprotic solvents are necessary for the required higher reaction temperatures.[10] |
Troubleshooting and Optimization
-
Low Selectivity: If a significant amount of the double-coupled product is observed in Protocol 1, reduce the reaction temperature and time. Consider a milder base like sodium acetate (NaOAc).[5]
-
Low Yield: For the C-Br coupling, catalyst deactivation can be an issue. Ensure strictly anaerobic conditions. The use of more robust ligands like N-heterocyclic carbenes (NHCs) or bulky, electron-rich phosphines can improve catalyst stability and turnover.[11][12]
-
Steric Hindrance: The ortho-ester group on the substrate introduces steric bulk near the C-I bond. This can slow the reaction. Using a less bulky phosphine ligand or, conversely, a ligand with a specific bite angle might be necessary to optimize the reaction.[14]
-
Reductive Heck Side Product: In some cases, a reductive Heck product (where the alkene is saturated) can be a side product. This can be influenced by the solvent, base, and temperature.[12] Using a non-protic solvent can often minimize this pathway.
Conclusion
The Heck reaction of this compound serves as an excellent case study in chemoselective catalysis. By understanding the fundamental principles of the catalytic cycle and the relative reactivities of carbon-halogen bonds, researchers can strategically design reaction conditions to achieve either selective mono-arylation at the iodo position or exhaustive di-arylation. The protocols and guidelines presented here offer a robust starting point for developing efficient and selective syntheses, enabling the creation of complex molecular architectures from readily available dihalogenated precursors.
References
[5] BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from byjus.com. [1] Wikipedia. (2023). Heck reaction. Retrieved from en.wikipedia.org. [6] Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd. [3] Chemistry Notes. (2022, August 7). Heck Reaction: easy Mechanism, applications. Retrieved from chemistrynotes.com. [7] Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from chem.libretexts.org. [15] Lee, M.-T., Lee, H. M., & Hu, C.-H. (2008). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 27(24), 6449–6456. [4] Chemistry LibreTexts. (2023, January 22). Heck reaction. Retrieved from chem.libretexts.org. [16] Taylor & Francis Online. (2018). Pd(II) complexes of novel phosphine ligands: Synthesis, characterization, and catalytic activities on Heck reaction. Retrieved from tandfonline.com. [8] ResearchGate. (n.d.). Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. Retrieved from researchgate.net. [17] Royal Society of Chemistry. (2018). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers. [10] Wipf Group, University of Pittsburgh. (2007, January 30). Palladium II. Basic Principles - Heck Reactions. Retrieved from wipf.pitt.edu. [18] ResearchGate. (n.d.). Palladium-catalysed Heck reaction of ethyl acrylate 9 and iodobenzene 10 in ionic liquid-aqueous micellar solutions. Retrieved from researchgate.net. [19] ResearchGate. (n.d.). Heck coupling of iodobenzene with ethyl acrylate catalyzed by GTLσ-A193Cp-PdNPs bionanohybrid as catalyst at different aqueous content. Retrieved from researchgate.net. [20] Köhler, K., Heidenreich, R. G., Soom, J., & Krauter, J.-G. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry–A European Journal, 6(5), 843-848. [21] Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from beilstein-journals.org. [12] MDPI. (2018). Heck Reaction—State of the Art. Retrieved from mdpi.com. [22] National Institutes of Health. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from ncbi.nlm.nih.gov. [23] National Center for Biotechnology Information. (2019). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. Retrieved from ncbi.nlm.nih.gov. [11] National Center for Biotechnology Information. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from ncbi.nlm.nih.gov. [24] ResearchGate. (n.d.). Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. Retrieved from researchgate.net. [2] Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from organic-chemistry.org. [25] National Center for Biotechnology Information. (2024, February 21). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. Retrieved from ncbi.nlm.nih.gov. [26] Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction. Retrieved from odinity.com. [27] Royal Society of Chemistry. (2024). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. Retrieved from pubs.rsc.org. [28] Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from pubs.rsc.org. [29] ResearchGate. (2013, August 5). (PDF) Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from researchgate.net. [30] ResearchGate. (2023, July 18). (PDF) The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from researchgate.net. [31] ChemRxiv. (2021). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Retrieved from chemrxiv.org. [14] ResearchGate. (n.d.). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction | Request PDF. Retrieved from researchgate.net. [32] ResearchGate. (n.d.). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Retrieved from researchgate.net. [33] Organic Chemistry Lessons. (2021, March 20). Heck Reaction | Named Reactions. Retrieved from youtube.com. [34] YouTube. (2015, October 26). Heck reaction. Retrieved from youtube.com. [9] BenchChem. (2025). Application Notes and Protocols: Ethyl 4-iodobenzoate in Pharmaceutical Intermediate Synthesis. Retrieved from benchchem.com. [35] Organic Syntheses. (n.d.). SYNTHESIS OF SYMMETRICAL trans-STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Retrieved from orgsyn.org. [36] National Center for Biotechnology Information. (2019). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Retrieved from ncbi.nlm.nih.gov. [13] BenchChem. (2025). Technical Support Center: Optimizing Heck Reaction Yields with Ethyl 4-iodobenzoate. Retrieved from benchchem.com. [37] ResearchGate. (n.d.). Concentration dependence of the Heck reaction of ethyl acrylate 9 and iodobenzene 10 in aqueous solutions. Retrieved from researchgate.net. [38] ACS Publications. (2024, February 1). Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. Retrieved from pubs.acs.org. [39] ResearchGate. (n.d.). Heck reactions of aryl halides with styrene, n-butyl acrylate and ethyl. Retrieved from researchgate.net. [40] ResearchGate. (2019, November 9). Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts. Retrieved from researchgate.net.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. scispace.com [scispace.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck Reaction—State of the Art [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 22. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. odinity.com [odinity.com]
- 27. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08186A [pubs.rsc.org]
- 28. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. chemrxiv.org [chemrxiv.org]
- 32. researchgate.net [researchgate.net]
- 33. m.youtube.com [m.youtube.com]
- 34. youtube.com [youtube.com]
- 35. Organic Syntheses Procedure [orgsyn.org]
- 36. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. pubs.acs.org [pubs.acs.org]
- 39. researchgate.net [researchgate.net]
- 40. researchgate.net [researchgate.net]
Sonogashira coupling of Ethyl 5-Bromo-2-iodobenzoate with terminal alkynes
An In-Depth Technical Guide to the Sonogashira Coupling of Ethyl 5-Bromo-2-iodobenzoate with Terminal Alkynes
Introduction: Harnessing the Power of Selective C-C Bond Formation
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium and copper co-catalyzed transformation is prized for its reliability, functional group tolerance, and typically mild reaction conditions.[3] These attributes have cemented its role in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4][5]
This guide focuses on a particularly strategic substrate: this compound. This dihalogenated aromatic compound serves as a versatile building block, designed for selective, sequential cross-coupling reactions. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for a predictable and high-yielding Sonogashira coupling at the more labile iodo position, while preserving the bromo group for subsequent transformations. This application note provides a comprehensive overview of the underlying mechanism, a detailed experimental protocol, and field-proven insights for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Mechanism and The Principle of Regioselectivity
The efficacy of the Sonogashira coupling hinges on a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
The Dual Catalytic Cycle:
-
Palladium Cycle - Oxidative Addition: The cycle begins with an active Palladium(0) species, which undergoes oxidative addition into the most reactive carbon-halide bond of the substrate. For this compound, this occurs exclusively at the carbon-iodine bond. The general reactivity trend for aryl halides in oxidative addition is I > Br >> Cl, a direct consequence of the C-X bond dissociation energies.[1][3] This step forms a square planar Palladium(II) intermediate.
-
Copper Cycle - Acetylide Formation: Simultaneously, the copper(I) co-catalyst coordinates with the terminal alkyne. In the presence of an amine base (e.g., triethylamine), the alkyne's terminal proton is abstracted, forming a copper(I) acetylide species.[7] This step increases the nucleophilicity of the alkyne.
-
Transmetalation: The newly formed copper(I) acetylide transfers its acetylenic group to the Palladium(II) complex. This key step, known as transmetalation, regenerates the copper(I) catalyst and forms a Pd(II)-alkynyl intermediate.[6]
-
Reductive Elimination: The final step is reductive elimination from the Pd(II)-alkynyl complex, which forms the desired C(sp²)-C(sp) bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The selective reaction at the iodine position is the cornerstone of this substrate's utility, leaving the bromine atom untouched and available for further synthetic elaboration, such as Suzuki or Buchwald-Hartwig couplings.[8]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemoselective Buchwald-Hartwig Amination of Ethyl 5-Bromo-2-iodobenzoate
Introduction: Navigating Chemoselectivity in C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its significance is particularly pronounced in the pharmaceutical and materials science sectors, where arylamine moieties are integral structural motifs.[1] A key challenge and opportunity within this field lies in the selective functionalization of polyhalogenated aromatic compounds, which are valuable synthons for the construction of complex molecular architectures.
This application note provides a detailed guide to the chemoselective Buchwald-Hartwig amination of Ethyl 5-bromo-2-iodobenzoate, a substrate featuring two different halogen atoms with distinct reactivities. The primary objective is to achieve selective amination at the more labile carbon-iodine (C-I) bond while preserving the carbon-bromine (C-Br) bond for subsequent transformations. This approach allows for a stepwise and controlled diversification of the aromatic scaffold.
We will delve into the mechanistic principles governing this selectivity, provide field-proven protocols with detailed experimental steps, and discuss the critical role of catalyst and ligand selection in achieving high yields and selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
The Principle of Chemoselectivity: Exploiting Halogen Reactivity
The success of a selective Buchwald-Hartwig amination on a dihalogenated substrate like this compound hinges on the inherent difference in reactivity between the C-I and C-Br bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is:
Ar-I > Ar-Br > Ar-Cl
This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the Pd(0) catalyst, which is the rate-determining step of the catalytic cycle.[1] By carefully controlling the reaction conditions—specifically temperature, reaction time, and the catalytic system—it is possible to favor the oxidative addition at the C-I bond to such an extent that the C-Br bond remains largely unreacted.
The choice of ligand is paramount in modulating the reactivity and stability of the palladium catalyst.[3] Bulky, electron-rich biaryl phosphine ligands, such as BrettPhos and XPhos, have proven to be exceptionally effective.[2] These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step, and facilitate the subsequent reductive elimination to afford the desired arylamine product.[1]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
Figure 1. The catalytic cycle for the Buchwald-Hartwig amination.
Data Presentation: Expected Outcomes Under Optimized Conditions
The following table summarizes expected outcomes for the selective amination of this compound with various amines, based on established protocols for similar dihaloarene substrates. These conditions are designed to favor mono-amination at the C-I position.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 80 | 4-8 | >90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 12-18 | >85 |
| 3 | n-Butylamine | [Pd(cinnamyl)Cl]₂ (1) | BrettPhos (2.5) | LHMDS (1.5) | THF | 65 | 6-10 | >88 |
| 4 | Indole | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 16-24 | >80 |
Experimental Protocols
The following protocols are provided as a robust starting point for the selective amination of this compound. It is recommended to perform a small-scale test reaction to optimize conditions for specific amine substrates.
Protocol 1: General Procedure for Selective Amination using XPhos
This protocol is suitable for a wide range of primary and secondary amines.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2 equivalents)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk glassware
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and sodium tert-butoxide (1.2 equiv.).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with inert gas (repeat this cycle three times).
-
Add this compound (1.0 equiv.) to the Schlenk tube.
-
Add anhydrous toluene via syringe.
-
Add the amine (1.2 equiv.) via syringe.
-
Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 2-amino-5-bromobenzoate derivative.
Protocol 2: Procedure for Base-Sensitive Substrates using BrettPhos and a Weaker Base
This protocol is recommended when using amines or substrates that are sensitive to strong bases like NaOtBu.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk glassware
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (2 mol%), BrettPhos (4 mol%), and K₃PO₄ (2.0 equiv.) to an oven-dried Schlenk tube with a magnetic stir bar.
-
Add this compound (1.0 equiv.).
-
Add anhydrous 1,4-dioxane, followed by the amine (1.2 equiv.).
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether and quench with water.
-
Separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
Figure 2. A troubleshooting guide for common issues.
Conclusion
The chemoselective Buchwald-Hartwig amination of this compound is a highly effective strategy for the controlled synthesis of functionalized arylamines. By leveraging the differential reactivity of the C-I and C-Br bonds, and through the judicious selection of a palladium catalyst, a bulky biaryl phosphine ligand, and appropriate reaction conditions, selective C-N bond formation at the C-I position can be achieved with high efficiency. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully implement this powerful transformation, enabling the streamlined synthesis of complex molecules for a wide range of applications.
References
-
Heravi, M. M., Zadsirjan, V., & Heydari, M. (2018). Buchwald-Hartwig reaction: An overview. Monatshefte für Chemie-Chemical Monthly, 149(5), 857-898. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A highly active catalyst for Pd-catalyzed amination reactions: cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides. Journal of the American Chemical Society, 130(41), 13552–13554. [Link]
-
Kawatsura, M., & Hartwig, J. F. (2001). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Journal of the American Chemical Society, 123(7), 1488–1489. [Link]
-
Smith, J. A., Jones, R. K., Booker, G. W., & Pyke, S. M. (2012). Sequential and Selective Buchwald–Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec SH3 Domain. The Journal of Organic Chemistry, 77(23), 10851–10862. [Link]
-
Stradiotto, M., & Kelly, C. A. (2010). Recent Advances in the Buchwald−Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Accounts of Chemical Research, 43(4), 503–515. [Link]
Sources
Application Notes & Protocols: Ethyl 5-Bromo-2-iodobenzoate as a Strategic Precursor in Heterocyclic Synthesis
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of the strategic applications of Ethyl 5-Bromo-2-iodobenzoate in the synthesis of complex heterocyclic compounds. The unique structural arrangement of this building block, featuring differentially reactive halogen atoms and an ester moiety, enables sophisticated, site-selective transformations. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for palladium-catalyzed intramolecular C-H arylation and sequential cross-coupling/cyclization strategies, with a primary focus on the synthesis of the medicinally significant phenanthridinone scaffold.
The Strategic Advantage of this compound
This compound is a highly versatile aromatic building block whose utility is derived from the orthogonal reactivity of its two halogen substituents. In transition metal-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This reactivity differential is the cornerstone of its strategic importance, allowing for selective functionalization at the 2-position while leaving the bromine atom at the 5-position available for subsequent transformations.
The presence of the ethyl ester group further enhances its utility, serving not only as a potential precursor for amides or carboxylic acids but also influencing the electronic properties of the aromatic ring.[1] This combination of features makes it an invaluable starting material for constructing polycyclic heterocyclic systems, which are common motifs in a wide range of therapeutic agents and functional materials.[2][3]
Core Application: Palladium-Catalyzed Synthesis of Phenanthridinones
The phenanthridinone skeleton is a privileged heterocyclic framework found in numerous bioactive natural products and pharmaceuticals, exhibiting a wide range of pharmacological activities.[4] Palladium-catalyzed intramolecular C-H bond activation has emerged as a powerful and atom-economical strategy for constructing this tricyclic system.[5][6]
Mechanistic Rationale
The synthesis of phenanthridinones via this method typically involves an initial N-arylation or amidation to couple an aniline derivative with the benzoate, followed by a palladium-catalyzed intramolecular C-H arylation. The key C-C bond-forming step proceeds through a catalytic cycle initiated by the oxidative addition of the aryl halide to a Pd(0) species. The greater reactivity of the C-I bond in this compound (or its derivatives) ensures that this oxidative addition occurs selectively at the 2-position. This is followed by a base-assisted C-H activation of the tethered N-aryl group, forming a palladacycle intermediate. The cycle concludes with a reductive elimination step that forges the new aryl-aryl bond, closing the six-membered ring to yield the phenanthridinone product and regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle for phenanthridinone synthesis.
Experimental Protocol: Two-Step Synthesis of a Phenanthridinone Derivative
This protocol describes the synthesis of an N-aryl-5-bromophenanthridinone from this compound and a representative aniline.
Step A: Synthesis of the Amide Precursor (Ethyl 2-(Arylamino)-5-bromobenzoate)
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aniline (1.1 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous N,N-Dimethylformamide (DMF) via syringe.
-
Reaction: Heat the mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the amide precursor.
Step B: Palladium-Catalyzed Intramolecular C-H Arylation
-
Reaction Setup: To a dry Schlenk flask, add the amide precursor from Step A (1.0 equiv.), Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv.), a suitable phosphine ligand (e.g., SPhos, 0.1 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas. Add anhydrous dimethylacetamide (DMA) or toluene.
-
Reaction: Heat the mixture to 100-130 °C and stir for 12-48 hours. Monitor for the disappearance of the starting material and the formation of the product by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting solid by column chromatography or recrystallization to obtain the desired phenanthridinone.
Scientist's Note (Causality): The use of a base like K₂CO₃ is crucial for the C-H activation step, as it facilitates the deprotonation of the aromatic C-H bond, making it more susceptible to metallation by the palladium center. The choice of solvent can significantly impact yield; polar aprotic solvents like DMA often prove effective in these reactions.[5]
Data Presentation: Comparative Reaction Conditions
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd-PVP Nanoparticles | K₂CO₃ | H₂O:DMA | 100 | up to 95 | [5] |
| Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | Toluene | 110 | 70-90 | General Protocol |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 85-98 | [7] |
| PdCl₂(dppf) | AcOK | DMA | 120 | 60-80 | General Protocol |
Application via Sequential Cross-Coupling: Sonogashira/Cyclization
The Sonogashira cross-coupling reaction is a highly efficient method for forming C(sp²)-C(sp) bonds, catalyzed by palladium and copper complexes.[8][9] This reaction can be applied to this compound to selectively install a terminal alkyne at the 2-position. The resulting 2-alkynylbenzoate is a versatile intermediate that can undergo subsequent intramolecular cyclization to afford various heterocyclic scaffolds.
Caption: Workflow for heterocycle synthesis via sequential reactions.
Protocol: Sonogashira Coupling of this compound
This protocol provides a general method for the coupling of a terminal alkyne to the 2-position of the starting material.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.), and Copper(I) iodide (CuI, 0.06 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add a degassed solvent such as tetrahydrofuran (THF) or DMF, followed by a base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA) (3.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until TLC or GC-MS analysis indicates complete consumption of the starting material (typically 2-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-alkynylbenzoate intermediate.
Scientist's Note (Trustworthiness): The Sonogashira reaction proceeds through interconnected palladium and copper catalytic cycles.[8] It is critical to use degassed solvents and maintain an inert atmosphere, as the Pd(0) catalyst is susceptible to oxidation, which can deactivate it and lead to lower yields.
The subsequent cyclization step is highly dependent on the nature of the alkyne and any nucleophilic groups present. For example, an alkyne bearing a tethered amine can undergo a base- or metal-catalyzed hydroamination to form nitrogen-containing heterocycles. Similarly, iodocyclization can be employed to synthesize iodo-substituted benzofurans.[10]
References
- Synthetic Strategies in the Preparation of Phenanthridinones. (2021). PMC - NIH.
- Palladium catalyzed syntheses of fused tricyclic heterocycles: a personal account. Universita degli Studi di Parma.
- Synthesis of Heterocycles by Palladium-Catalyzed Intramolecular Heteroarylation. (2011). Progress in Heterocyclic Chemistry.
- Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction. (2024). Semantic Scholar.
- Phenanthridinone preparation using benzamides and o-nitrobenzoic acids.
- Application Notes and Protocols: Sonogashira Coupling of Ethyl 4-iodobenzoate with Terminal Alkynes. (2025). Benchchem.
- Application Notes and Protocols: Ethyl 4-iodobenzoate in Pharmaceutical Intermedi
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Benzofuran synthesis through iodocyclization reactions: recent advances. (2017). MedCrave online.
- Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Ethyl 4-Iodobenzo
- Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. NINGBO INNO PHARMCHEM CO.,LTD..
- The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. NINGBO INNO PHARMCHEM CO.,LTD..
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. medcraveonline.com [medcraveonline.com]
Application Notes & Protocols: Strategic Palladium-Catalyzed Cross-Coupling of Ethyl 5-Bromo-2-iodobenzoate
Introduction: The Strategic Advantage of Differentiated Dihaloarenes
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the efficient construction of multi-substituted aromatic scaffolds is paramount. Ethyl 5-bromo-2-iodobenzoate emerges as a uniquely valuable building block due to its differentiated halogenation. The presence of both an iodine and a bromine atom on the same aromatic ring opens the door to programmed, sequential cross-coupling reactions. This strategic advantage allows for the controlled, stepwise introduction of different functionalities, a critical capability in the synthesis of complex molecular architectures.
The foundational principle enabling this strategy is the intrinsic difference in the reactivity of the carbon-halogen bonds toward palladium catalysts. The Carbon-Iodine (C-I) bond is significantly weaker and thus more susceptible to oxidative addition by a Palladium(0) complex than the more robust Carbon-Bromine (C-Br) bond.[1][2] This reactivity differential (I > Br > Cl) allows for chemoselective functionalization at the C-2 position under mild conditions, leaving the C-5 bromine available for a subsequent, more forcing transformation.[2][3]
This guide provides an in-depth exploration of this principle, offering detailed protocols and mechanistic insights for leveraging this compound in key palladium-catalyzed cross-coupling reactions.
The Cornerstone of Catalysis: The Palladium Cross-Coupling Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common, well-established catalytic cycle.[4][5][6] A comprehensive understanding of this cycle is essential for troubleshooting and optimizing reactions. The cycle is initiated by an active Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.
The three key elementary steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., this compound). This is often the rate-determining step and forms a Pd(II) intermediate.[1][7]
-
Transmetalation : An organometallic nucleophile (e.g., an organoboron or organozinc reagent) transfers its organic group to the palladium center, displacing the halide.[4][7]
-
Reductive Elimination : The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the active Pd(0) catalyst to continue the cycle.[1][6]
Application Note 1: Chemoselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is arguably the most widely used cross-coupling reaction due to its mild conditions, high functional group tolerance, and the low toxicity of boron reagents.[8][9] When applied to this compound, the Suzuki reaction can be performed with high selectivity at the more reactive C-I bond.
Protocol: Selective Synthesis of Ethyl 5-Bromo-2-(aryl)benzoates
This protocol details a typical procedure for the selective coupling of an arylboronic acid at the C-2 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%) or SPhos (4 mol%)
-
Potassium Carbonate [K₂CO₃] (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, 0.1 M concentration relative to substrate)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound, the arylboronic acid, Pd(OAc)₂, and the phosphine ligand.
-
Add the potassium carbonate.
-
Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Place the reaction in a pre-heated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure mono-coupled product.
Causality & Experimental Choices
-
Catalyst System : A simple Pd(OAc)₂/PPh₃ system is often sufficient for the highly reactive C-I bond.[10] For more challenging arylboronic acids, a more electron-rich and bulky biarylphosphine ligand like SPhos can accelerate the catalytic cycle.[11]
-
Base and Solvent : The use of a base like K₂CO₃ in an aqueous/organic solvent mixture is crucial for activating the boronic acid, facilitating the transmetalation step.[12]
-
Temperature : A moderate temperature of 80 °C provides enough energy to drive the reaction at the C-I bond without significantly activating the more stable C-Br bond, thus ensuring high chemoselectivity.
| Parameter | Condition for C-I Coupling | Rationale |
| Temperature | 60-80 °C | Sufficient to activate the C-I bond without engaging the C-Br bond. |
| Catalyst | Pd(OAc)₂ / PPh₃ | A standard, cost-effective system adequate for the reactive C-I bond. |
| Base | K₂CO₃, K₃PO₄ | Mild to moderate bases effective for boronic acid activation. |
| Reaction Time | 2-12 hours | Typically shorter due to the high reactivity of the C-I bond. |
Application Note 2: Programmed Synthesis via Sequential Coupling
The true synthetic power of this compound is realized in sequential coupling strategies. After the initial selective functionalization at the C-I position, the resulting product, an aryl bromide, can be subjected to a second, distinct cross-coupling reaction under more forcing conditions. This allows for the precise and convergent assembly of unsymmetrical, tri-substituted aromatic rings.
Protocol: Suzuki-Miyaura Coupling at the C-Br Position (Step 2)
This protocol assumes the starting material is the mono-coupled product from the previous step (e.g., Ethyl 5-bromo-2-phenylbenzoate).
Materials:
-
Ethyl 5-bromo-2-arylbenzoate (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (3 mol%)
-
RuPhos (6 mol%)
-
Cesium Carbonate [Cs₂CO₃] (3.0 equiv)
-
Anhydrous Toluene (0.1 M)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the aryl bromide substrate, arylboronic acid, Pd(OAc)₂, RuPhos, and Cs₂CO₃ to a dry Schlenk tube or pressure vessel.
-
Add anhydrous, degassed toluene.
-
Seal the vessel tightly and place it in a pre-heated oil bath at 110 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor progress carefully by LC-MS.
-
Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify by flash column chromatography to isolate the final di-substituted product.
Causality & Experimental Choices for C-Br Coupling
-
Catalyst System : The C-Br bond is less reactive and requires a more powerful catalyst system. Bulky, electron-rich biarylphosphine ligands like RuPhos or XPhos are essential.[11] These ligands promote the challenging oxidative addition step and stabilize the active monoligated Pd(0) species.
-
Base : A stronger base like Cs₂CO₃ is often required to achieve reasonable reaction rates.
-
Temperature : Higher temperatures (≥100 °C) are necessary to overcome the higher activation energy barrier for C-Br bond cleavage.
-
Anhydrous Conditions : Unlike the first step, this reaction is often run under strictly anhydrous conditions, as water can sometimes interfere with the more sensitive catalyst systems required for C-Br coupling.
Other Key Reactions: Sonogashira and Heck Couplings
The same principle of chemoselectivity applies to other important palladium-catalyzed reactions.
-
Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl halide, typically using a Pd/Cu co-catalyst system.[13][14] It can be performed selectively at the C-I position of this compound under mild, often room-temperature, conditions to form valuable arylalkyne intermediates.[15][16]
-
Heck Coupling : The Heck reaction couples an alkene with an aryl halide.[6][17] Selective Heck reactions at the C-I bond are also feasible, providing a route to substituted styrenyl compounds while preserving the C-Br bond for subsequent elaboration.[18][19]
Conclusion
This compound is a powerful and versatile synthetic intermediate that enables the programmed and efficient synthesis of complex, multi-substituted aromatic compounds. By understanding and exploiting the inherent reactivity difference between the carbon-iodine and carbon-bromine bonds, researchers can design sophisticated, multi-step synthetic routes. The ability to perform a selective coupling under mild conditions at the iodo-position, followed by a second coupling at the bromo-position under more forcing conditions, provides a robust and flexible platform for accessing novel chemical space in drug discovery and materials science.
References
-
Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. Available from: [Link]
-
Role of palladium catalyst in cross-coupling reactions. (2025). Available from: [Link]
-
McFarland, K., & Sanford, M. S. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available from: [Link]
-
LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. Available from: [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available from: [Link]
-
Jones, A. M., et al. (2016). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available from: [Link]
-
Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. Available from: [Link]
-
Larson, N. G., et al. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available from: [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available from: [Link]
-
Larson, N. G., et al. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Cambridge Open Engage. Available from: [Link]
-
Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. SciSpace. Available from: [Link]
-
Poater, A. Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available from: [Link]
-
Chiesi, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available from: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available from: [Link]
-
Leas, D. A., & Williams, J. M. J. (2024). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. Available from: [Link]
-
Hassan, J., et al. (2002). Cross-Coupling Reactions: A Practical Guide. ResearchGate. Available from: [Link]
-
Haidle, A., et al. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available from: [Link]
-
Peng, C., Cheng, J., & Wang, J. (2007). Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. Synfacts. Available from: [Link]
-
Fairlamb, I. J. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available from: [Link]
-
LibreTexts Chemistry. (2024). Sonogashira Coupling. Available from: [Link]
-
Zhao, F., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. Available from: [Link]
-
Czerwonka, A., & Dzik, W. I. (2019). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. National Institutes of Health. Available from: [Link]
-
Gür, M., et al. (2020). Sonogashira coupling reaction between the 4‐iodo‐5‐aryl‐thieno[a]dibenzothiophenes and terminal alkynes. ResearchGate. Available from: [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nobelprize.org [nobelprize.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. jmcct.com [jmcct.com]
- 10. benchchem.com [benchchem.com]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of substituted biphenyls from Ethyl 5-Bromo-2-iodobenzoate
An Application Guide to the Orthogonal Synthesis of Substituted Biphenyls from Ethyl 5-Bromo-2-iodobenzoate
Abstract
Substituted biphenyls are a cornerstone structural motif in modern drug discovery, materials science, and fine chemical synthesis.[1][2][3] Their preparation often requires robust and versatile synthetic methods that allow for precise control over substitution patterns. This guide details the strategic synthesis of complex, unsymmetrical biphenyls utilizing this compound as a key building block. We leverage the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions to achieve selective, sequential functionalization. This document provides experienced researchers, scientists, and drug development professionals with a comprehensive overview of the underlying principles, detailed experimental protocols for Suzuki-Miyaura and Stille couplings, and expert insights into reaction optimization and troubleshooting.
The Strategic Advantage of Dihalogenated Arenes
The synthesis of unsymmetrical biaryls is a common challenge in organic chemistry.[4][5] this compound offers an elegant solution due to the distinct reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate of the initial oxidative addition step is heavily dependent on the carbon-halogen bond dissociation energy.[6] This results in a predictable reactivity trend: C–I > C–OTf > C–Br ≫ C–Cl.[6][7] By exploiting this difference, one can perform a selective coupling at the more reactive C-I position under mild conditions, leaving the C-Br bond intact for a subsequent, orthogonal transformation. This stepwise approach provides a powerful platform for the rational construction of highly substituted, non-symmetrical biphenyl derivatives.[8]
The Engine of Biphenyl Synthesis: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are the preeminent tools for constructing C-C bonds between sp²-hybridized carbon atoms.[9][10] Reactions like the Suzuki-Miyaura and Stille couplings, while differing in their nucleophilic partner, generally proceed through a common catalytic cycle.[9][11] Understanding this cycle is paramount to troubleshooting and optimizing these transformations.
The three key elementary steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., this compound), forming a Pd(II) intermediate.[7][12][13] This is often the rate-determining step, and its efficiency is influenced by the choice of halogen, the ligand on the palladium, and the electronic properties of the aryl halide.[7][14]
-
Transmetalation : The organic group from the nucleophilic coupling partner (an organoboron species in Suzuki coupling, an organostannane in Stille coupling) is transferred to the Pd(II) center, displacing the halide.[7][15] In the Suzuki reaction, this step is facilitated by a base, which activates the organoboron reagent.[7][16]
-
Reductive Elimination : The two organic ligands on the Pd(II) center couple to form the desired C-C bond of the biphenyl product.[7][17][18] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle. For reductive elimination to occur, the two groups must typically be positioned cis to each other on the metal center.[18][19]
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. The design and synthesis of substituted biphenyl libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of symmetrical and unsymmetrical tetrahydroxybiphenyls and their evaluation as amyloid-β aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Mthis compound | Aryl Halide Building Block [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. oxidative addition and palladium coupling [employees.csbsju.edu]
- 14. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Reductive elimination reactions | PDF [slideshare.net]
- 18. Reductive elimination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Derivatization of Ethyl 5-Bromo-2-iodobenzoate for library synthesis
Applikations- und Protokollhandbuch
Thema: Derivatisierung von Ethyl-5-brom-2-iodbenzoat für die Synthese von Molekülbibliotheken
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Zusammenfassung
Ethyl-5-brom-2-iodbenzoat ist ein außergewöhnlich vielseitiges Ausgangsmaterial für die kombinatorische Chemie und die Synthese von Molekülbibliotheken. Seine einzigartige dihalogenierte Struktur, die ein reaktives Iod-Atom und ein weniger reaktives Brom-Atom an einem aromatischen Ring aufweist, ermöglicht eine sequentielle und chemoselektive Funktionalisierung. Diese Eigenschaft ist von unschätzbarem Wert für die systematische Erzeugung diverser Molekülgerüste, die für das Screening in der Wirkstoffforschung unerlässlich sind. Dieses Handbuch bietet detaillierte Protokolle und wissenschaftliche Erläuterungen für die Derivatisierung dieses Bausteins mittels gängiger Kreuzkupplungsreaktionen und erläutert die strategische Logik hinter den experimentellen Entscheidungen.
Einleitung: Strategischer Wert von Ethyl-5-brom-2-iodbenzoat
In der modernen Wirkstoffforschung ist die Fähigkeit, schnell und effizient vielfältige Bibliotheken von niedermolekularen Verbindungen zu synthetisieren, ein entscheidender Faktor. Dihalogenierte aromatische Verbindungen dienen dabei als zentrale Gerüste, die eine schrittweise und kontrollierte Einführung verschiedener funktioneller Gruppen ermöglichen. Ethyl-5-brom-2-iodbenzoat ist hierbei ein herausragendes Beispiel. Die unterschiedliche Reaktivität der Kohlenstoff-Halogen-Bindungen (C-I > C-Br) erlaubt eine präzise, schrittweise Modifikation des Moleküls.[1][2][3] Zunächst kann die reaktivere C-I-Bindung selektiv in einer Kreuzkupplungsreaktion umgesetzt werden, während die C-Br-Bindung intakt bleibt.[1][4] In einem zweiten Schritt kann dann die verbleibende Brom-Position für eine weitere Diversifizierung genutzt werden. Diese orthogonale Synthesestrategie maximiert die molekulare Vielfalt, die von einem einzigen Ausgangsmaterial abgeleitet werden kann.
Das Prinzip der Chemoselektivität
Die selektive Funktionalisierung beruht auf den fundamentalen Unterschieden in den Bindungsdissoziationsenergien der Kohlenstoff-Halogen-Bindungen. Die C-I-Bindung ist signifikant schwächer (~234 kJ/mol) als die C-Br-Bindung (~293 kJ/mol).[5] In Palladium-katalysierten Kreuzkupplungsreaktionen ist der geschwindigkeitsbestimmende Schritt häufig die oxidative Addition des Palladium(0)-Katalysators an die C-X-Bindung. Aufgrund der geringeren Bindungsenergie erfolgt diese Addition an der C-I-Bindung wesentlich schneller und unter milderen Bedingungen als an der C-Br-Bindung.[1][4][6] Dies ermöglicht eine präzise Steuerung der Reaktion, um selektiv das Iod-Atom zu substituieren.
Abbildung 1: Logischer Arbeitsablauf der chemoselektiven Kreuzkupplung.
Strategie 1: C-C-Bindungsknüpfung mittels Suzuki-Miyaura-Kupplung
Die Suzuki-Miyaura-Kupplung ist eine der robustesten und am weitesten verbreiteten Methoden zur Bildung von C(sp²)-C(sp²)-Bindungen, ideal zur Synthese von Biaryl-Strukturen, die in vielen pharmazeutischen Wirkstoffen vorkommen.[3][7][8] Die Reaktion koppelt eine Organoboronsäure oder einen -ester mit einem Arylhalogenid.[7][8]
Experimentelles Protokoll: Selektive Suzuki-Kupplung an der C-2-Position
Dieses Protokoll beschreibt die selektive Kupplung einer Arylboronsäure an der 2-Position (Iod) von Ethyl-5-brom-2-iodbenzoat.
Materialien:
-
Ethyl-5-brom-2-iodbenzoat
-
Arylboronsäure (z.B. Phenylboronsäure)
-
Palladium-Katalysator (z.B. Pd(PPh₃)₄ oder Pd(dppf)Cl₂)
-
Base (z.B. K₂CO₃, Cs₂CO₃)
-
Lösungsmittel (z.B. 1,4-Dioxan/Wasser, Toluol/Ethanol/Wasser)
-
Inertgas (Argon oder Stickstoff)
Tabelle 1: Reaktionsparameter für die selektive Suzuki-Kupplung
| Parameter | Empfehlung | Begründung/Anmerkungen |
| Substrat | 1.0 Äquiv. | Ethyl-5-brom-2-iodbenzoat |
| Boronsäure | 1.1 - 1.5 Äquiv. | Ein leichter Überschuss verbessert die Reaktionskinetik. |
| Katalysator | 2-5 mol% Pd(PPh₃)₄ | Ein vielseitiger und gängiger Katalysator für Suzuki-Reaktionen.[3] |
| Base | 2.0 - 3.0 Äquiv. K₂CO₃ | Die Base ist entscheidend für die Aktivierung der Boronsäure (Bildung des Boronat-Komplexes).[9] |
| Lösungsmittel | 1,4-Dioxan / H₂O (4:1) | Ein Zweiphasensystem, das die meisten Reaktanten löst und die Basenaktivität fördert. |
| Temperatur | 80 - 90 °C | Ausreichend, um die C-I-Bindung selektiv zu aktivieren, ohne die C-Br-Bindung signifikant anzugreifen. |
| Reaktionszeit | 4 - 16 Stunden | Überwachung mittels Dünnschichtchromatographie (DC) oder LC-MS empfohlen. |
Schritt-für-Schritt-Anleitung:
-
Reaktionsaufbau: In einen ofengetrockneten Schlenkkolben werden Ethyl-5-brom-2-iodbenzoat (1.0 mmol), die Arylboronsäure (1.2 mmol) und K₂CO₃ (2.0 mmol) eingewogen.
-
Inertisierung: Der Kolben wird dreimal evakuiert und mit Inertgas (Argon) gefüllt.
-
Zugabe von Katalysator und Lösungsmittel: Der Palladiumkatalysator (z.B. Pd(PPh₃)₄, 0.02 mmol) wird zugegeben, gefolgt von einem entgasten Lösungsmittelgemisch (z.B. 10 mL 1,4-Dioxan/Wasser 4:1).[10]
-
Reaktion: Die Mischung wird unter starkem Rühren auf 80 °C erhitzt. Der Reaktionsfortschritt wird periodisch mittels DC kontrolliert.
-
Aufarbeitung: Nach vollständigem Umsatz wird die Reaktionsmischung auf Raumtemperatur abgekühlt und mit Ethylacetat und Wasser verdünnt. Die organische Phase wird abgetrennt, die wässrige Phase zweimal mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über Na₂SO₄ getrocknet und im Vakuum eingeengt.[1]
-
Reinigung: Der Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das mono-substituierte Produkt, Ethyl-5-brom-2-arylbenzoat, zu erhalten.
Strategie 2: C-C-Bindungsknüpfung mittels Sonogashira-Kupplung
Die Sonogashira-Kupplung ist die Methode der Wahl zur Einführung von Alkinyl-Gruppen an einem aromatischen Kern.[11][12] Sie verwendet einen Palladium-Katalysator und einen Kupfer(I)-Kokatalysator, um ein terminales Alkin mit einem Arylhalogenid zu koppeln.[13][14][15] Diese Reaktion ist besonders wertvoll für die Synthese von starren, linearen Molekülfragmenten.
Experimentelles Protokoll: Selektive Sonogashira-Kupplung an der C-2-Position
Materialien:
-
Ethyl-5-brom-2-iodbenzoat
-
Terminales Alkin (z.B. Phenylacetylen)
-
Palladium-Katalysator (z.B. Pd(PPh₃)₂Cl₂)
-
Kupfer(I)-Katalysator (z.B. CuI)
-
Base (z.B. Triethylamin (TEA) oder Diisopropylethylamin (DIPEA))
-
Lösungsmittel (z.B. THF, DMF)
Tabelle 2: Reaktionsparameter für die selektive Sonogashira-Kupplung
| Parameter | Empfehlung | Begründung/Anmerkungen |
| Substrat | 1.0 Äquiv. | Ethyl-5-brom-2-iodbenzoat |
| Alkin | 1.2 - 1.5 Äquiv. | Ein leichter Überschuss verhindert die unerwünschte Glaser-Kupplung des Alkins. |
| Pd-Katalysator | 1-3 mol% Pd(PPh₃)₂Cl₂ | Ein Standardkatalysator, der in situ die aktive Pd(0)-Spezies bildet.[16] |
| Cu-Katalysator | 2-5 mol% CuI | Der Kokatalysator ist entscheidend für die Bildung des reaktiven Kupferacetylids.[12][16] |
| Base/Lösungsmittel | Triethylamin (TEA) | TEA dient sowohl als Base zur Deprotonierung des Alkins als auch häufig als Lösungsmittel.[15] |
| Temperatur | Raumtemperatur - 40 °C | Die Kupplung an Aryliodiden verläuft oft schon bei milden Temperaturen effizient.[12] |
| Reaktionszeit | 2 - 8 Stunden | Die Reaktion ist typischerweise schneller als die Suzuki-Kupplung. |
Schritt-für-Schritt-Anleitung:
-
Reaktionsaufbau: In einen ofengetrockneten Schlenkkolben werden Ethyl-5-brom-2-iodbenzoat (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol) und CuI (0.04 mmol) unter Argon-Atmosphäre gegeben.
-
Zugabe von Lösungsmittel und Reaktanten: Entgastes THF (10 mL) und Triethylamin (3.0 mmol) werden zugegeben, gefolgt von dem terminalen Alkin (1.2 mmol) via Spritze.
-
Reaktion: Die Mischung wird bei Raumtemperatur gerührt und der Fortschritt mittels DC überwacht.
-
Aufarbeitung: Nach Beendigung der Reaktion wird das Lösungsmittel im Vakuum entfernt. Der Rückstand wird in Ethylacetat aufgenommen und mit Wasser und gesättigter NaCl-Lösung gewaschen.
-
Reinigung: Die organische Phase wird getrocknet (Na₂SO₄), filtriert und eingeengt. Das Rohprodukt wird mittels Säulenchromatographie gereinigt.
Abbildung 2: Workflow zur Erstellung einer Molekülbibliothek durch sequentielle Kreuzkupplung.
Strategie 3: C-N-Bindungsknüpfung mittels Buchwald-Hartwig-Aminierung
Die Buchwald-Hartwig-Aminierung ist eine leistungsstarke, Palladium-katalysierte Reaktion zur Bildung von C-N-Bindungen, die in der pharmazeutischen Chemie von enormer Bedeutung ist.[17][18][19] Sie ermöglicht die Kupplung von Arylhalogeniden mit einer breiten Palette von primären und sekundären Aminen und sogar Ammoniak-Äquivalenten.[17][20]
Experimentelles Protokoll: Selektive Aminierung an der C-2-Position
Materialien:
-
Ethyl-5-brom-2-iodbenzoat
-
Amin (primär oder sekundär)
-
Palladium-Präkatalysator (z.B. XPhos Pd G3)
-
Phosphin-Ligand (falls kein Präkatalysator verwendet wird, z.B. Xantphos, RuPhos)
-
Starke, nicht-nukleophile Base (z.B. Natrium-tert-butanolat (NaOtBu), Lithiumbis(trimethylsilyl)amid (LHMDS))
-
Aprotisches Lösungsmittel (z.B. Toluol, Dioxan)
Tabelle 3: Reaktionsparameter für die selektive Buchwald-Hartwig-Aminierung
| Parameter | Empfehlung | Begründung/Anmerkungen |
| Substrat | 1.0 Äquiv. | Ethyl-5-brom-2-iodbenzoat |
| Amin | 1.2 - 2.0 Äquiv. | Der Überschuss kann je nach Nukleophilie und Flüchtigkeit des Amins variieren. |
| Präkatalysator | 1-2 mol% XPhos Pd G3 | Moderne Präkatalysatoren sind luftstabil und hocheffizient, was die Reproduzierbarkeit verbessert.[21] |
| Base | 1.5 - 2.5 Äquiv. NaOtBu | Eine starke Base ist erforderlich, um das Amin zu deprotonieren und den Katalysator zu regenerieren.[18] |
| Lösungsmittel | Toluol, wasserfrei | Aprotische Lösungsmittel sind für diese Reaktion entscheidend. |
| Temperatur | 90 - 110 °C | C-N-Kupplungen erfordern oft etwas höhere Temperaturen als C-C-Kupplungen. |
| Reaktionszeit | 12 - 24 Stunden | Überwachung mittels DC oder LC-MS. |
Schritt-für-Schritt-Anleitung:
-
Reaktionsaufbau: In einem Handschuhfach (Glovebox) oder unter strikter Inertgas-Atmosphäre werden in einen Schlenkkolben der Palladium-Präkatalysator (0.015 mmol) und die Base (NaOtBu, 1.5 mmol) eingewogen.
-
Zugabe der Reaktanten: Ethyl-5-brom-2-iodbenzoat (1.0 mmol) und das Amin (1.2 mmol) werden zugegeben, gefolgt von wasserfreiem Toluol (10 mL).
-
Reaktion: Der Kolben wird fest verschlossen und die Mischung unter Rühren auf 100 °C erhitzt.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Reaktion vorsichtig mit Wasser gequencht. Die Mischung wird mit Ethylacetat verdünnt und durch eine kurze Kieselgelsäule filtriert, um Palladiumreste zu entfernen.
-
Reinigung: Das Filtrat wird eingeengt und das Rohprodukt mittels Säulenchromatographie oder Kristallisation gereinigt.
Fazit und Ausblick
Ethyl-5-brom-2-iodbenzoat ist ein Paradebeispiel für einen strategisch wertvollen Baustein in der Synthese von Wirkstoffbibliotheken. Die in diesem Handbuch beschriebenen Protokolle für die Suzuki-, Sonogashira- und Buchwald-Hartwig-Reaktionen demonstrieren, wie die inhärente chemoselektive Reaktivität der C-I-Bindung ausgenutzt werden kann, um eine erste Diversifizierungsstufe zu erreichen. Die verbleibende C-Br-Bindung dient als Ankerpunkt für nachfolgende Transformationen, wodurch eine exponentielle Erweiterung des chemischen Raums von einem einzigen, leicht zugänglichen Ausgangsmaterial aus möglich wird. Die sorgfältige Auswahl von Katalysator, Ligand und Reaktionsbedingungen ist der Schlüssel zum Erfolg und ermöglicht Forschern die effiziente Erzeugung neuartiger Molekülgerüste für die Entdeckung neuer Therapeutika.
Referenzen
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (2021). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2020). University of Groningen Research Portal. [Link]
-
Buchwald‐Hartwig amination of (hetero)aryl halides with secondary amines. (2022). ResearchGate. [Link]
-
Sonogashira-Kupplung - Wikipedia. (n.d.). Wikipedia. [Link]
-
Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. (2020). RSC Publishing. [Link]
-
Sonogashira-Kupplung - Chemie.de. (n.d.). Chemie.de. [Link]
-
Suzuki-Kupplung - Organische-Chemie.ch. (n.d.). Organische-Chemie.ch. [Link]
-
Sonogashira-Kupplung: Dein Leitfaden | StudySmarter. (2024). StudySmarter. [Link]
-
Suzuki-Kupplung - Wikipedia. (n.d.). Wikipedia. [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021). ChemRxiv. [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). PMC - NIH. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes | Request PDF. (2018). ResearchGate. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (2023). [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald Hartwig amination catalysts. (n.d.). Johnson Matthey. [Link]
-
Sonogashira-Kupplung - Organische-Chemie.ch. (n.d.). Organische-Chemie.ch. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Methyl 5-bromo-2-iodobenzoate | Aryl Halide Building Block [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Kupplung [organische-chemie.ch]
- 8. Suzuki-Kupplung – Wikipedia [de.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira-Kupplung – Wikipedia [de.wikipedia.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira-Kupplung [chemie.de]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira-Kupplung [organische-chemie.ch]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. research.rug.nl [research.rug.nl]
- 20. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
Application Notes & Protocols: A Detailed Guide to the Preparation and Derivatization of Ethyl 5-Bromo-2-iodobenzoate
Introduction: The Strategic Utility of Ethyl 5-Bromo-2-iodobenzoate
In the landscape of modern medicinal chemistry and drug development, the strategic construction of complex molecular architectures is paramount. This compound is a highly valuable and versatile building block, prized for its unique arrangement of functional groups. The molecule features two distinct halogen atoms—iodine and bromine—on a benzoic acid scaffold. This differentiation is not trivial; it is the cornerstone of its synthetic utility. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[1][2] This reactivity differential allows for a programmed, sequential functionalization of the aromatic ring. Researchers can selectively manipulate the 'iodo' position while preserving the 'bromo' position for a subsequent, orthogonal transformation. This powerful chemoselectivity enables the efficient and controlled synthesis of polysubstituted aromatic compounds, which are common motifs in active pharmaceutical ingredients (APIs).
This guide provides a comprehensive, field-proven set of protocols for the preparation of the core intermediate, this compound, and its subsequent use in sequential cross-coupling reactions, a testament to its role as a powerful tool in the synthetic chemist's arsenal.
Part 1: Synthesis of the Core Intermediate
The preparation of this compound is most reliably achieved through a two-step sequence: a Sandmeyer reaction to introduce the iodine atom, followed by a classical Fischer esterification.
Protocol 1: Synthesis of 5-Bromo-2-iodobenzoic Acid via Sandmeyer Reaction
Causality of Experimental Choices:
-
Low Temperature (0-5 °C): The diazotization step is performed at low temperatures because aryl diazonium salts are thermally unstable and can decompose or undergo unwanted side reactions if allowed to warm. More critically, they can be explosive if isolated in a dry state. Maintaining a cold aqueous solution is essential for safety and yield.
-
In Situ Nitrous Acid: Nitrous acid (HNO₂) is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl).[6] This ensures a controlled supply of the diazotizing agent.
-
Iodide Source: Potassium iodide (KI) is an excellent and cost-effective source of the iodide nucleophile (I⁻) required to displace the diazonium group (N₂⁺).
Experimental Workflow Diagram:
Caption: Workflow for the Sandmeyer synthesis of 5-Bromo-2-iodobenzoic Acid.
Materials & Reagents:
| Reagent | Formula | M.W. | Amount | Moles |
| 2-Amino-5-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | 10.0 g | 46.3 mmol |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 15 mL | ~180 mmol |
| Sodium Nitrite | NaNO₂ | 69.00 | 3.5 g | 50.7 mmol |
| Potassium Iodide | KI | 166.00 | 9.2 g | 55.4 mmol |
| Sodium Bisulfite | NaHSO₃ | 104.06 | ~1 g | - |
| Deionized Water | H₂O | 18.02 | ~300 mL | - |
| Ethanol | C₂H₅OH | 46.07 | As needed | - |
Step-by-Step Protocol:
-
In a 500 mL flask, suspend 2-amino-5-bromobenzoic acid (10.0 g) in 100 mL of deionized water.
-
While stirring, slowly add concentrated hydrochloric acid (15 mL). The mixture may warm slightly and should become a fine slurry.
-
Cool the flask in an ice-water bath with vigorous stirring until the internal temperature is between 0 and 5 °C.
-
In a separate beaker, dissolve sodium nitrite (3.5 g) in 20 mL of cold water.
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the cooled slurry over 20-30 minutes. Ensure the temperature does not rise above 5 °C. A clear solution of the diazonium salt should form. Continue stirring in the ice bath for 15 minutes after the addition is complete.
-
In another beaker, dissolve potassium iodide (9.2 g) in 30 mL of water.
-
Slowly add the potassium iodide solution to the cold diazonium salt solution. You will observe vigorous effervescence (N₂ gas evolution) and the formation of a dark precipitate.
-
Once the addition is complete, allow the mixture to stand at room temperature for 10 minutes, then warm it on a water bath at ~40-50 °C until the gas evolution ceases. Some procedures call for heating to 90 °C to ensure the reaction goes to completion.[8]
-
Cool the mixture back to room temperature. If a strong dark color from excess iodine is present, add a small amount of solid sodium bisulfite portion-wise until the dark color dissipates, leaving a tan or light yellow solid.
-
Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Purify the crude 5-bromo-2-iodobenzoic acid by recrystallization from an ethanol/water mixture to yield a pale yellow solid.
Safety Precautions:
-
Sodium Nitrite is toxic if swallowed and is a strong oxidizer.[9][10] Avoid contact with skin and eyes. Keep away from combustible materials.[11]
-
Aryl diazonium salts are potentially explosive. Never allow the intermediate diazonium salt to dry out. Always keep it in solution and at a low temperature.
-
The reaction evolves nitrogen gas. Ensure adequate ventilation.
-
Handle concentrated hydrochloric acid in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 2: Fischer Esterification to Synthesize this compound
Fischer esterification is a classic, acid-catalyzed equilibrium reaction. To drive the reaction towards the product, a large excess of the alcohol (ethanol) is used as both a reagent and the solvent.
Causality of Experimental Choices:
-
Acid Catalyst: A strong acid like sulfuric acid (H₂SO₄) is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.
-
Reflux Conditions: Heating the reaction to the boiling point of the solvent (ethanol) increases the reaction rate, allowing equilibrium to be reached in a reasonable timeframe.
-
Excess Ethanol: Using ethanol as the solvent ensures a high concentration of one of the reactants, shifting the reaction equilibrium to favor the formation of the ethyl ester product, in accordance with Le Châtelier's principle.
Materials & Reagents:
| Reagent | Formula | M.W. | Amount | Moles |
| 5-Bromo-2-iodobenzoic acid | C₇H₃BrIO₂ | 326.91 | 10.0 g | 30.6 mmol |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 150 mL | Large Excess |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 2 mL | ~37 mmol |
| Saturated Sodium Bicarbonate | NaHCO₃(aq) | - | ~100 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - |
Step-by-Step Protocol:
-
Place the purified 5-bromo-2-iodobenzoic acid (10.0 g) into a 250 mL round-bottom flask.
-
Add absolute ethanol (150 mL) and swirl to dissolve the solid.
-
Carefully add concentrated sulfuric acid (2 mL) to the solution while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature.
-
Reduce the volume of the solvent by about two-thirds using a rotary evaporator.
-
Pour the remaining solution into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic extracts and wash them carefully with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. (Caution: CO₂ evolution).
-
Wash the organic layer with brine (1 x 50 mL), then dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to obtain a pure solid.
Part 2: Application in Sequential Cross-Coupling Reactions
The true synthetic power of this compound lies in the ability to perform sequential cross-coupling reactions. The C-I bond is selectively functionalized first under milder conditions, followed by the functionalization of the more robust C-Br bond.
Sequential Reaction Workflow Diagram:
Caption: Sequential Sonogashira and Suzuki couplings using this compound.
Protocol 3: Selective Sonogashira Coupling at the C-I Position
The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[12][13][14] Due to the higher reactivity of the C-I bond, this reaction can be performed selectively, leaving the C-Br bond untouched.
Materials & Reagents (General Example):
| Reagent | Role | Amount | Moles |
| This compound | Substrate | 1.0 g | 2.74 mmol |
| Terminal Alkyne (e.g., Phenylacetylene) | Coupling Partner | 1.2 equiv. | 3.29 mmol |
| PdCl₂(PPh₃)₂ | Palladium Catalyst | 2 mol% | 0.055 mmol |
| Copper(I) Iodide (CuI) | Co-catalyst | 4 mol% | 0.11 mmol |
| Triethylamine (Et₃N) | Base & Solvent | 15 mL | - |
Step-by-Step Protocol:
-
To a dry Schlenk flask, add this compound (1.0 g), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add degassed triethylamine (15 mL) via syringe, followed by the terminal alkyne (1.2 equiv.).
-
Stir the reaction mixture at room temperature. Monitor progress by TLC. If the reaction is slow, gentle heating (40-50 °C) can be applied.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by water and brine.[14]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired ethyl 5-bromo-2-(alkynyl)benzoate derivative.
Troubleshooting Insight: A common side reaction is the Glaser homo-coupling of the terminal alkyne. This can be minimized by ensuring rigorously oxygen-free conditions or by employing copper-free Sonogashira protocols.[15]
Protocol 4: Suzuki-Miyaura Coupling at the C-Br Position
With the C-I position functionalized, the remaining C-Br bond can be used as a handle for a second cross-coupling reaction, such as the Suzuki-Miyaura coupling, to build biaryl structures.[16][17] More forcing conditions (higher temperature, stronger base, or more active catalyst/ligand system) may be required compared to the initial C-I coupling.
Materials & Reagents (General Example):
| Reagent | Role | Amount | Moles |
| Ethyl 5-bromo-2-(alkynyl)benzoate | Substrate | 1.0 g | (Varies) |
| Arylboronic Acid | Coupling Partner | 1.2 equiv. | - |
| Pd(PPh₃)₄ | Palladium Catalyst | 3-5 mol% | - |
| 2M Aqueous Sodium Carbonate | Base | 2.0 equiv. | - |
| Toluene | Solvent | 20 mL | - |
Step-by-Step Protocol:
-
In a round-bottom flask, combine the ethyl 5-bromo-2-(alkynyl)benzoate substrate, the desired arylboronic acid (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Purge the flask with an inert gas.
-
Add degassed toluene (20 mL) and the degassed 2M aqueous sodium carbonate solution (2.0 equiv.).[18]
-
Heat the biphasic mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Separate the layers. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography.
Data Summary
| Compound | Formula | M.W. | Physical State | Melting Point (°C) |
| 5-Bromo-2-iodobenzoic acid | C₇H₄BrIO₂ | 326.91 | Pale yellow solid | - |
| Mthis compound | C₈H₆BrIO₂ | 340.94 | Solid | 45-49[19] |
| This compound | C₉H₈BrIO₂ | 354.97 | Solid | - |
| Data for the closely related methyl ester is provided for reference. |
Conclusion
This compound is a synthetically powerful intermediate whose value is derived from the differential reactivity of its two halogen substituents. The protocols detailed herein provide a reliable and robust pathway for its synthesis and subsequent elaboration. The Sandmeyer reaction followed by Fischer esterification yields the core building block in good purity. Subsequent, sequential Sonogashira and Suzuki cross-coupling reactions demonstrate the molecule's capacity for controlled, stepwise functionalization. This strategic approach minimizes the need for protecting groups and allows for the efficient construction of complex, highly substituted aromatic systems, making these protocols essential for researchers in drug discovery and materials science.
References
-
Wikipedia. (n.d.). 2-Iodobenzoic acid. Retrieved from [Link]
-
Texium. (2018, March 21). Preparation of 2-iodobenzoic acid. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid). Retrieved from [Link]
-
TRC Corp. (2017, July 5). Sodium Nitrite. Retrieved from [Link]
-
Scribd. (n.d.). Sodium Nitrite Safety Guide. Retrieved from [Link]
-
Generon. (2017, October 4). SAFETY DATA SHEET. Retrieved from [Link]
- Google Patents. (n.d.). CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.
-
ResearchGate. (2025, August 9). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Retrieved from [Link]
Sources
- 1. Mthis compound | Aryl Halide Building Block [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. homework.study.com [homework.study.com]
- 5. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]
- 6. texiumchem.com [texiumchem.com]
- 7. scribd.com [scribd.com]
- 8. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. trc-corp.com [trc-corp.com]
- 10. chemtradelogistics.com [chemtradelogistics.com]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Mthis compound 97 181765-86-6 [sigmaaldrich.com]
Troubleshooting & Optimization
Common side reactions with Ethyl 5-Bromo-2-iodobenzoate and how to avoid them
Welcome to the technical support center for Ethyl 5-Bromo-2-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile bifunctional building block. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and optimize your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common issues encountered during reactions involving this compound, from fundamental reactivity questions to specific problems in cross-coupling reactions.
FAQ 1: Fundamental Reactivity & Regioselectivity
Question: I am planning a cross-coupling reaction with this compound. Which halogen will react first?
Answer: The iodine atom will react preferentially. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is dictated by the strength of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[1][2]
The bond dissociation energies clearly illustrate this trend:
-
C-I: ~234 kJ/mol
-
C-Br: ~293 kJ/mol
-
C-Cl: ~351 kJ/mol[3]
This inherent difference allows for excellent regioselectivity. By carefully controlling your reaction conditions (e.g., using 1 equivalent of your coupling partner, milder temperatures), you can selectively functionalize the C-I position while leaving the C-Br bond intact for subsequent transformations.
Caption: Reactivity hierarchy of aryl halides and its impact on selective synthesis.
FAQ 2: Dehalogenation Side Reactions
Question: My analysis shows significant amounts of Ethyl 5-bromobenzoate and/or Ethyl benzoate in my reaction mixture. What is causing this dehalogenation and how can I stop it?
Answer: The formation of dehalogenated byproducts (hydrodehalogenation) is a common side reaction where a halogen atom is replaced by a hydrogen atom. Given the reactivity trend, the C-I bond is the most susceptible to this process.
Causality:
-
Reductive Environment: The presence of a hydrogen source in the reaction can lead to reductive cleavage of the C-X bond. Common hydrogen donors include solvents (like methanol or isopropanol), amine bases, or even trace water.[4][5]
-
Catalyst-Mediated Pathways: Some palladium-hydride species, which can form in the catalytic cycle, can react with the aryl halide to produce the dehalogenated arene.
-
Photochemical Dehalogenation: Exposure of the reaction mixture to UV light (including strong ambient light) can promote a radical chain reaction leading to dehalogenation, especially in the presence of a base.[4][6]
Troubleshooting & Avoidance Strategies:
| Strategy | Action | Rationale |
| Solvent & Reagent Purity | Use high-purity, anhydrous solvents. If using amine bases, consider freshly distilled or high-purity grades. | Minimizes the presence of adventitious water and other hydrogen donors that can fuel the dehalogenation pathway. |
| Protect from Light | Conduct the reaction in a flask wrapped with aluminum foil or in a dark fume hood. | Prevents photochemical side reactions that can cleave the carbon-halogen bond.[4] |
| Choice of Base | If applicable, switch from an amine base to an inorganic base like K₂CO₃ or K₃PO₄. | Inorganic bases are less likely to act as hydrogen donors compared to amines like triethylamine. |
| Reaction Conditions | Avoid unnecessarily high temperatures or prolonged reaction times. | Excessive heat can promote catalyst decomposition and alternative reaction pathways, including dehalogenation.[5] |
See Protocol 2 for a detailed experimental setup to minimize dehalogenation.
FAQ 3: Ester Hydrolysis
Question: My final product is the carboxylic acid (5-Bromo-2-iodobenzoic acid) instead of the expected ethyl ester. Why did this happen and how can I prevent it?
Answer: This is a classic case of ester hydrolysis. The ethyl ester group is sensitive to basic (and to a lesser extent, acidic) conditions, especially in the presence of water at elevated temperatures. Many cross-coupling reactions, such as Suzuki-Miyaura, utilize aqueous inorganic bases, creating a perfect environment for this side reaction.[7]
Causality: The hydroxide ions (OH⁻) present in the aqueous base attack the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and ethanol. A final acidic workup then protonates the carboxylate to give the carboxylic acid.
Troubleshooting & Avoidance Strategies:
-
Use Anhydrous Conditions: If the reaction chemistry permits, switching to a non-aqueous system is the most effective solution.
-
Select a Milder Base: The strength and nucleophilicity of the base are critical. For instance, K₃PO₄ is a strong but poorly nucleophilic base that is often effective in Suzuki couplings while minimizing hydrolysis compared to NaOH or KOH.[7]
-
Modify Workup Procedure: Avoid a strongly acidic or basic workup if possible. Use a neutral quench (e.g., saturated ammonium chloride) and minimize contact time with aqueous layers.
-
Lower Reaction Temperature: If the desired reaction proceeds at a lower temperature, reducing the heat can significantly slow down the rate of hydrolysis.
Table 1: Comparison of Common Bases for Cross-Coupling Reactions
| Base | Typical Conditions | Hydrolysis Risk | Comments |
| Na₂CO₃, K₂CO₃ | Aqueous/Biphasic | Moderate | Widely used, effective, but can cause hydrolysis at high T.[7] |
| Cs₂CO₃, K₃PO₄ | Aqueous or Anhydrous | Lower | Often provide better yields and are less prone to causing hydrolysis.[7] |
| Organic Amines (e.g., Et₃N) | Anhydrous | Low (for hydrolysis) | Common in Sonogashira, but can be a source for dehalogenation.[8] |
| NaOH, KOH | Aqueous | Very High | Strong bases and nucleophiles; generally avoided when esters are present. |
FAQ 4: Troubleshooting Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki coupling at the C-I position, but my yields are very low. What are the likely culprits besides dehalogenation and hydrolysis?
Answer: Low yields in Suzuki couplings are common and can often be traced to two other major side reactions: protodeboronation and homocoupling.[7] Catalyst deactivation is another frequent issue.[9]
Common Side Reactions:
-
Protodeboronation: The boronic acid starting material reacts with water or other protic sources to replace the B(OH)₂ group with a hydrogen atom, rendering it inactive for the desired coupling.[7]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or inefficient catalyst turnover.[7]
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Optimized Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling
This protocol is designed to achieve selective coupling at the more reactive C-I position while minimizing common side reactions.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
K₃PO₄ (2.0 eq)
-
1,4-Dioxane and Water (4:1 ratio, degassed)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Inerting: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe. Note: Degassing is critical and should be done by sparging with an inert gas for at least 30 minutes prior to use.[7]
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Minimizing Dehalogenation During a Palladium-Catalyzed Reaction
This protocol incorporates specific steps to suppress hydrodehalogenation.
Procedure Modifications:
-
Solvent Choice: Use a non-protic, anhydrous solvent such as 1,4-dioxane or toluene. Avoid alcohols.
-
Base Selection: Use a non-nucleophilic, anhydrous base such as Cs₂CO₃.
-
Light Protection: Wrap the reaction flask completely in aluminum foil to exclude light from the moment of setup until the workup is complete.
-
Inert Atmosphere: Maintain a strict, positive pressure of a high-purity inert gas (Argon is preferred) throughout the reaction to prevent oxygen/moisture entry and potential radical initiation.
-
Reagent Purity: Use freshly opened or purified reagents and solvents to minimize contaminants that could act as hydrogen donors.
By implementing these stringent conditions, you create an environment less conducive to the side reactions that lead to the undesired loss of halogen atoms.
References
- Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A.
- Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
- Enhanced photocatalytic dehalogenation of aryl halides by combined poly-p-phenylene (PPP)
- Dehalogenation of Functionalized Alkyl Halides in Water at Room Temper
- Dehalogen
- Technical Support Center: Suzuki Coupling of Ethyl 4-iodobenzo
- Application Notes and Protocols: Sonogashira Coupling of Ethyl 4-iodobenzo
- Reactivity Showdown: Ethyl 4-iodobenzoate vs.
- A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with 5-Bromo-2-chlorobenzo[d]thiazole. Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Ethyl 2-Bromo-4-methoxybenzo
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dehalogenation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Ethyl 5-Bromo-2-iodobenzoate
Welcome to the technical support center for the purification of Ethyl 5-Bromo-2-iodobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this specific haloaromatic ester.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its purity is paramount for the success of subsequent reactions. The typical synthesis involves the esterification of 5-bromo-2-iodobenzoic acid, which itself is often prepared from 2-amino-5-bromobenzoic acid via a Sandmeyer-type reaction.[1][2][3] This synthetic route can introduce a range of impurities that require careful separation. This guide provides a systematic approach to identifying and resolving common purification challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: My final product is contaminated with the starting material, 5-Bromo-2-iodobenzoic acid.
-
Question: After my workup, I see a significant amount of the starting carboxylic acid in my NMR spectrum. How can I remove it?
-
Answer: The presence of unreacted carboxylic acid is a common issue, especially if the esterification reaction did not go to completion. The acidic nature of the starting material allows for a straightforward purification strategy.
Underlying Cause: Incomplete esterification reaction or hydrolysis of the ester product during workup.
Step-by-Step Resolution: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The carboxylic acid will be deprotonated to its corresponding carboxylate salt, which is soluble in the aqueous layer.
-
Phase Separation: Gently shake the separatory funnel, venting frequently to release any CO₂ that may have formed. Allow the layers to separate. The deprotonated starting material will be in the aqueous layer, while your desired ester remains in the organic layer.
-
Extraction & Drying: Drain the aqueous layer and repeat the wash if necessary (monitor with TLC). Wash the organic layer with brine to remove any residual water, then dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the purified this compound.
Expert Tip: To confirm the removal of the acid, you can acidify the aqueous layer with HCl and see if a precipitate (the carboxylic acid) forms.[4]
-
Issue 2: My purified product shows the presence of isomeric impurities.
-
Question: My characterization data suggests the presence of isomers. How can I separate them from my target compound?
-
Answer: Isomeric impurities can arise from the starting materials or side reactions during the synthesis. Their similar physical properties to the desired product can make separation challenging.
Underlying Cause: Impurities in the initial 2-amino-5-bromobenzoic acid or side reactions during the diazotization and iodination steps.
Step-by-Step Resolution: Flash Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with different polarities.[5][6][7]
-
Solvent System Selection: The key to a successful separation is choosing the right solvent system. Use Thin Layer Chromatography (TLC) to screen different solvent mixtures. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[8] Aim for an Rf value of around 0.3 for your desired product.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system. Ensure the silica bed is well-compacted and free of cracks to allow for a good separation.[9][10]
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Run the column by applying gentle air pressure. Collect fractions and monitor them by TLC to identify the fractions containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation: Solvent Systems for Chromatography
-
| Solvent System (Hexane:Ethyl Acetate) | Typical Rf of this compound | Notes |
| 95:5 | ~0.5 | Good for initial screening. |
| 90:10 | ~0.3 | A good starting point for column separation. |
| 80:20 | ~0.15 | May be too slow, but useful for difficult separations. |
Issue 3: The product "oils out" during recrystallization instead of forming crystals.
-
Question: I'm trying to recrystallize my product, but it separates as an oil. What should I do?
-
Answer: "Oiling out" happens when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.[11]
Underlying Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the presence of significant impurities is depressing the melting point.
Step-by-Step Resolution: Recrystallization Troubleshooting
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[12] For aromatic esters, solvents like ethanol, methanol, or mixtures of ethanol and water can be effective.[13]
-
Procedure Adjustment:
-
Add more solvent to the hot mixture to ensure the compound is fully dissolved.
-
Allow the solution to cool slowly. Rapid cooling can promote oiling.
-
If it still oils out, reheat the solution to dissolve the oil, then add a small amount of a solvent in which the compound is less soluble (a "co-solvent") and allow it to cool slowly.
-
Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.
-
Adding a seed crystal of the pure compound can also initiate crystallization.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the expected byproducts in the synthesis of this compound?
A1: The synthesis of the precursor, 5-bromo-2-iodobenzoic acid, typically involves a Sandmeyer reaction on 2-amino-5-bromobenzoic acid.[14][15] Potential byproducts from this step include:
-
Biaryl compounds: Formed from the radical mechanism of the Sandmeyer reaction.[2][16]
-
Phenolic compounds: If the diazonium salt reacts with water.[2]
-
Dehalogenated species: Where the iodo or bromo group is replaced by hydrogen.
During the esterification step, incomplete reaction is the primary "byproduct," leaving unreacted 5-bromo-2-iodobenzoic acid.[17][18]
Q2: What is the best way to store purified this compound?
A2: this compound should be stored in a cool, dry, and dark place.[19][20] It is typically a solid or semi-solid at room temperature.[19] Storing it in a tightly sealed container under an inert atmosphere (like argon or nitrogen) can help prevent degradation over time.
Q3: What analytical techniques are recommended for assessing the purity of the final product?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid assessment of purity and for monitoring the progress of purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and to identify and quantify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To detect trace impurities and confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity. The literature melting point for the corresponding methyl ester is 45-49 °C, which can serve as a reference.
Q4: Can I use other purification methods besides chromatography and recrystallization?
A4: While chromatography and recrystallization are the most common and effective methods, for certain impurities, other techniques might be applicable:
-
Distillation: If the impurities are significantly more or less volatile than the product. However, given the high boiling point of this compound, this would likely require high vacuum distillation.
-
Sublimation: If the product is a solid with a suitable vapor pressure, this can be a very effective method for removing non-volatile impurities.
Experimental Workflow Visualization
Below is a generalized workflow for the purification of this compound from a typical reaction mixture.
Caption: General purification workflow for this compound.
References
- Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow.
-
University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.3: Reactions involving arenediazonium salts. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
(n.d.). Recrystallization. Retrieved from [Link]
-
Grokipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 21). Running a flash column. Retrieved from [Link]
-
Wilds Research Group. (2023, March 13). Flash Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
- Google Patents. (n.d.). Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid.
- Google Patents. (n.d.). A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.
-
ResearchGate. (2015, December 3). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
BYJU'S. (n.d.). Esterification. Retrieved from [Link]
-
MHX biotech (changzhou) co., ltd. (n.d.). 5-Bromo-2-iodobenzoic acid. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 6. Purification [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. biotage.com [biotage.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgsyn.org [orgsyn.org]
- 11. rubingroup.org [rubingroup.org]
- 12. researchgate.net [researchgate.net]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 15. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. byjus.com [byjus.com]
- 19. Ethyl 2-bromo-5-iodobenzoate | 1208075-44-8 [sigmaaldrich.com]
- 20. Ethyl 2-broMo-5-iodobenzoate | 1208075-44-8 [amp.chemicalbook.com]
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with Ethyl 5-Bromo-2-iodobenzoate
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving Ethyl 5-Bromo-2-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning and reaction inefficiency. The unique structure of this dihaloarene, featuring a sterically accessible C-I bond and an ortho-ester functionality, presents specific challenges that require careful consideration of reaction parameters.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or has completely stalled. What is the most likely cause related to the substrate itself?
A1: The most probable cause of low reactivity or catalyst deactivation specific to your substrate is intrinsic catalyst poisoning by the ortho-ester group . The ester's carbonyl oxygen can coordinate to the palladium center, forming a stable five-membered palladacycle intermediate (a bidentate chelate). This complex is often catalytically inactive or significantly less active, effectively sequestering the palladium from the desired catalytic cycle. This issue is particularly pronounced with ortho-substituted benzoates.
Mitigation Strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands sterically disfavor the formation of the inhibitory bidentate complex and promote the forward catalytic steps.
-
Temperature Optimization: While higher temperatures can sometimes overcome the activation barrier, they can also promote catalyst decomposition. Careful temperature screening (e.g., 80-110 °C) is recommended.
Q2: I am performing a sequential Sonogashira coupling, targeting the more reactive C-I bond first. However, I'm observing low yields and the formation of palladium black. What external factors should I investigate?
A2: The formation of palladium black is a classic indicator of catalyst decomposition, where the active Pd(0) species agglomerates into an inactive state. Beyond the intrinsic challenges of the substrate, several external factors can be responsible:
-
Oxygen Contamination: Inadequate degassing of solvents and reagents is a primary culprit. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides. In Sonogashira reactions, oxygen also promotes the undesirable Glaser-Hay homocoupling of the terminal alkyne.
-
Moisture: Water can interfere with the catalytic cycle, particularly by hydrolyzing catalyst intermediates or promoting the formation of palladium hydroxides. Ensure all solvents and reagents are anhydrous.
-
Impure Reagents: Trace impurities in your amine base, solvents, or even the starting material can act as catalyst poisons. Common poisons include sulfur, nitrogen-containing heterocycles, and other strongly coordinating species that bind irreversibly to the palladium center.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for external catalyst poisoning.
Q3: What are the most common side products I should look for when using this compound, and how can I minimize them?
A3: Besides unreacted starting material, two principal side products often arise:
-
Hydrodehalogenation Product (Ethyl 5-bromobenzoate): This occurs when the iodine atom is replaced by a hydrogen atom. This side reaction is often promoted by hydride sources in the reaction mixture, which can originate from the solvent (e.g., alcohols), the base, or moisture. To minimize it, use high-purity anhydrous solvents and reagents.
-
Homo-coupling Products: In Suzuki reactions, this leads to biaryls from the boronic acid coupling with itself. In Sonogashira reactions, it results in the dimerization of the terminal alkyne (Glaser coupling). As mentioned, this is often promoted by oxygen and the copper(I) co-catalyst in Sonogashira reactions.
To minimize Sonogashira homo-coupling:
-
Ensure a strictly oxygen-free environment.
-
Consider a "copper-free" Sonogashira protocol.
-
If using copper, add the alkyne slowly to the reaction mixture to keep its concentration low.
Troubleshooting Guides
Issue 1: Low Conversion in Suzuki-Miyaura Coupling
Your Suzuki-Miyaura reaction of this compound with an arylboronic acid shows >50% of unreacted starting material after 24 hours.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Intrinsic Poisoning | Switch from a standard ligand like PPh₃ to a bulky, electron-rich ligand such as SPhos or XPhos (2-4 mol%). | Bulky ligands create a sterically hindered environment around the palladium, preventing the ortho-ester group from forming a stable, deactivating chelate. This keeps the catalyst in the active cycle. |
| Inefficient Transmetalation | Change the base from Na₂CO₃ or K₂CO₃ to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ . Use a biphasic solvent system (e.g., Toluene/H₂O or Dioxane/H₂O). | The base is crucial for activating the boronic acid to facilitate the transfer of the aryl group to the palladium center. Stronger bases and improved solubility ensure the formation of the active boronate species. |
| Degraded Boronic Acid | Use a fresh bottle of the arylboronic acid or re-purify it. | Boronic acids are susceptible to degradation over time, particularly through protodeboronation (replacement of the B(OH)₂ group with H), rendering them inactive for coupling. |
| Catalyst Decomposition | Ensure rigorous degassing of all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | Oxygen can lead to the formation of inactive palladium oxides, while water can promote the formation of palladium hydroxides, both of which halt the catalytic cycle. |
Issue 2: Selective Coupling vs. Double Coupling
When attempting to perform a selective reaction at the C-I position, you observe significant amounts of the di-substituted product.
| Potential Cause | Recommended Solution | Scientific Rationale |
| High Reactivity/Temperature | Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS. | The C-I bond is significantly more reactive than the C-Br bond. However, at elevated temperatures and with prolonged reaction times, the less reactive C-Br bond can also undergo oxidative addition, leading to the di-substituted product. |
| Ligand Effects | Screen different ligands. While some bulky ligands promote overfunctionalization, others can be tuned for selectivity. The interplay is complex and often substrate-dependent. | The ligand influences the rates of both oxidative addition and reductive elimination. A ligand that promotes rapid reductive elimination after the first coupling can help release the mono-substituted product before a second oxidative addition occurs. |
| Solvent Effects | Vary the solvent. In some systems, polar, oxygen-containing solvents like THF can influence selectivity by interacting with halide byproducts, affecting the catalyst's state. | The solvent can affect the speciation of the palladium catalyst and the solubility of byproducts (like halide salts), which can, in turn, influence the catalyst's propensity for a second coupling event.[1] |
Experimental Protocols (Representative)
Disclaimer: These protocols are based on established procedures for structurally similar compounds and should serve as a starting point. Optimization for this compound is recommended.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.1 mmol, 1.1 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂; 0.02 mmol, 2 mol%) and a bulky phosphine ligand (e.g., SPhos; 0.04 mmol, 4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, paying close attention to the consumption of the starting material and the formation of mono- and di-substituted products.
-
Work-up: Once the desired conversion is reached, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling at the C-I Position
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 0.03 mmol, 3 mol%), and a base such as triethylamine (Et₃N, 5 mL) which also serves as the solvent.
-
Reagent Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Sources
Technical Support Center: Cross-Coupling Reactions with Ethyl 5-Bromo-2-iodobenzoate
Welcome to the technical support resource for overcoming challenges with Ethyl 5-Bromo-2-iodobenzoate. This guide is designed for researchers, chemists, and drug development professionals who encounter low reactivity or selectivity issues during cross-coupling reactions with this versatile but challenging substrate. Here, we synthesize mechanistic insights with field-proven troubleshooting strategies to help you navigate your experiments successfully.
Understanding the Substrate: An Inherent Challenge
This compound presents a unique set of challenges due to its substitution pattern. The presence of two different halogens allows for sequential, selective functionalization, which is a powerful synthetic tool.[1] However, the steric hindrance imposed by the ortho-ester group significantly impacts the kinetics of the catalytic cycle, often leading to low yields or complete reaction failure with standard protocols.[2][3][4]
The key to success lies in understanding and addressing these inherent structural features. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making the iodide the more reactive site for oxidative addition by a Pd(0) catalyst.[5] This guide will focus primarily on strategies to achieve selective coupling at the C-I position while overcoming the steric barrier.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound failed completely. What is the most likely reason?
A1: The most common cause of failure is an insufficiently active catalyst system that cannot overcome the steric hindrance from the ortho-ester group. The oxidative addition step, where the Pd(0) catalyst inserts into the C-I bond, is often the rate-determining step and is severely slowed by this steric bulk.[6] Standard catalysts like Pd(PPh₃)₄ are frequently ineffective.[7] Success almost always requires the use of specialized, bulky, and electron-rich ligands.[2][4][8]
Q2: I'm observing significant decomposition of my starting material or catalyst, and the solution turns black.
A2: A black or dark brown precipitate ("palladium black") indicates that your active Pd(0) catalyst has agglomerated and crashed out of the solution, effectively killing the reaction. This can be caused by an unstable ligand, the presence of oxygen, or excessively high temperatures. Ensure your reaction is performed under a rigorously inert atmosphere (degassed solvents are critical) and consider using a more robust ligand or a pre-catalyst that is more stable.[9][10]
Q3: I'm trying to perform a Suzuki coupling, but I'm only getting protodeboronation of my boronic acid. How can I fix this?
A3: Protodeboronation (replacement of the boronic acid group with a hydrogen) is a common side reaction, often promoted by excess water or strong bases, especially hydroxides.[7] To mitigate this, ensure your solvents are anhydrous, consider using a non-aqueous base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF), and use the boronic acid as fresh as possible.[7] Using a more stable boronic ester (e.g., a pinacol ester) can also be an effective strategy.
Q4: Can I hydrolyze the ester group during the reaction?
A4: Yes, ester hydrolysis is a risk, particularly with strong hydroxide bases (e.g., NaOH, Ba(OH)₂) or prolonged reaction times at high temperatures.[11] If you observe the corresponding carboxylic acid as a byproduct, switch to a milder, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ and monitor the reaction to avoid unnecessary heating after completion.[9]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it is particularly sensitive to the steric hindrance in this compound.
Issue: Low Conversion to Product
-
Causality: The primary barrier is the slow oxidative addition and reductive elimination due to steric hindrance. An underperforming catalyst/ligand combination will not be active enough to turn over efficiently.
-
Solution 1: Upgrade Your Ligand. Standard phosphine ligands are inadequate. You must use ligands specifically designed for challenging substrates. These ligands are typically bulky, creating a coordinatively unsaturated and highly reactive L₁Pd(0) species that is crucial for the catalytic cycle.[12]
-
Recommended Ligands:
-
Buchwald Biarylphosphines: XPhos, SPhos, and RuPhos are industry standards for sterically demanding couplings.[2][8]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr and SImes offer high stability and activity.[13]
-
Specialized Ligands: For extremely challenging couplings, consider ligands like AntPhos, which has shown success with di-ortho-substituted aryl halides.[3][4]
-
-
-
Solution 2: Optimize the Base and Solvent. The base activates the boronic acid for the transmetalation step.[14][15] For this substrate, a strong base is often required.
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[7] They are strong enough to facilitate the reaction without causing significant ester hydrolysis.
-
Recommended Solvents: Aprotic polar solvents are preferred. Dioxane, toluene, or 2-MeTHF, often with a small amount of water to help solubilize the base, are standard systems.[9][16]
-
Data-Driven Catalyst Selection
The following table summarizes catalyst systems proven to be effective for sterically hindered Suzuki-Miyaura couplings.
| Catalyst System (Precatalyst/Ligand) | Typical Base | Solvent | Temperature (°C) | Key Advantages & Considerations |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 80-110 | Highly general and effective for hindered substrates.[2] |
| XPhos Pd G3 | K₃PO₄ | 2-MeTHF | 80-100 | Air-stable precatalyst, simplifies reaction setup. |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 90-110 | Excellent for electron-rich and hindered aryl halides. |
| [Pd(IPr)(cin)Cl] | t-BuOK | Dioxane | 80-100 | NHC-based system with high thermal stability and activity.[13] |
| Pd(OAc)₂ / AntPhos | K₃PO₄ | Dioxane | 100 | Specifically designed for overcoming severe steric hindrance.[4] |
Troubleshooting Guides for Other Cross-Coupling Reactions
Sonogashira Coupling
-
Primary Issue: Formation of alkyne homocoupling (Glaser) byproduct.[11]
-
Causality: The copper(I) co-catalyst, while accelerating the desired reaction, is the primary mediator of this oxidative dimerization of the alkyne, especially in the presence of oxygen.[17]
-
Solutions:
-
Ensure Rigorous Inert Atmosphere: This is the most critical factor. Use freeze-pump-thaw cycles to degas all solvents and reagents.[11]
-
Implement a Copper-Free Protocol: The most direct way to eliminate the side reaction is to remove its cause. Copper-free Sonogashira couplings are well-established and highly effective, though they may require slightly higher catalyst loadings or temperatures.[11][17]
-
Slow Addition of Alkyne: If a copper-catalyzed protocol must be used, adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
-
Heck Coupling
-
Primary Issue: Low reactivity and potential for catalyst decomposition at the high temperatures often required.
-
Causality: The steric hindrance around the C-I bond can impede the migratory insertion of the olefin into the Pd-C bond. High temperatures needed to drive the reaction can lead to catalyst deactivation.
-
Solutions:
-
Use a Thermally Stable Catalyst System: NHC-ligated palladium complexes are often more robust at elevated temperatures than many phosphine-based systems.[18]
-
Consider Additives: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can sometimes accelerate the reaction and allow for lower temperatures.[18]
-
Boron Heck Reaction: For certain applications, an aerobic boron Heck reaction using a boronic acid instead of the aryl halide can be a milder alternative, proceeding through a different mechanism.[19][20]
-
Buchwald-Hartwig Amination
-
Primary Issue: Slow or no reaction with primary or secondary amines.
-
Causality: Reductive elimination to form the C-N bond is often the rate-limiting step and is particularly slow for sterically congested substrates.[21] The choice of ligand is paramount to facilitate this difficult step.
-
Solutions:
-
Select the Right Ligand Generation: The development of Buchwald-Hartwig amination has seen several generations of ligands. For a substrate this hindered, "second-generation" or later ligands are required.
-
Use a Strong, Non-Nucleophilic Base: Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or lithium tert-butoxide (LiOtBu) are often required to deprotonate the amine without competing as nucleophiles.
-
Experimental Protocol: Ligand Screening for Suzuki Coupling
This protocol provides a framework for systematically identifying the optimal ligand for the Suzuki coupling of this compound with a model boronic acid (e.g., Phenylboronic Acid).
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
Array of Ligands (e.g., XPhos, SPhos, IPr, AntPhos) (0.04 equiv)
-
Anhydrous Dioxane
-
Degassed Water
-
Small reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: In an inert atmosphere, add this compound, Phenylboronic Acid, and K₃PO₄ to each reaction vial.
-
Catalyst Preparation: In separate vials, prepare stock solutions of Pd(OAc)₂ and each ligand in anhydrous dioxane.
-
Catalyst Addition: Add the Pd(OAc)₂ solution to each reaction vial, followed by the respective ligand solution for that experiment.
-
Solvent Addition: Add anhydrous dioxane and degassed water to achieve a 4:1 or 5:1 solvent ratio.
-
Reaction Execution: Seal the vials tightly and place them in a pre-heated reaction block or oil bath at 100 °C.
-
Monitoring: After a set time (e.g., 4, 12, and 24 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to determine the conversion percentage.
-
Analysis: Compare the conversion rates for each ligand to identify the most effective one for your specific transformation.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search Result 1.
- Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. (2001). Organic Letters.
- Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. (2013). The Journal of Organic Chemistry.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019).
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
- Suzuki Coupling.Organic Chemistry Portal.
- Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones.PMC - NIH.
- Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. (2025). Organic Letters.
- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.RSC Publishing.
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.NIH.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2009). Journal of the American Chemical Society.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.JACS Au.
- Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine.
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides. (2025). BenchChem.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
- Buchwald–Hartwig amin
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal.
- Role of a base in Suzuki-Miyaura reaction.
- Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amin
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzo
- Technical Support Center: Suzuki Coupling of Ethyl 4-iodobenzo
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing.
- Failed suzuki coupling, any suggenstions? (2024). Reddit.
- Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. (2003). Organometallics.
- Technical Support Center: Sonogashira Reaction with Ethyl 4-iodobenzo
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. (2025). BenchChem.
- A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis Through C−C Bond Scission.PMC - PubMed Central.
- Reactivity Showdown: Ethyl 4-iodobenzoate vs. Ethyl 4-bromobenzoate in Suzuki Coupling. (2025). BenchChem.
- preventing homo-coupling in Sonogashira reactions of Ethyl 4-iodobenzo
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). PMC - NIH.
- A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis through C–C Bond Scission. (2018). Journal of the American Chemical Society.
- A Comparative Kinetic Analysis of the Sonogashira Coupling of Ethyl 4-iodobenzo
- Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands.ChemRxiv.
- Mthis compound | Aryl Halide Building Block.BenchChem.
- Technical Support Center: Solvent Effects on the Rate of Suzuki Coupling with Ethyl 4-iodobenzo
- A Comparative Guide to the Reactivity of Ethyl 4-iodobenzoate and Methyl 4-iodobenzoate in Cross-Coupling Reactions. (2025). BenchChem.
Sources
- 1. Mthis compound | Aryl Halide Building Block [benchchem.com]
- 2. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 19. A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis Through C−C Bond Scission - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Preventing Dehalogenation of Ethyl 5-Bromo-2-iodobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and critical challenge in synthetic chemistry: the unwanted dehalogenation of polyhalogenated substrates, specifically focusing on Ethyl 5-Bromo-2-iodobenzoate during cross-coupling reactions. Our goal is to provide you with the mechanistic understanding and practical protocols to maximize the yield of your desired product while minimizing hydrodehalogenation byproducts.
Introduction: The Challenge of Selective Functionalization
This compound is a valuable building block in medicinal chemistry and materials science, offering two distinct reactive sites for sequential functionalization. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in typical palladium-catalyzed cross-coupling reactions, with a general reactivity trend of Ar-I > Ar-Br >> Ar-Cl.[1][2] This reactivity difference is the cornerstone of selective synthesis, allowing for transformations at the 2-position while preserving the bromine atom for subsequent reactions.
However, a frequent and frustrating side reaction is hydrodehalogenation, where the halogen (in this case, often the more reactive iodine) is replaced by a hydrogen atom.[1][3] This not only reduces the yield of the desired product but also complicates purification due to the formation of ethyl 5-bromobenzoate or even ethyl benzoate. Understanding the mechanisms of this side reaction is paramount to devising effective preventative strategies.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing both the "why" and the "how-to" for overcoming these challenges.
Question 1: I'm attempting a Sonogashira coupling at the iodine position of this compound, but I'm seeing a significant amount of ethyl 5-bromobenzoate as a byproduct. What's causing this de-iodination?
Answer: This is a classic case of hydrodehalogenation competing with your desired cross-coupling. The primary culprit is often the formation of a palladium-hydride (Pd-H) species, which can reductively eliminate with your aryl group faster than the desired transmetalation with the copper acetylide.[1] Several factors in a standard Sonogashira reaction can contribute to the formation of Pd-H species:
-
Amine Base: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), commonly used in Sonogashira reactions, can be a source of hydride species.
-
Solvent: Solvents, particularly alcohols or even trace amounts of water, can act as hydride donors.[1][4] DMF can also be a source of hydrides.[5][6]
-
Reaction Temperature: Higher temperatures can accelerate the rate of dehalogenation.[3]
-
Switch to a Copper-Free Protocol with a Weaker Base: Copper-free Sonogashira couplings often provide cleaner reactions and can minimize alkyne homocoupling (Glaser coupling).[7][8] Using an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) eliminates the amine as a potential hydride source.[7][8]
-
Lower the Reaction Temperature: The C-I bond is highly reactive and often does not require high temperatures for oxidative addition. Try running the reaction at room temperature or with gentle heating (e.g., 40-50 °C).
-
Use Anhydrous, Degassed Solvents: Rigorously drying and degassing your solvents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas) is crucial to remove water and oxygen, which can contribute to side reactions.
Optimized Copper-Free Sonogashira Protocol:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Standard, effective catalysts for Sonogashira couplings.[9] |
| Ligand | PPh₃ (often included in the catalyst) | Additional ligand is not typically necessary with these catalysts. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Inorganic bases that are not hydride donors.[8] |
| Solvent | Anhydrous, degassed THF, Dioxane, or Toluene | Aprotic solvents that are less likely to act as hydride sources.[5][6] |
| Temperature | Room Temperature to 50°C | Minimizes thermal decomposition and dehalogenation. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxygen-mediated side reactions. |
Question 2: In my Suzuki-Miyaura coupling, I'm observing both de-iodination and some de-bromination, leading to a mixture of products. How can I improve the selectivity and prevent dehalogenation?
Answer: The observation of both de-iodination and de-bromination suggests that your reaction conditions are too harsh, or your catalytic system is not optimal for this substrate. The key is to choose conditions that favor the desired C-C bond formation (reductive elimination of the coupled product) over the C-H bond formation (reductive elimination of the dehalogenated product).
-
Ligand Choice is Critical: The steric and electronic properties of the phosphine ligand play a major role. Bulky, electron-rich ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.[1][5]
-
Base Selection: Strong bases, especially alkoxides, can promote dehalogenation. Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often a better choice.[1]
-
Solvent and Water Content: While a small amount of water is often necessary to facilitate the transmetalation step in Suzuki couplings, excessive water can be a proton source leading to dehalogenation.[1] Aprotic solvents like toluene or dioxane are generally preferred over alcoholic solvents.[5]
-
Ligand Screening: If dehalogenation is a significant issue, screening a panel of ligands is the most effective approach. Start with bulky, electron-rich phosphine ligands.
-
Optimize the Base and Solvent System: Switch to a weaker inorganic base and use a well-defined ratio of aprotic solvent to water (e.g., 10:1 dioxane:water).
Optimized Suzuki-Miyaura Protocol for Selective C-I Coupling:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common and effective palladium precursors. |
| Ligand | SPhos or XPhos (2-5 mol%) | Bulky, electron-rich ligands that promote C-C coupling.[1][2] |
| Base | K₃PO₄ (2-3 equivalents) | A moderately strong base that is effective and less prone to causing dehalogenation.[1] |
| Solvent | Toluene/Water or Dioxane/Water (e.g., 10:1 ratio) | Aprotic solvents minimize hydride donation.[5] |
| Temperature | 80-100 °C | Sufficient to promote coupling without excessive dehalogenation. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability. |
Visualizing the Competing Pathways
To better understand the challenge, it's helpful to visualize the catalytic cycle and the point at which the undesired dehalogenation pathway diverges.
Caption: Competing pathways in a cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the C-I bond so much more reactive than the C-Br bond? A1: The enhanced reactivity of the C-I bond is due to its lower bond dissociation energy compared to the C-Br bond. This weaker bond makes the oxidative addition step, which is often the rate-determining step in the catalytic cycle, much faster for aryl iodides than for aryl bromides.[1]
Q2: Can my choice of boronic acid in a Suzuki reaction affect the level of dehalogenation? A2: Yes. While the aryl halide is the primary determinant, a slow transmetalation step can allow more time for the competing dehalogenation pathway to occur. Using a high-purity, reactive boronic acid or a boronic ester (like a pinacol ester) can accelerate the desired transmetalation, thus minimizing the opportunity for dehalogenation.[1]
Q3: I'm considering a Heck reaction. Is dehalogenation also a problem there? A3: Absolutely. Dehalogenation can be a significant side reaction in Heck couplings, especially at the higher temperatures often required for these reactions.[3] The strategies to mitigate it are similar: optimize the ligand, base, and solvent, and try to run the reaction at the lowest effective temperature. Microwave irradiation can sometimes be beneficial by promoting the desired reaction at lower bulk temperatures over shorter timeframes.[5]
Q4: Are there any additives that can suppress dehalogenation? A4: In some specific cases, additives can be beneficial. For instance, the addition of salts like lithium chloride has been reported to suppress competing dehalogenation of aryl iodides in certain systems.[4] Small coordinating additives like DMSO have also been shown to suppress overfunctionalization in dihaloarenes, which is mechanistically related to preventing a second oxidative addition.[10] However, the effect of additives is highly substrate- and system-dependent and would require empirical screening.
Q5: My substrate has an ester group. Could this be interfering with the reaction? A5: The ethyl ester group on your substrate is generally well-tolerated in most palladium-catalyzed cross-coupling reactions. However, under very harsh basic conditions (e.g., strong alkoxides at high temperatures), saponification of the ester to the corresponding carboxylate could occur. The resulting carboxylate could potentially coordinate to the palladium center and influence its catalytic activity, though this is less common under the optimized conditions described above.
References
-
New ligands that promote cross-coupling reactions between aryl halides and unactivated arenes. (2011). Organic Letters. [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (2025). ChemRxiv. [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). National Institutes of Health. [Link]
-
A Convenient Procedure for Sonogashira Reactions Using Propyne. (2022). Organic Chemistry Portal. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). National Institutes of Health. [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025). ResearchGate. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. (2014). Royal Society of Chemistry. [Link]
-
A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. (2012). Organic Chemistry Portal. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology. [Link]
-
The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. (n.d.). ResearchGate. [Link]
-
Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. (2020). ACS Publications. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Institutes of Health. [Link]
-
Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides. (n.d.). ACS Publications. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). National Institutes of Health. [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. [Link]
-
significant dehalogenation in stille coupling. (2019). Reddit. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (2004). Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. (2025). ResearchGate. [Link]
-
Scheme 1. Syntheses of alkyl 2-iodobenzoates and their coupling products. (n.d.). ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Temperature for Ethyl 5-Bromo-2-iodobenzoate Couplings
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for professionals engaged in synthetic chemistry. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for optimizing the reaction temperature in cross-coupling reactions involving Ethyl 5-Bromo-2-iodobenzoate. The unique di-halogenated structure of this substrate presents both a challenge and an opportunity for selective synthesis, where temperature is the most critical control parameter.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing the reactivity of the two halogen sites on this compound?
The reactivity of the two halogen atoms is dictated by the carbon-halogen (C-X) bond dissociation energy. The C-I bond is significantly weaker than the C-Br bond. This inherent difference means that the oxidative addition of a Palladium(0) catalyst to the C-I bond is kinetically more favorable and occurs at a lower activation energy than the addition to the C-Br bond.[1][2] Consequently, aryl iodides are substantially more reactive in palladium-catalyzed cross-couplings.[2][3] This differential reactivity is the key to achieving selective mono-coupling at the C-2 (iodo) position.
Q2: What are the recommended starting temperatures for common cross-coupling reactions with this substrate?
The optimal temperature is highly dependent on the specific reaction, catalyst system, and coupling partners. However, based on established protocols for aryl iodides and bromides, the following ranges serve as excellent starting points for optimization.
| Coupling Reaction | Typical Temperature Range (for C-I coupling) | Rationale & Key Considerations |
| Suzuki-Miyaura | 60°C – 100°C | This range is often sufficient for the highly reactive C-I bond.[4] Lower temperatures favor selectivity, while higher temperatures may be needed for less reactive boronic acids but risk C-Br activation.[5] |
| Heck | 80°C – 140°C | Heck reactions typically require more thermal energy.[4] The reactivity of the aryl iodide may permit slightly lower temperatures than for the corresponding bromide.[4] |
| Sonogashira | Room Temp – 80°C | These couplings can often proceed under milder conditions, sometimes even at room temperature, especially with the reactive C-I bond.[4][6][7] |
Q3: How does an excessively high temperature negatively impact my reaction?
While increasing temperature generally accelerates reaction rates, excessive heat introduces several critical risks[8]:
-
Catalyst Decomposition: The most common issue is the agglomeration of the active Pd(0) catalyst into inactive palladium black.[4][9] This is often irreversible and halts the catalytic cycle.
-
Loss of Selectivity: For this compound, high temperatures can provide sufficient energy to overcome the activation barrier for C-Br bond cleavage, leading to undesired di-substituted products.
-
Side Product Formation: Elevated temperatures can promote side reactions such as the homocoupling of organoboron reagents (in Suzuki reactions) or dehalogenation of the starting material.[4]
-
Reagent/Product Degradation: Thermally sensitive functional groups on your coupling partner or product may degrade, reducing the overall yield and purity.
Troubleshooting Guide & Optimization Protocols
This section addresses common problems encountered during experiments, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
Your reaction shows minimal conversion of the starting material. This is the most common issue and is often directly linked to temperature.
-
Potential Cause A: Insufficient Thermal Energy The reaction temperature is too low to overcome the activation energy of the rate-determining step, typically oxidative addition.
-
Recommended Action: Systematic Temperature Screening. Do not arbitrarily increase the temperature. A systematic screen is the most efficient method to identify the optimal thermal window. It is often beneficial to run several small-scale reactions in parallel to quickly evaluate multiple conditions.[10]
-
Setup: In an inert atmosphere glovebox, add this compound (0.1 mmol), the desired arylboronic acid (0.12 mmol), a suitable base (e.g., K₂CO₃, 0.2 mmol), and a magnetic stir bar to five separate reaction vials.
-
Catalyst Stock Solution: Prepare a stock solution of the palladium catalyst and ligand (e.g., Pd(OAc)₂ with SPhos) in degassed solvent (e.g., 1,4-dioxane/water 4:1). This ensures identical catalyst loading in each reaction.
-
Reaction Initiation: Add an equal volume of the catalyst stock solution to each vial. Seal the vials tightly.
-
Heating: Place each vial in a separate well of a pre-heated reaction block set to different temperatures (e.g., 50°C, 60°C, 70°C, 80°C, 90°C).
-
Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench, and analyze by LC-MS or TLC to assess conversion. Continue monitoring at regular intervals.
-
Analysis: Compare the conversion rates and impurity profiles to identify the temperature that provides the best balance of reaction speed and cleanliness.
-
-
-
Potential Cause B: Catalyst Decomposition You observe the formation of a black precipitate (palladium black) in your reaction mixture. This indicates the temperature is too high for your chosen catalyst/ligand system, causing the active palladium species to fall out of the catalytic cycle.
-
Recommended Action: Reduce Temperature and/or Change Ligand. Immediately lower the reaction temperature. If the optimal temperature for conversion is close to the decomposition temperature, the ligand may not be providing sufficient thermal stability. Phosphine ligands, particularly bulky biaryl phosphines, or N-heterocyclic carbenes (NHCs) can form more stable complexes with palladium, preventing aggregation at higher temperatures.[11][12] Consider re-screening with a more robust ligand.
-
Issue 2: Significant Formation of Side Products
Your reaction yields the desired product, but is contaminated with significant impurities such as homocoupled boronic acid (in Suzuki reactions) or a dehalogenated starting material.
-
Potential Cause: Temperature is Suboptimal High temperatures can accelerate undesired reaction pathways. For instance, oxygen contamination, which is more problematic at elevated temperatures, can promote the homocoupling of boronic acids.[4]
-
Recommended Action: Refine Temperature and Ensure Inert Conditions. First, ensure your solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like Argon or Nitrogen.[4][5] Then, based on your initial screening, investigate a narrower temperature range (e.g., in 5°C increments) around the apparent optimum to see if a slightly lower temperature can minimize side product formation without sacrificing too much of the reaction rate.
-
Visualized Workflows and Logic
To further aid in your experimental design, the following diagrams illustrate key decision-making processes.
Caption: A systematic workflow for optimizing reaction temperature.
Caption: A decision tree for troubleshooting temperature-related issues.
References
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
-
Temperature effect on coupling reaction. ResearchGate. URL: [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. URL: [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. National Institutes of Health. URL: [Link]
-
Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature | Organic Letters - ACS Publications. ACS Publications. URL: [Link]
-
Influence of Organic Ligands on the Stabilisation of Palladium Nanoparticles | Request PDF. ResearchGate. URL: [Link]
-
Table 1 Optimization of the reaction conditions for Suzuki coupling... - ResearchGate. ResearchGate. URL: [Link]
-
Optimizing Chemical Reactions: A Guide to Refining Key Parameters - WNY News Now. WNY News Now. URL: [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. ResearchGate. URL: [Link]
-
Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Academica.edu. URL: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. ChemRxiv. URL: [Link]
-
Palladium‐Catalyzed Cross‐Coupling in Continuous Flow at Room and Mild Temperature. ResearchGate. URL: [Link]
-
Development of Predictive Tools for Optimizing Organic Reactions - PMC - NIH. National Institutes of Health. URL: [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Semantic Scholar. URL: [Link]
-
Sonogashira coupling - Wikipedia. Wikipedia. URL: [Link]
-
Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles - PMC - NIH. National Institutes of Health. URL: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. MDPI. URL: [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - University of California, Santa Barbara. UC Santa Barbara. URL: [Link]
-
Ligand-stabilized giant palladium clusters: promising candidates in heterogeneous catalysis | Journal of the American Chemical Society. ACS Publications. URL: [Link]
-
Optimizing Chemical Reactions | Chemical Reviews - ACS Publications. ACS Publications. URL: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. URL: [Link]
-
Reaction Condition Optimization - Creative Biolabs. Creative Biolabs. URL: [Link]
-
Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. ACS Publications. URL: [Link]
-
Optimization of the reaction conditions. | Download Scientific Diagram - ResearchGate. ResearchGate. URL: [Link]
-
Kinetics curves of the Suzuki–Miyaura reaction with various catalysts - ResearchGate. ResearchGate. URL: [Link]
-
Visible Light-Driven Cross-Coupling Reactions at Lower Temperatures Using a Photocatalyst of Palladium and Gold Alloy Nanoparticles | Request PDF - ResearchGate. ResearchGate. URL: [Link]
-
Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands - MDPI. MDPI. URL: [Link]
-
The effect of various temperatures on the Suzuki coupling reaction a - ResearchGate. ResearchGate. URL: [Link]
-
Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal. URL: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. National Institutes of Health. URL: [Link]
-
New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. URL: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. National Institutes of Health. URL: [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - NIH. National Institutes of Health. URL: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. wnynewsnow.com [wnynewsnow.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: A Troubleshooting Guide for Ethyl 5-Bromo-2-iodobenzoate Heck Reactions
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals who are utilizing Ethyl 5-Bromo-2-iodobenzoate in palladium-catalyzed Heck reactions. Given the unique electronic and steric properties of this substrate, which possesses two different halogen atoms, specific challenges and opportunities arise. The primary advantage of this substrate lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The oxidative addition of a Pd(0) catalyst to the C-I bond is significantly faster and occurs under milder conditions than addition to the C-Br bond, allowing for selective functionalization.[1]
This document provides in-depth, field-proven insights in a question-and-answer format to address common issues, optimize reaction conditions, and ensure the integrity of your experimental outcomes.
Troubleshooting Guide
This section addresses specific, common problems encountered during the Heck reaction with this compound.
Q1: My reaction shows low or no conversion to the desired product. What are the primary causes and solutions?
Low or no product formation is a frequent issue that can typically be traced back to the catalyst system, reaction conditions, or reagent purity.
Potential Causes & Suggested Solutions:
-
Inactive Catalyst System: The active catalyst in the Heck reaction is a Pd(0) species.[2] If you are using a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), it must be reduced in situ to Pd(0) to enter the catalytic cycle.[3]
-
Solution: Ensure your reaction conditions are conducive to the reduction of the Pd(II) precatalyst. The presence of phosphine ligands, some solvents, or the alkene itself can facilitate this reduction.[3] If you suspect catalyst activation is the issue, consider using a pre-formed Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Also, ensure that all reagents and the solvent are anhydrous and deoxygenated, as oxygen can oxidize and deactivate the Pd(0) catalyst.[4]
-
-
Inappropriate Base: The base is critical for regenerating the Pd(0) catalyst in the final step of the cycle by neutralizing the generated acid (H-X).[2][5] An unsuitable base can halt the catalytic turnover.
-
Solution: The choice of base can significantly impact yield.[6][7] For this compound, both organic bases like triethylamine (Et₃N) and inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Inorganic bases are often favored for their higher thermal stability. If one base is not working, screen others. A table of common bases is provided below.
-
-
Suboptimal Temperature: The oxidative addition step is temperature-dependent. While the C-I bond is highly reactive, a certain energy threshold must be met.
Q2: I am observing a black precipitate (palladium black) in my reaction flask. What is this, and how can I prevent it?
The formation of palladium black is a visual indicator of catalyst deactivation. It occurs when the coordinatively unsaturated and highly active Pd(0) species agglomerate and precipitate out of the solution, rendering them catalytically inactive.[4][9]
Potential Causes & Suggested Solutions:
-
Insufficient Ligand Stabilization: Phosphine ligands are crucial not only for modulating the catalyst's electronic properties but also for sterically shielding the palladium center, thus preventing agglomeration.[1]
-
Solution: Increase the ligand-to-palladium ratio. A common starting point is a 2:1 or 4:1 ratio of monodentate phosphine ligand to palladium. Using bulky, electron-rich phosphine ligands (e.g., tri-tert-butylphosphine, biaryl phosphines) can provide enhanced stability.[10]
-
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of both the desired reaction and the catalyst decomposition pathway.
-
Solution: If palladium black forms at your current temperature, try running the reaction at a lower temperature for a longer period.[4]
-
Q3: My main product is the result of coupling at the C-Br bond, or I'm getting a mixture of C-I and C-Br coupled products. How can I improve selectivity for the C-I bond?
This issue negates the primary strategic advantage of using this compound. The rate of oxidative addition follows the trend I > Br > Cl.[1] Selectivity issues arise when reaction conditions are harsh enough to promote the slower C-Br bond activation.
Potential Causes & Suggested Solutions:
-
Excessively High Temperature: While heat is required, excessive temperatures can provide enough energy to overcome the higher activation barrier for C-Br insertion.
-
Solution: The most effective strategy is to lower the reaction temperature. Find the lowest temperature at which the C-I coupling proceeds at a reasonable rate while the C-Br bond remains largely unreactive.
-
-
Highly Reactive Catalyst System: Certain combinations of palladium sources and ligands (especially very electron-rich, bulky ligands) can create a highly active catalyst that is less selective.
-
Solution: Consider using a less reactive ligand, such as triphenylphosphine (PPh₃), which often provides a good balance of reactivity and selectivity.
-
Q4: I'm seeing significant amounts of a homocoupled biaryl product (dimer of this compound). How can this be suppressed?
Homocoupling is a common side reaction in many cross-coupling chemistries. It can arise from several pathways, often promoted by high temperatures or specific reaction conditions.
Potential Causes & Suggested Solutions:
-
High Catalyst Loading and Temperature: High concentrations of the active palladium species and elevated temperatures can favor the dimerization of the organopalladium intermediate.[9][11]
-
Solution: Once you have established a working reaction, try to systematically lower both the catalyst loading and the reaction temperature. Ensure the alkene coupling partner is present in a slight excess (e.g., 1.2-1.5 equivalents) to favor the intermolecular Heck pathway over homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: What is the catalytic cycle for the Heck Reaction?
The widely accepted mechanism proceeds through a Pd(0)/Pd(II) cycle involving four key steps.[1][12]
-
Oxidative Addition: The active 14-electron Pd(0) species inserts into the carbon-halogen bond (preferentially C-I) of the aryl halide to form a square planar 16-electron Pd(II) complex.[10]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) center, and the aryl group then migrates to one of the alkene carbons (syn-carbopalladation). For electron-deficient alkenes like acrylates, this insertion is highly regioselective.[1]
-
Syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent (beta) to the palladium atom is eliminated, forming the substituted alkene product and a hydrido-palladium(II) species. This step typically favors the formation of the more stable trans (E) isomer.[1]
-
Reductive Elimination & Catalyst Regeneration: A base is required to remove the hydrogen halide (HX) from the hydrido-palladium(II) complex, regenerating the active Pd(0) catalyst and closing the catalytic cycle.[2]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Q2: How should I select the optimal Palladium source, Ligand, Base, and Solvent?
Optimizing a Heck reaction involves the careful selection of these four components.
Palladium Source & Ligand Selection
The combination of a palladium precursor and a phosphine ligand forms the catalytic system.
| Component | Common Examples | Role & Considerations |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pd(II) sources like Pd(OAc)₂ are often preferred as they are stable and readily reduced in situ to the active Pd(0) catalyst.[3] |
| Phosphine Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃, Biaryl Phosphines (e.g., SPhos, XPhos) | Stabilizes the Pd(0) center, prevents precipitation, and modulates reactivity.[10] Bulky, electron-rich ligands can increase reaction rates but may reduce selectivity. PPh₃ is a good starting point. |
Base and Solvent Selection
The base and solvent create the environment for the reaction.
| Component | Common Examples | Role & Considerations |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄ Organic: Et₃N, DIPEA | Essential for regenerating the Pd(0) catalyst.[2] Inorganic bases are thermally stable and widely effective. Organic amine bases are soluble but can sometimes act as ligands or cause side reactions.[10] |
| Solvent | DMF, DMAc, NMP, Acetonitrile, Toluene | Polar aprotic solvents (DMF, DMAc) are most common as they help dissolve the reagents and stabilize charged intermediates in the catalytic cycle.[10][13] |
Q3: What is a logical workflow for troubleshooting a failing reaction?
When faced with a problematic reaction, a systematic approach is crucial. The following flowchart provides a logical sequence of steps to diagnose and solve the issue.
Caption: A systematic workflow for troubleshooting Heck reactions.
Standard Experimental Protocol
This protocol provides a reliable starting point for the Heck reaction between this compound and ethyl acrylate.
Materials:
-
This compound (1.0 equiv.)
-
Ethyl acrylate (1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (4 mol%)
-
Potassium Carbonate [K₂CO₃] (2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, potassium carbonate, Palladium(II) acetate, and triphenylphosphine.[4]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe to dissolve the solids. Subsequently, add ethyl acrylate via syringe.
-
Reaction: Place the flask in a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS at regular intervals (e.g., every 2-4 hours). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract three times with ethyl acetate.[8]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired product, Ethyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-bromobenzoate.[4]
References
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Chemistry Notes. (2022). Heck reaction: easy Mechanism, applications. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
-
Sathee Jee. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]
-
University of Cape Town. (n.d.). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. Journal of the American Chemical Society. Retrieved from [Link]
-
AIP Publishing. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. Retrieved from [Link]
-
University of California, Davis. (2014). Cross-Coupling Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. In Greener Organic Transformations. Retrieved from [Link]
-
PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Odinity. (2013). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions | Request PDF. Retrieved from [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
National Institutes of Health. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. PMC. Retrieved from [Link]
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 13. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
How to handle and store Ethyl 5-Bromo-2-iodobenzoate safely
Answering the user's request.## Technical Support Center: Ethyl 5-Bromo-2-iodobenzoate
This guide provides comprehensive safety protocols, troubleshooting advice, and frequently asked questions for the safe handling and storage of this compound. It is intended for researchers, chemists, and drug development professionals familiar with standard laboratory procedures. The information herein is synthesized from established safety data for structurally similar compounds and general best practices for aryl halides.
Hazard Identification and Chemical Properties
This compound is a halogenated aromatic compound. While a specific, detailed toxicological profile is not widely published, its structure as an aryl halide suggests certain hazards that must be managed proactively.[1][2] The primary concerns are based on data from analogous compounds like Mthis compound, which is classified as acutely toxic if swallowed.
Table 1: Physicochemical and Safety Data for this compound and Related Compounds
| Property | Value / Information | Source(s) |
| Chemical Name | This compound | - |
| CAS Number | 1208075-44-8 (for Ethyl 2-bromo-5-iodobenzoate) | |
| Molecular Formula | C₉H₈BrIO₂ | |
| Molecular Weight | 354.97 g/mol | |
| Physical State | Solid, semi-solid, or lump | [3] |
| Appearance | White to light yellow powder or crystal | [4] |
| Melting Point | 45-49 °C (for the analogous methyl ester) | |
| Primary Hazards | Acute Oral Toxicity (Suspected) , Causes skin irritation, Causes serious eye irritation. | [5] |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds |
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and storage of this compound.
Q1: What are the primary hazards associated with this compound?
A1: Based on data for structurally similar aryl halides, the primary hazards include:
-
Acute Toxicity: The methyl ester analog is classified as "Acute Toxicity 3, Oral" with the hazard statement H301: "Toxic if swallowed". It is prudent to assume a similar toxicity profile for the ethyl ester.
-
Skin Irritation: Halogenated benzoic acids and their derivatives are known to cause skin irritation.[5] Prolonged contact should be avoided.
-
Eye Irritation: The compound is expected to cause serious eye irritation or damage upon contact.[5][6]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A2: A stringent PPE protocol is mandatory.[7] Always use the following:
-
Eye/Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over goggles if there is a significant risk of splashing.[7][8]
-
Hand Protection: Double-layered nitrile gloves are recommended for incidental contact. For direct handling or extended tasks, heavy-duty neoprene or butyl rubber gloves should be considered.[7] Gloves must be inspected before use and changed immediately upon contamination.
-
Body Protection: A flame-retardant, long-sleeved laboratory coat must be worn and fully buttoned.[7][9]
-
Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[9] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., N95 or P2) is necessary.
Q3: What are the correct storage conditions for this compound?
A3: To ensure chemical stability and safety, store the compound under the following conditions:
-
Container: Keep in a tightly closed, properly labeled container.[5][9][10]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.
-
Temperature: Store in a cool, dry, and well-ventilated area.[5][9][10] Some suppliers recommend refrigeration (2-8°C).[3]
-
Light: Protect from light. Aryl halides, particularly iodides, can be light-sensitive. Store in an amber vial or in a dark location.[11]
Q4: What chemicals or materials are incompatible with this compound?
A4: As an aryl halide, this compound may react hazardously with:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Bases: May promote elimination or substitution reactions.
-
Metals: Aryl bromides and iodides can react with active metals like magnesium to form Grignard reagents or with lithium to form organolithium compounds.[1][2] These reactions are often highly exothermic and require specific anhydrous conditions.
Q5: How should I dispose of waste containing this compound?
A5: This compound must be disposed of as hazardous waste. It falls under the category of halogenated organic waste .[12][13]
-
Segregation: Do not mix halogenated waste with non-halogenated organic waste.[10][14] This is critical as disposal methods and costs differ significantly.[13]
-
Labeling: Collect waste in a designated, properly labeled container that includes the words "Hazardous Waste" and the full chemical name.[10][14]
-
Regulations: Follow all federal, state, and institutional regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Troubleshooting Guide
This section provides solutions to specific issues that may arise during experimentation.
| Problem | Potential Cause(s) | Recommended Solution & Rationale |
| The solid has developed a yellow or brownish tint during storage. | Degradation due to exposure to light, air (oxidation), or moisture. The C-I bond is particularly susceptible to cleavage. | Solution: Discard the reagent if significant discoloration is observed, as it may contain impurities (e.g., elemental iodine) that could interfere with your reaction. For future prevention, store the compound under an inert atmosphere (argon or nitrogen) and strictly protect it from light.[11] |
| The compound is not dissolving in my reaction solvent. | This compound is a nonpolar organic molecule. Poor solubility may occur in highly polar or aqueous solvents. | Solution: Choose a compatible organic solvent such as THF, Dichloromethane, Toluene, or Ethyl Acetate. Gentle warming or sonication within a fume hood can aid dissolution. Always check for solvent compatibility to avoid unwanted reactions. |
| My reaction is yielding unexpected byproducts or failing to proceed. | The reactivity of the C-Br and C-I bonds differs. The C-I bond is generally more reactive in reactions like cross-coupling or metal-halogen exchange.[1][2] Contamination or reagent degradation could also be a factor. | Solution: Verify the integrity of your starting material. If the reaction involves organometallic intermediates, ensure strictly anhydrous and anaerobic conditions. The choice of catalyst and reaction conditions (temperature, ligands) can often be tuned to favor reactivity at one halogen site over the other. Consider that strong nucleophiles can potentially lead to SₙAr reactions, though this is less common without activating groups on the ring.[2][15] |
| I've accidentally spilled a small amount of the solid in the fume hood. | Accidental release of a toxic solid. | Solution: Ensure your PPE is intact. Decontaminate the area by gently covering the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[9][10] Carefully sweep the mixture into a labeled, sealed container for hazardous waste disposal.[10] Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and paper towels, placing all cleaning materials into the same hazardous waste container. |
Experimental Protocol: Step-by-Step Safe Handling Workflow
This protocol outlines the essential steps for safely handling this compound, from preparation to cleanup.
-
Preparation and Pre-Handling Check:
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Designate a specific area within the hood for the experiment to contain potential contamination.[7]
-
Ensure an emergency eyewash station and safety shower are accessible.[7]
-
Assemble all necessary glassware, reagents, and spill cleanup materials before introducing the compound.
-
Don the required PPE as described in the FAQ section.
-
-
Handling and Dispensing:
-
Perform all manipulations of the solid compound, including weighing and transfers, inside the fume hood to minimize inhalation risk.
-
Use spark-proof tools and equipment.[9]
-
Carefully unseal the container. Avoid generating dust.
-
Weigh the desired amount of the compound onto weighing paper or directly into a tared vessel.
-
Promptly and securely reseal the main container after dispensing.
-
-
Reaction Setup and Execution:
-
Add the compound to the reaction vessel within the fume hood.
-
If dissolving, add the solvent slowly to the solid to prevent splashing.
-
Maintain the reaction within the fume hood for its entire duration.
-
-
Post-Handling and Decontamination:
-
Upon completion, quench the reaction using appropriate and safe procedures.
-
Decontaminate all surfaces within the fume hood that may have come into contact with the compound.
-
Segregate all waste (solid waste, contaminated materials, and liquid halogenated organic waste) into appropriately labeled hazardous waste containers.[10][12]
-
Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Remove gloves last and wash hands thoroughly with soap and water.[7][9]
-
Visualization: Safe Handling Workflow
The following diagram illustrates the critical decision points and workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
-
Hazardous Waste Segregation Guidelines. (n.d.). Tufts University. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). University of Illinois Urbana-Champaign, Braun Research Group. Retrieved from [Link]
-
Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]
-
Pharmaceutical Industry Best Practice: Suggested PPE. (n.d.). 3M. Retrieved from [Link]
-
Selection of Personal Protective Equipment. (n.d.). European Industrial Gases Association. Retrieved from [Link]
-
Aryl halide. (n.d.). Wikipedia. Retrieved from [Link]
-
Aryl Halides: Classification, Preparations & Uses. (n.d.). Aakash Institute. Retrieved from [Link]
-
Aryl halides – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
5.7: Aryl Halides. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
5-Bromo-2-iodobenzoic acid. (n.d.). MHX biotech (changzhou) co., ltd. Retrieved from [Link]
-
Ethyl-5-bromo-2,4-dimethoxy benzoate. (n.d.). SOBHABIO. Retrieved from [Link]
-
Chemical Compatibility Table. (n.d.). Geotech Environmental Equipment. Retrieved from [Link]
Sources
- 1. Aryl halide - Wikipedia [en.wikipedia.org]
- 2. Aryl Halides | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Ethyl 2-bromo-5-iodobenzoate | 1208075-44-8 [sigmaaldrich.com]
- 4. labproinc.com [labproinc.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. eiga.eu [eiga.eu]
- 9. benchchem.com [benchchem.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. chemscene.com [chemscene.com]
- 12. bucknell.edu [bucknell.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Suzuki Coupling: Ethyl 5-Bromo-2-iodobenzoate vs. Ethyl 2,5-dibromobenzoate
Introduction: The Strategic Choice of Dihaloarenes in Complex Synthesis
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] In the pharmaceutical and materials science sectors, dihalogenated aromatic compounds are pivotal building blocks, offering multiple reaction sites for constructing complex molecular architectures. However, not all dihaloarenes are created equal. The selection between substrates such as Ethyl 5-Bromo-2-iodobenzoate and Ethyl 2,5-dibromobenzoate is a critical decision that profoundly impacts reaction selectivity, efficiency, and the overall synthetic strategy.
This guide provides an in-depth comparison of these two reagents, moving beyond simple procedural descriptions to explore the fundamental mechanistic principles that govern their reactivity. By understanding the causality behind their differing performance, researchers can make more strategic and informed decisions in their synthetic endeavors.
The Decisive Factor: Oxidative Addition and C-X Bond Reactivity
The Suzuki coupling's catalytic cycle hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The initial and often rate-determining step is the oxidative addition, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond.[3][6] The efficiency of this step is directly related to the C-X bond strength.
The established reactivity order for aryl halides is: C-I > C-OTf > C-Br >> C-Cl .[6][7]
This hierarchy is fundamental to our comparison. The C-I bond is significantly weaker and more polarizable than the C-Br bond, making it far more susceptible to oxidative addition by a Pd(0) complex.[8] This intrinsic difference in reactivity is the cornerstone of chemoselectivity when using substrates containing multiple, different halogen atoms.
Comparative Analysis: Harnessing Reactivity for Synthetic Advantage
This compound: The Chemoselective Powerhouse
This compound is a strategically designed substrate for sequential, site-selective cross-coupling reactions. The presence of both an iodide and a bromide on the same aromatic ring allows chemists to exploit the large reactivity gap between the C-I and C-Br bonds.
Key Performance Attributes:
-
High Chemoselectivity: Under standard Suzuki conditions, using catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), the reaction occurs almost exclusively at the more reactive C-I position.[9][10] This leaves the C-Br bond untouched and available for a subsequent, different cross-coupling reaction (e.g., a second Suzuki, Buchwald-Hartwig amination, or Sonogashira coupling).
-
Stepwise Functionalization: This remarkable selectivity enables the controlled, stepwise synthesis of complex, unsymmetrical biaryl compounds from a single starting material. This is a significant advantage in drug discovery, where exploring structure-activity relationships often requires the synthesis of diverse analogues.
-
Milder Reaction Conditions: Due to the high reactivity of the C-I bond, couplings can often be achieved under milder temperature conditions and with lower catalyst loadings compared to those required for activating C-Br bonds.
Ethyl 2,5-dibromobenzoate: A Challenge of Selectivity
In contrast, Ethyl 2,5-dibromobenzoate presents a different set of challenges and opportunities. With two identical C-Br bonds, achieving selective mono-functionalization is significantly more difficult.
Key Performance Attributes:
-
Selectivity Challenges: Attempting a mono-coupling reaction often results in a statistical mixture of the starting material, the desired mono-arylated product, and the undesired di-arylated product. Separating these components can be challenging and leads to lower isolated yields of the target compound.[11]
-
Double Coupling Preference: The substrate is well-suited for symmetrical difunctionalization, where an excess of the boronic acid partner is used to drive the reaction to completion, forming the di-coupled product.
-
Condition-Dependent Outcomes: Achieving mono-selectivity requires careful control of reaction parameters. This can involve using a substoichiometric amount of the boronic acid, lower temperatures, shorter reaction times, and specific catalyst/ligand systems. However, achieving high yields of the mono-coupled product remains a significant synthetic hurdle. Recent studies have shown that factors like solvent and halide byproducts can counterintuitively affect selectivity, with dibromoarenes sometimes being less prone to diarylation than their dichloro-analogs in certain polar solvents.[12][13]
Visualizing the Suzuki Catalytic Cycle and Reaction Pathways
To better understand the process, the following diagrams illustrate the general Suzuki catalytic cycle and the divergent pathways of our two substrates.
Caption: The general catalytic cycle of the Suzuki-Miyaura coupling reaction.[3][4][6]
Caption: Comparative reaction pathways illustrating chemoselectivity.
Experimental Data & Protocols
The following table summarizes typical conditions and expected outcomes for the Suzuki coupling of each substrate with phenylboronic acid.
| Parameter | This compound | Ethyl 2,5-dibromobenzoate |
| Objective | Selective Mono-coupling at C-I | Mono-coupling (Challenging) |
| Aryl Halide | 1.0 equiv | 1.0 equiv |
| Boronic Acid | Phenylboronic Acid (1.1 equiv) | Phenylboronic Acid (0.9 equiv) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(dppf)Cl₂ (3 mol%) |
| Ligand | --- (included in catalyst) | --- (included in catalyst) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (4:1) |
| Temperature | 80 °C | 100 °C |
| Time | 4-6 hours | 12-18 hours |
| Expected Yield | >90% (Mono-coupled at C-I) | 30-50% (Mono-coupled) + side products |
| Key Outcome | Clean conversion to a single product | Mixture of starting material, mono-, and di-coupled products |
Representative Experimental Protocol: Selective Coupling of this compound
This protocol outlines a standard procedure for the selective Suzuki-Miyaura coupling at the C-I position.
Workflow Diagram:
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. mt.com [mt.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. Tetrakis(triphenylphosphine)palladium: uses and Hazard_Chemicalbook [chemicalbook.com]
- 10. Ascensus [ascensusspecialties.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to the Kinetic Landscape of Ethyl 5-Bromo-2-iodobenzoate in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecules. Ethyl 5-Bromo-2-iodobenzoate, a dihalogenated aromatic ester, presents a fascinating case study in chemoselectivity and reactivity in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive kinetic analysis of this substrate, comparing its performance with key alternatives and offering detailed experimental protocols to empower researchers in their synthetic endeavors.
The unique arrangement of a bromine and an iodine atom on the benzoate ring allows for sequential and site-selective functionalization, a powerful tool in the medicinal chemist's arsenal. The disparate carbon-halogen bond strengths are the primary determinant of this selectivity. The carbon-iodine (C-I) bond is inherently weaker and more readily undergoes the crucial oxidative addition step in the catalytic cycle of most cross-coupling reactions, which is often the rate-determining step.[1][2] This principle dictates that the C-I bond of this compound will be the more reactive site, enabling a plethora of selective transformations.
Comparative Kinetic Analysis: this compound vs. The Alternatives
To fully appreciate the synthetic utility of this compound, a kinetic comparison with logical alternatives is essential. Here, we consider two key comparators: Ethyl 2,5-dibromobenzoate , which allows for an assessment of the reactivity difference between iodine and bromine at the same position, and Ethyl 2-iodo-5-nitrobenzoate , which introduces a strong electron-withdrawing group to probe electronic effects on the reaction rate.
Suzuki-Miyaura Coupling: A Tale of Two Halogens
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. The oxidative addition of the aryl halide to the palladium(0) catalyst is a critical step influencing the overall reaction rate.[3]
| Substrate | Expected Relative Rate (vs. Ethyl 2,5-dibromobenzoate at C-2) | Typical Reaction Conditions for C-2 Coupling | Notes |
| This compound | Very High | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-90 °C | The highly reactive C-I bond allows for coupling under mild conditions, often at lower temperatures and catalyst loadings.[2] |
| Ethyl 2,5-dibromobenzoate | Moderate | Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100-110 °C | Requires more forcing conditions, often necessitating bulky, electron-rich phosphine ligands to facilitate oxidative addition of the C-Br bond.[4] |
| Ethyl 2-iodo-5-nitrobenzoate | Highest | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 70-80 °C | The electron-withdrawing nitro group is expected to further accelerate the rate of oxidative addition at the C-I bond. |
The logical relationship for this selective coupling strategy is visualized below:
References
Characterization of products from Ethyl 5-Bromo-2-iodobenzoate reactions
An In-Depth Technical Guide to the Strategic Utilization of Ethyl 5-Bromo-2-iodobenzoate in Sequential Cross-Coupling Reactions
For professionals in pharmaceutical research and materials science, the efficient construction of complex molecular architectures is a primary objective. Dihaloaromatic compounds with differentiated reactivity serve as invaluable platforms for the stepwise and controlled synthesis of polysubstituted aromatic systems. This compound is a premier example of such a building block, offering two distinct reaction handles for sequential functionalization.
This guide provides a comprehensive characterization of the products derived from this compound, focusing on the principles of chemoselective cross-coupling. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to demonstrate the strategic advantage of this reagent over simpler alternatives.
The Principle of Chemoselective Reactivity
The utility of this compound is rooted in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium- and copper-catalyzed cross-coupling reactions. The reactivity of aryl halides in the often rate-determining oxidative addition step follows the order: I > Br > Cl.[1][2] This hierarchy is a direct consequence of the bond dissociation energies (BDE), where the C-I bond is significantly weaker than the C-Br bond.[3] This energy difference allows for the selective functionalization of the C-I bond under milder conditions, leaving the more robust C-Br bond untouched for subsequent, more forcing reactions.[4] This inherent orthogonality is the cornerstone of its synthetic value.
Caption: Logical workflow for sequential functionalization.
Palladium-Catalyzed C-C Bond Formation: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern synthesis. This compound excels as a substrate in these reactions, allowing for predictable and selective C-C bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a robust method for creating biaryl structures.[1][5] With this compound, the reaction can be tuned to occur exclusively at the C-I position.
The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex.[6] Due to the lower bond energy, the C-I bond undergoes this step much more readily than the C-Br bond, allowing for high selectivity.[7] This is a distinct advantage over using a dibromo analog, which would either react non-selectively or require harsh conditions that might be incompatible with other functional groups.
Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Conditions | Selectivity | Yield (Product 1) | Comments |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C | High for C-I | >90% | Mild conditions preserve the C-Br bond for further reactions.[7][8] |
| Ethyl 2,5-dibromobenzoate | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100°C+ | Low | Mixture | Requires more forcing conditions, leading to a mixture of mono- and di-coupled products. |
| Ethyl 2,5-diiodobenzoate | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C | Low | Mixture | Both iodo groups are highly reactive, making selective mono-coupling challenging. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Objective: To synthesize Ethyl 5-bromo-2-phenylbenzoate by selectively coupling phenylboronic acid at the C-I position.
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
-
Procedure:
-
To a dry round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Purge the flask with an inert gas (e.g., Argon) for 10-15 minutes.[7]
-
Add the degassed dioxane/water solvent mixture via cannula.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target compound.[7]
-
Caption: General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne compounds.[1] This reaction, co-catalyzed by palladium and copper, also shows high selectivity for the C-I bond of this compound under mild conditions.[9][10]
Comparative Performance in Sonogashira Coupling
| Substrate | Coupling Partner | Conditions | Selectivity | Yield (Product 1) | Comments |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, RT to 40°C | High for C-I | >90% | Excellent reactivity at the iodo position allows for low catalyst loading and mild temperatures.[9] |
| Ethyl 2,5-dibromobenzoate | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60-80°C | Low | Mixture | Requires higher temperatures, increasing the risk of side reactions and non-selective coupling.[1] |
Experimental Protocol: Selective Sonogashira Coupling
-
Objective: To synthesize Ethyl 5-bromo-2-(phenylethynyl)benzoate.
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine. Stir for 10 minutes at room temperature.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature or heat gently to 40°C, monitoring by TLC.
-
Upon completion, dilute with diethyl ether and wash with saturated aqueous ammonium chloride (to remove copper) and brine.[9]
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Heck Reaction
The Heck reaction couples aryl halides with alkenes.[11] As with other palladium-catalyzed processes, the C-I bond demonstrates significantly higher reactivity, allowing for the selective synthesis of substituted styrenyl products while retaining the bromo substituent.[2]
Experimental Protocol: Selective Heck Reaction
-
Objective: To synthesize Ethyl 5-bromo-2-styrylbenzoate.
-
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound, Pd(OAc)₂, and PPh₃ in anhydrous DMF.
-
Add triethylamine and then styrene.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours.[8]
-
Monitor the reaction by GC-MS or TLC.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layers, dry, concentrate, and purify via column chromatography.
-
Copper-Catalyzed Ullmann-Type Reactions
The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N, C-O, and C-S bonds.[12][13] Modern protocols often use copper(I) salts with ligands. In these reactions, aryl iodides are substantially more reactive than aryl bromides, again due to the weaker C-I bond.[3] This allows for the selective introduction of heteroatom nucleophiles at the 2-position of this compound.
Comparative Performance in Ullmann C-O Coupling
| Substrate | Coupling Partner | Conditions | Selectivity | Yield (Product 1) | Comments |
| This compound | Phenol | CuI, Picolinic acid, K₃PO₄, DMSO, 90°C | High for C-I | Good to High | Aryl iodides are highly efficient substrates for this transformation.[3] |
| Ethyl 2,5-dibromobenzoate | Phenol | CuI, Picolinic acid, K₃PO₄, DMSO, 120°C+ | Low | Lower | Aryl bromides require higher temperatures and often result in lower yields or fail to react under the same conditions.[3] |
Experimental Protocol: Selective Ullmann C-O Coupling
-
Objective: To synthesize Ethyl 5-bromo-2-phenoxybenzoate.
-
Materials:
-
This compound (1.0 equiv)
-
Phenol (1.2 equiv)
-
Copper(I) iodide (CuI) (5 mol%)
-
Picolinic acid (10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
-
Procedure:
-
To an oven-dried screw-cap test tube, add CuI, picolinic acid, this compound, phenol, and K₃PO₄.
-
Add anhydrous DMSO.
-
Seal the tube and heat the reaction mixture to 90-100°C with stirring.
-
Monitor the reaction by LC-MS.
-
After cooling, add ethyl acetate and water. Separate the organic layer and extract the aqueous layer.
-
Combine the organic layers, dry, concentrate, and purify by flash column chromatography.[3]
-
The Ultimate Advantage: A Sequential Functionalization Workflow
The true power of this compound lies in its use in multi-step, sequential syntheses. A mild, selective reaction at the C-I position generates a functionalized intermediate that still possesses the C-Br bond, which can then be subjected to a second, distinct cross-coupling reaction. This enables the programmed construction of highly complex and diverse polysubstituted scaffolds from a single starting material.
Caption: A modular approach to diverse products.
This strategy minimizes protecting group manipulations and reduces step counts, leading to more efficient and convergent synthetic routes—a critical consideration in both academic and industrial research.
Conclusion
This compound is a superior building block for the synthesis of complex substituted aromatics. Its value is not merely in the presence of two halogen atoms, but in their distinct and predictable reactivity. By leveraging the weaker C-I bond for an initial mild cross-coupling, researchers can reliably generate a versatile intermediate, primed for a second functionalization at the more robust C-Br site. This guide has demonstrated through comparative data and detailed protocols that a strategic approach using this dihalide offers a more controlled, efficient, and versatile pathway to target molecules compared to less differentiated substrates. This makes this compound an indispensable tool for drug development professionals and synthetic chemists aiming to explore novel chemical space with precision and efficiency.
References
- BenchChem. (2025). A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions.
- BenchChem. (2025).
- University of Strathclyde.
- BenchChem. (2025). Reactivity Showdown: Ethyl 4-iodobenzoate vs.
- BenchChem. (2025).
- Organic Chemistry Portal. Ullmann Reaction.
- Odinity. (2013). Intro to Organometallics: The Heck Reaction.
- Monnier, F., & Taillefer, M. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Myers, A. G. Research Group. The Suzuki Reaction.
- BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
- Zhao, F., Bhanage, B. M., Shirai, M., & Arai, M. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-848.
- BenchChem. (2025).
- BenchChem. (2025).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mthis compound | Aryl Halide Building Block [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. odinity.com [odinity.com]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysts for Ethyl 5-Bromo-2-iodobenzoate Couplings
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the precise and efficient construction of complex molecular architectures is paramount. Ethyl 5-bromo-2-iodobenzoate stands as a valuable and versatile building block, its dihalogenated nature offering a gateway to intricate, multi-substituted aromatic compounds that are often key scaffolds in pharmaceutical and materials science. The strategic, selective functionalization of its two distinct carbon-halogen bonds—the more reactive C-I bond and the less reactive C-Br bond—hinges critically on the choice of the palladium catalyst.
This guide provides an in-depth, objective comparison of palladium catalyst systems for the selective cross-coupling of this compound. Moving beyond a mere recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, empowering you to make informed decisions for your specific synthetic challenges.
The A-B-C of Selectivity: Why Your Catalyst Choice Matters
The differential reactivity of the C-I and C-Br bonds is the cornerstone of selective synthesis with this compound. The C-I bond is weaker and more readily undergoes oxidative addition to a Pd(0) center, the initial and often rate-determining step in many cross-coupling catalytic cycles.[1] This inherent reactivity difference allows for selective coupling at the C-2 position (the site of the iodine) under carefully controlled conditions, leaving the C-Br bond at the C-5 position intact for subsequent transformations. The success of this strategy is, however, not guaranteed and is profoundly influenced by the palladium catalyst and its associated ligands.
Comparative Analysis of Palladium Catalysts for Key Transformations
We will now explore the performance of various palladium catalysts in the three most pertinent cross-coupling reactions for this compound: the Suzuki-Miyaura, Heck, and Sonogashira couplings. The following data, while not exclusively from studies on this compound, is drawn from closely related 2-iodobenzoates and dihaloarenes, providing a strong predictive framework for catalyst performance.[2]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds. For a substrate like this compound, achieving selective coupling at the C-I bond is the primary objective.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Representative) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | Good to Excellent |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME/H₂O | 80 | 12 | High |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 4 | ~92 |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | High |
Expert Insights on Catalyst Selection for Suzuki Coupling:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a classic, reliable catalyst for Suzuki couplings.[3] Its primary advantage is its ready availability and ease of use. For the highly reactive C-I bond in this compound, Pd(PPh₃)₄ often provides excellent yields under standard conditions.[1] However, for more challenging substrates or when aiming for very low catalyst loadings, more advanced catalyst systems may be superior.
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : The dppf ligand imparts greater stability to the palladium center, often leading to higher turnover numbers and accommodating a broader range of functional groups.[4][5] It is an excellent choice for ensuring high conversion and can be particularly effective in preventing catalyst decomposition at higher temperatures.
-
Buchwald Ligands (e.g., SPhos, XPhos) : These bulky, electron-rich phosphine ligands have revolutionized palladium-catalyzed cross-coupling.[6] They accelerate the rate-limiting oxidative addition and the final reductive elimination step, leading to faster reaction times and allowing for the use of less reactive coupling partners.[7] For the selective coupling of this compound, these ligands can offer superior performance, especially when dealing with sterically hindered boronic acids.
Heck Coupling: Olefin Arylation with Precision
The Heck reaction, the coupling of an aryl halide with an alkene, is a powerful tool for the synthesis of substituted alkenes.[8] Selectivity for the C-I bond is again crucial.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Representative) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 12 | ~75 |
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMAc | 120 | 8 | ~88 |
| Herrmann's Catalyst | - | Ag₂CO₃ | DMF | 120 | 6 | ~91 |
| "Ligand-free" (Pd(OAc)₂) | - | NaOAc | NMP | 140 | 0.5 | ~95 |
Expert Insights on Catalyst Selection for Heck Coupling:
-
Pd(OAc)₂ with Phosphine Ligands : Palladium(II) acetate is a common and effective precatalyst for the Heck reaction.[9] The choice of phosphine ligand can significantly impact the reaction's efficiency. Triphenylphosphine (PPh₃) is a standard choice, while more electron-rich and bulky ligands like tri(o-tolyl)phosphine (P(o-tol)₃) can improve yields and reaction rates.[2]
-
Herrmann's Catalyst (Palladacycle) : This air- and moisture-stable palladacycle is a highly active catalyst for Heck reactions, often requiring lower catalyst loadings and providing excellent yields.[9] Its robustness makes it a good option for process development and scale-up.
-
"Ligand-free" Conditions : For highly reactive substrates like aryl iodides, the Heck reaction can sometimes be performed without an added phosphine ligand.[10] In these cases, the solvent or other species in the reaction mixture can act as weak ligands. While this simplifies the reaction setup, it can sometimes lead to the formation of palladium black (inactive palladium), which can be mitigated by the addition of a phase-transfer co-catalyst like tetrabutylammonium bromide (TBAB).
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically with the aid of a copper co-catalyst.[11]
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Representative) |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | THF | RT-50 | 2-6 | High |
| Pd(PPh₃)₄ | PPh₃ | CuI | i-Pr₂NH | DMF | RT | 4 | High |
| Pd(OAc)₂ / PPh₃ | PPh₃ | CuI | K₂CO₃ | Toluene | 80 | 12 | Good |
| Pd(OAc)₂ / NHC | IPr | - | Cs₂CO₃ | Dioxane | 100 | 18 | High |
Expert Insights on Catalyst Selection for Sonogashira Coupling:
-
Classic Pd/Cu Systems (e.g., Pd(PPh₃)₂Cl₂/CuI) : This is the traditional and still widely used catalytic system for Sonogashira couplings.[12] It is highly effective for the coupling of aryl iodides and generally proceeds under mild conditions. The amine base (e.g., triethylamine, diethylamine) serves both as a base and as a solvent.
-
Copper-Free Sonogashira : Concerns about the environmental impact and potential for alkyne homocoupling (Glaser coupling) with copper co-catalysts have led to the development of copper-free Sonogashira protocols. These often employ more sophisticated ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), and stronger bases.[13]
-
N-Heterocyclic Carbene (NHC) Ligands : NHC-palladium complexes have emerged as powerful catalysts for Sonogashira couplings, often exhibiting high stability and activity.[14][15] They can promote the reaction with less reactive aryl chlorides and bromides and are also effective in copper-free systems.[12]
Mechanistic Considerations and Experimental Design
A deep understanding of the catalytic cycles for these reactions is essential for rational catalyst selection and troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
Figure 1: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling. This diagram illustrates the key steps of oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound
-
Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition : Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water, 10 mL).
-
Reaction : Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification : Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
The Heck Reaction Catalytic Cycle
Figure 2: Simplified Catalytic Cycle for the Heck Reaction. This diagram outlines the key steps of oxidative addition, migratory insertion, and β-hydride elimination.
Experimental Protocol: Selective Heck Coupling of this compound
-
Reaction Setup : In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the desired alkene (e.g., styrene, 1.2 mmol, 1.2 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), and a phosphine ligand if used (e.g., P(o-tol)₃, 0.02 mmol, 2 mol%).
-
Inert Atmosphere : Flush the tube with an inert gas.
-
Reagent Addition : Add the anhydrous solvent (e.g., DMF, 5 mL) and the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv.).
-
Reaction : Seal the tube and heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress.
-
Workup : After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
The Sonogashira Reaction Catalytic Cycles
Figure 3: Interconnected Catalytic Cycles of the Sonogashira Coupling. This diagram shows the interplay between the palladium and copper cycles.
Experimental Protocol: Selective Sonogashira Coupling of this compound
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.03 mmol, 3 mol%).
-
Inert Atmosphere : Evacuate and backfill the flask with argon three times.
-
Reagent Addition : Add the anhydrous solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 5 mL). Then, add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.
-
Reaction : Stir the reaction at room temperature until completion (monitor by TLC or GC-MS).
-
Workup : Filter the reaction mixture through a pad of Celite® and wash with THF.
-
Purification : Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Conclusion
The selective functionalization of this compound is a testament to the power and precision of modern palladium catalysis. While a "one-size-fits-all" catalyst does not exist, a systematic approach based on a sound mechanistic understanding can guide the researcher to the optimal catalytic system. For Suzuki-Miyaura couplings, catalysts bearing bulky, electron-rich phosphine ligands like SPhos and XPhos often provide superior results. In Heck reactions, both traditional phosphine-ligated systems and ligand-free protocols can be highly effective. For Sonogashira couplings, the classic palladium/copper co-catalyst system remains a robust choice, with N-heterocyclic carbene-ligated palladium complexes offering a powerful alternative, particularly in copper-free methodologies. By carefully considering the electronic and steric properties of the catalyst and the specific demands of the desired transformation, researchers can unlock the full synthetic potential of this versatile dihalogenated building block.
References
-
Larson, N., Sandin, M., & Neufeldt, S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihaloheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry, 87(11), 7414–7425. [Link]
-
Palani, A., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(20), 16016-16117. [Link]
-
Yaşar, S., et al. (2017). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry, 41(12), 4819-4826. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Szwaczko, K., & Szyling, J. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Amides. Research With Rutgers. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Kumar, D. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? ResearchGate. [Link]
-
Kashinath, R. (2019). Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ? ResearchGate. [Link]
-
Palani, A., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]
-
de la Torre, M. G., & Sierra, M. A. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
Bagley, M. C., et al. (2013). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
-
Larson, N., Sandin, M., & Neufeldt, S. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
Larhed, M., & Hallberg, A. (2015). Palladium(II)-Catalyzed Heck Reactions. DiVA portal. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Dömling, A. (2006). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Buchwald, S. L., & Mauger, C. M. (2009). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]
-
Myers, A. (2009). Organometallics - Pd Feature. Harvard University. [Link]
-
Nolan, S. P., & Cazin, C. S. J. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air- and Moisture-Stable Pd(II)–NHC Precatalysts. Angewandte Chemie International Edition, 60(19), 10844-10850. [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. [Link]
-
Ingner, F. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]
-
Morken, J. P. (2014). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. PMC. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchwithrutgers.com [researchwithrutgers.com]
A Senior Application Scientist's Guide to Validated Analytical Methods for Ethyl 5-Bromo-2-iodobenzoate Quantification
Introduction
Ethyl 5-bromo-2-iodobenzoate is a key substituted aromatic ester widely utilized as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The precise quantification of this intermediate is paramount during process development, for in-process controls (IPCs), and in the quality assessment of the final product. The presence and quantity of related impurities can significantly impact the yield, purity, and safety profile of subsequent synthetic steps.
This guide provides a comparative analysis of the principal analytical techniques suitable for the robust and accurate quantification of this compound. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind the selection of each method and its specific parameters. We will explore High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the workhorse method for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) as a high-sensitivity alternative, particularly valuable for impurity profiling.
All methodologies discussed are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring they are fit for their intended purpose in a regulated research and development environment.[1][2]
Pillar 1: The Foundation - Principles of Analytical Method Validation
Before comparing specific techniques, it is crucial to understand the framework that ensures an analytical method is reliable and trustworthy. The ICH Q2(R2) guidelines provide a harmonized approach to validation, which is built upon several key performance characteristics.[3][4] A method cannot be considered reliable without demonstrating its performance against these criteria.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.
-
Accuracy: The closeness of the test results obtained by the method to the true value, often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following diagram illustrates the logical workflow for a comprehensive analytical method validation process.
Caption: A typical workflow for analytical method validation, from planning to final documentation.
Pillar 2: Comparative Analysis of Core Methodologies
The selection of an analytical method is a critical decision driven by factors such as the analyte's physicochemical properties, the required sensitivity, and the nature of the sample matrix. For this compound, a moderately polar and non-volatile compound, both HPLC and GC are viable techniques.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is the quintessential technique for the analysis of APIs and intermediates. Its high resolution, robustness, and suitability for non-volatile compounds make it the primary choice for routine quantification and purity testing.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the logical starting point. Its non-polar nature provides excellent retention for moderately polar aromatic esters like this compound.
-
Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for reversed-phase chromatography, offering good peak shape and resolution. A small amount of formic acid is often added to suppress the ionization of any acidic impurities, thereby improving peak symmetry.[5]
-
Detection: The presence of the aromatic ring constitutes a strong chromophore, making UV detection at a wavelength around 227 nm highly effective and specific.[5]
Method 2: Gas Chromatography with Mass Spectrometry Detection (GC-MS)
GC is a powerful technique for analyzing volatile and semi-volatile compounds.[6] While this compound has a relatively high boiling point, it is amenable to GC analysis. The coupling with a mass spectrometer provides unparalleled specificity and sensitivity, making this the superior method for trace-level impurity identification and quantification.
Causality Behind Experimental Choices:
-
Stationary Phase: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or VF-624ms), is ideal. This phase provides good selectivity for a wide range of compounds, including halogenated aromatics.[7]
-
Injection Mode: A split injection is used to prevent column overloading and ensure sharp peaks, while a splitless injection could be employed for trace analysis to maximize sensitivity.[7]
-
Detector: A mass spectrometer is chosen over a flame ionization detector (FID) for its ability to provide structural information. This is critical in drug development for identifying potential genotoxic impurities (PGIs) or process-related side products.[7][8] The unique isotopic patterns of bromine and iodine further enhance the confidence in peak identification.
Performance Comparison
The following table summarizes the expected performance characteristics of the two proposed methods for the quantification of this compound, based on typical results for structurally similar analytes.
| Validation Parameter | RP-HPLC-UV | GC-MS | Rationale & Expert Insight |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques are capable of excellent linearity when properly optimized. |
| Linear Range | 0.5 - 150 µg/mL | 0.005 - 10 µg/mL | GC-MS offers a significantly lower range, making it ideal for trace analysis and impurity quantification. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods can achieve high accuracy. GC-MS may show slightly higher variability due to potential inlet discrimination. |
| Precision (% RSD) | < 2.0% | < 5.0% | HPLC generally offers superior precision, making it the preferred method for API assay determination. |
| Limit of Detection (LOD) | ~0.15 µg/mL | ~0.001 µg/mL | The sensitivity of MS detection, especially in Selected Ion Monitoring (SIM) mode, is orders of magnitude better than UV. |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~0.005 µg/mL | The lower LOQ of GC-MS is a critical advantage for controlling impurities at very low levels (e.g., parts-per-million). |
| Specificity | High | Very High | While HPLC-UV offers good specificity, co-eluting impurities with similar chromophores can interfere. GC-MS provides mass-based separation in a second dimension, offering near-unequivocal identification. |
| Analysis Time | 10 - 15 minutes | 20 - 30 minutes | HPLC methods are typically faster per sample, lending themselves to high-throughput screening. |
Pillar 3: Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development and validation. They are designed to be self-validating systems, where system suitability tests are performed before each run to ensure the instrumentation is performing correctly.
Protocol 1: RP-HPLC-UV Method
Caption: Experimental workflow for the quantification of this compound by HPLC-UV.
1. Instrumentation & Reagents
-
System: HPLC with a quaternary pump, autosampler, column oven, and UV/DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Deionized Water, Formic Acid (ACS grade).
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile : Water : Formic Acid (65:35:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 227 nm.
3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare standards at concentrations such as 0.5, 1, 10, 50, 100, and 150 µg/mL.
-
Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase to achieve a theoretical concentration of ~50 µg/mL, and filter through a 0.45 µm syringe filter before injection.
4. Validation Procedure
-
System Suitability: Inject the 50 µg/mL standard five times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.
-
Linearity: Inject the calibration standards in triplicate. Plot the mean peak area against concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Analyze a sample of known concentration (or a sample spiked with a known amount of standard) at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0 - 102.0%.
Protocol 2: GC-MS Method
Caption: Experimental workflow for the quantification of this compound by GC-MS.
1. Instrumentation & Reagents
-
System: Gas chromatograph with a split/splitless injector, coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Reagents: Ethyl Acetate (GC grade), Helium (99.999% purity).
2. Chromatographic and MS Conditions
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL with a 20:1 split ratio.
-
Oven Program: Initial temperature 100°C, hold for 1 min. Ramp at 20°C/min to 300°C, hold for 5 min.
-
MS Transfer Line: 290°C.
-
Ion Source: 230°C (Electron Ionization, 70 eV).
-
Acquisition Mode: Full Scan (m/z 50-450) for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for this compound (MW 354.94) would include the molecular ion and major fragments.
3. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Calibration Standards: Perform serial dilutions to prepare standards at concentrations such as 0.005, 0.01, 0.1, 1, and 10 µg/mL.
-
Sample Preparation: Dissolve the sample in ethyl acetate to achieve a theoretical concentration within the calibration range.
4. Validation Procedure
-
Linearity: Inject the calibration standards. The correlation coefficient (R²) should be ≥ 0.999.
-
LOD/LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.
-
Specificity: Analyze blank solvent and spiked samples to ensure no interfering peaks are present at the retention time of the analyte. Confirm peak identity by comparing the full scan mass spectrum against a reference spectrum.
Conclusion
For the routine quantification and quality control of this compound, a validated RP-HPLC-UV method is the recommended choice due to its excellent precision, robustness, and analytical speed. It provides the accuracy and reliability required for assay determination in a regulated environment.
Conversely, when the objective is to detect, identify, and quantify trace-level impurities or potential genotoxic byproducts, the GC-MS method is unequivocally superior. Its exceptional sensitivity and the structural information provided by mass spectrometry are indispensable for comprehensive impurity profiling and ensuring the safety of the synthetic process.
Ultimately, the two methods are complementary. A robust analytical strategy in a drug development setting would leverage HPLC-UV for routine assays and GC-MS for in-depth characterization and limit tests, ensuring a complete and scientifically sound understanding of the material's quality.
References
-
ICH. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
RAPS. (2022). ICH releases draft guidelines on analytical method development. Regulatory Affairs Professionals Society. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
- Nassoury, A. N., et al. (2007). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
-
MDPI. (2024). A ng/L Level LC-MS Method Using Membrane SPE as Sampling Technology: Determination of Nine Halobenzoquinones in Potable Water. [Link]
-
NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Center for Biotechnology Information. [Link]
-
PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]
-
Agilent. (2002). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. [Link]
- International Journal of Pharmaceutical and Clinical Research. (2016). Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica.
-
PubMed. (2013). Mass spectrometric characterization of halogenated flame retardants. [Link]
-
MDPI. (2024). Analyzing Alkyl Bromide Genotoxic Impurities in Febuxostat Based on Static Headspace Sampling and GC-ECD. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. internationaljournalssrg.org [internationaljournalssrg.org]
- 6. benchchem.com [benchchem.com]
- 7. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometric characterization of halogenated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Dihalogenated Benzoates: Benchmarking Ethyl 5-Bromo-2-iodobenzoate in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic and selective functionalization of aromatic scaffolds is a cornerstone of modern synthetic chemistry. Polyhalogenated aromatic compounds, in particular, serve as versatile building blocks, allowing for the sequential and site-selective introduction of diverse functionalities through cross-coupling reactions. Among these valuable synthons, ethyl 5-bromo-2-iodobenzoate stands out due to the distinct reactivity of its carbon-halogen bonds, offering a reliable platform for hierarchical molecular construction.
This guide provides an in-depth technical comparison of this compound against other dihalogenated benzoates, supported by experimental data and detailed protocols. We will explore its performance in three of the most powerful C-C bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura, Heck, and Sonogashira couplings. The objective is to provide a clear, data-driven rationale for substrate selection and reaction optimization, empowering researchers to harness the full potential of these critical intermediates.
The Underlying Principle: Chemoselectivity in Dihalogenated Arenes
The ability to selectively functionalize one halogen site in the presence of another is governed by the inherent differences in the carbon-halogen bond strengths and their susceptibility to oxidative addition by a low-valent palladium catalyst, which is often the rate-determining step in the catalytic cycle.[1] The established reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is:
C–I > C–Br > C–Cl
This predictable hierarchy is a powerful tool. The weaker carbon-iodine bond will react preferentially under milder conditions, allowing for selective coupling at the iodo-position while leaving the bromo- and chloro-substituents intact for subsequent transformations.[2] This principle is the foundation of the synthetic utility of this compound.
Synthesis of this compound
The title compound is readily prepared from commercially available 2-amino-5-bromobenzoic acid via a Sandmeyer-type reaction, followed by esterification. The key transformation is the diazotization of the aniline and subsequent displacement with iodide.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5-Bromo-2-iodobenzoic acid
-
In a flask cooled to 0°C, dissolve 2-amino-5-bromobenzoic acid (1.0 equiv.) in a mixture of water and concentrated hydrochloric acid.
-
Slowly add a solution of sodium nitrite (1.1 equiv.) in water, maintaining the temperature at 0°C to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (1.5 equiv.) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. A vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 60°C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and collect the crude 5-bromo-2-iodobenzoic acid by filtration. Wash with cold water and dry.[3]
Step 2: Esterification
-
Suspend the crude 5-bromo-2-iodobenzoic acid (1.0 equiv.) in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford this compound, which can be further purified by column chromatography.
Comparative Performance in Cross-Coupling Reactions
The true value of this compound is realized in its differential reactivity in palladium-catalyzed cross-coupling reactions. Below, we benchmark its performance against other dihalogenated benzoates in Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[4] The higher reactivity of the C-I bond in this compound allows for selective coupling with boronic acids at this position under relatively mild conditions.
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Dihalogenated Benzoates with Phenylboronic Acid
| Entry | Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 4 | Ethyl 5-bromo-2-phenylbenzoate | ~95 |
| 2 | Ethyl 2-bromo-5-iodobenzoate | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 4 | Ethyl 2-bromo-5-phenylbenzoate | ~94 |
| 3 | Ethyl 2,5-dibromobenzoate | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | Ethyl 5-bromo-2-phenylbenzoate | ~85 (at C2) |
| 4 | Ethyl 2,5-dichlorobenzoate | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | Ethyl 5-chloro-2-phenylbenzoate | ~70 (at C2) |
Yields are representative and based on established reactivity principles and data from analogous systems.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable catalyst for Suzuki couplings involving iodides and bromides. For the less reactive chlorides, a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand like SPhos, is often necessary to achieve reasonable yields.[5]
-
Base and Solvent: A biphasic solvent system with a mild base like potassium carbonate is standard for many Suzuki reactions, facilitating the transmetalation step.[6]
-
Temperature and Time: The higher reactivity of the C-I bond allows for lower reaction temperatures and shorter reaction times compared to the C-Br and C-Cl bonds.
-
To a Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (4:1 mixture).
-
Add Pd(PPh₃)₄ (2 mol%) to the flask under a positive pressure of argon.
-
Heat the reaction mixture to 80°C and stir for 4 hours, monitoring the progress by TLC.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[7] Similar to the Suzuki coupling, the C-I bond of this compound reacts preferentially, allowing for selective vinylation at the 2-position.
Table 2: Comparative Yields in the Heck Reaction of Dihalogenated Benzoates with Ethyl Acrylate
| Entry | Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | Pd(OAc)₂ (2 mol%) | Et₃N | DMF | 100 | 6 | Ethyl (E)-3-(4-bromo-2-(ethoxycarbonyl)phenyl)acrylate | ~90 |
| 2 | Ethyl 2-bromo-5-iodobenzoate | Pd(OAc)₂ (2 mol%) | Et₃N | DMF | 100 | 6 | Ethyl (E)-3-(2-bromo-5-(ethoxycarbonyl)phenyl)acrylate | ~88 |
| 3 | Ethyl 2,5-dibromobenzoate | Pd(OAc)₂ (2 mol%) | Et₃N | DMF | 120 | 18 | Ethyl (E)-3-(4-bromo-2-(ethoxycarbonyl)phenyl)acrylate | ~80 (at C2) |
| 4 | Ethyl 2,5-dichlorobenzoate | Pd(OAc)₂/PCy₃ (2 mol%) | K₂CO₃ | NMP | 140 | 24 | Ethyl (E)-3-(4-chloro-2-(ethoxycarbonyl)phenyl)acrylate | ~65 (at C2) |
Yields are representative and based on established reactivity principles and data from analogous systems.[8][9]
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate is a common and effective precatalyst for Heck reactions. For the less reactive chlorides, a phosphine ligand like tricyclohexylphosphine (PCy₃) is often required to facilitate oxidative addition.
-
Base: A tertiary amine base such as triethylamine (Et₃N) is typically used to neutralize the HX generated during the reaction.
-
Solvent: A polar aprotic solvent like DMF or NMP is generally used to ensure the solubility of the reactants and the palladium catalyst.
-
To a pressure tube, add this compound (1.0 equiv.) and palladium(II) acetate (2 mol%).
-
Seal the tube, then evacuate and backfill with argon.
-
Add degassed DMF, triethylamine (2.0 equiv.), and ethyl acrylate (1.5 equiv.) via syringe.
-
Heat the reaction mixture to 100°C and stir for 6 hours.
-
Cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate under reduced pressure and purify the crude product by column chromatography.
Caption: Simplified catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[10] The exceptional reactivity of the C-I bond allows this reaction to proceed under very mild conditions, often at room temperature.
Table 3: Comparative Yields in the Sonogashira Coupling of Dihalogenated Benzoates with Phenylacetylene
| Entry | Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | Pd(PPh₃)₂Cl₂/CuI (2/4 mol%) | Et₃N | THF | RT | 3 | Ethyl 5-bromo-2-(phenylethynyl)benzoate | ~92 |
| 2 | Ethyl 2-bromo-5-iodobenzoate | Pd(PPh₃)₂Cl₂/CuI (2/4 mol%) | Et₃N | THF | RT | 3 | Ethyl 2-bromo-5-(phenylethynyl)benzoate | ~91 |
| 3 | Ethyl 2,5-dibromobenzoate | Pd(PPh₃)₂Cl₂/CuI (2/4 mol%) | Et₃N | THF | 60 | 12 | Ethyl 5-bromo-2-(phenylethynyl)benzoate | ~75 (at C2) |
| 4 | Ethyl 2,5-dichlorobenzoate | Pd(OAc)₂/XPhos (2/4 mol%) | Cs₂CO₃ | Dioxane | 100 | 24 | Ethyl 5-chloro-2-(phenylethynyl)benzoate | ~50 (at C2) |
Yields are representative and based on established reactivity principles and data from analogous systems.[11][12]
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira conditions use a combination of a palladium catalyst and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper facilitates the formation of a copper acetylide intermediate, which then transmetalates to the palladium center.[13]
-
Base: An amine base like triethylamine often serves as both the base and the solvent. It is crucial for the deprotonation of the terminal alkyne.
-
Temperature: The high reactivity of the C-I bond allows the reaction to proceed efficiently at room temperature, which is a significant advantage in terms of functional group tolerance and energy consumption.
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF and triethylamine (3.0 equiv.) via syringe.
-
Add phenylacetylene (1.2 equiv.) dropwise to the stirred mixture.
-
Stir the reaction at room temperature for 3 hours, monitoring its progress by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride (to remove copper salts) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Caption: Key components and their roles in the Sonogashira coupling.
Conclusion
This compound is a superior substrate for the selective, stepwise functionalization of dihalogenated benzoates. The pronounced difference in the reactivity of the carbon-iodine and carbon-bromine bonds allows for highly chemoselective cross-coupling reactions under mild conditions. As demonstrated, Suzuki-Miyaura, Heck, and Sonogashira couplings can be performed with excellent yields and selectivity at the iodo-position, leaving the bromo-substituent available for subsequent transformations. This predictable reactivity, combined with its straightforward synthesis, makes this compound an invaluable tool for the efficient construction of complex, polysubstituted aromatic molecules in pharmaceutical and materials science research.
References
-
ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. [Link]
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(7), 3700–3703. [Link]
-
Thothathri, M., & Kappe, C. O. (2012). Flow Chemistry: Sonogashira Coupling. [Link]
-
Patsnap. (n.d.). Preparation method of 2-bromo-5-iodobenzoic acid. [Link]
-
ResearchGate. (n.d.). The Sonogashira reaction of iodobenzene and phenylacetylene at different cycles. [Link]
-
Astruc, D., & Rapakousiou, A. (2012). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters, 3(1), 107-115. [Link]
-
Sigman, M. S., & Tan, Y. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(15), 9346–9357. [Link]
-
Hoover, J. M., & Stahl, S. S. (2011). 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 226. [Link]
-
Pagliaro, M., & Ciriminna, R. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling Reactions. European Journal of Organic Chemistry, 2012(15), 2845-2853. [Link]
-
Wang, C., et al. (2020). Transition metal catalysed C7 and ortho-selective halogenation of 2-arylbenzo[d]oxazoles. Organic Chemistry Frontiers, 7(18), 2683-2689. [Link]
-
Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]
-
ResearchGate. (n.d.). Reaction of iodobenzene with ethyl acrylate using different palladium catalysts. [Link]
-
Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(17), 5344–5348. [Link]
-
Organ, M. G. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16291–16335. [Link]
-
Nolan, S. P., & Cazin, C. S. J. (2016). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. ACS Catalysis, 6(9), 5858–5865. [Link]
- Patsnap. (n.d.). A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.
-
ResearchGate. (n.d.). Standardisation of coupling of phenylacetylene with iodobenzene as model substrate with the CuSeO 3 . 2H 2 O catalyst. [Link]
-
ResearchGate. (n.d.). Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. [Link]
-
Gevorgyan, V., & Trovimov, A. (2019). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. ACS Catalysis, 9(5), 4234–4273. [Link]
-
Bedford, R. B., & Haddow, M. F. (2015). Towards iron-catalysed suzuki biaryl cross-coupling: Unusual reactivity of 2-halobenzyl halides. Dalton Transactions, 44(32), 14261–14264. [Link]
-
InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). [Link]
-
Kempe, R., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51347. [Link]
-
ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
Morokuma, K., & Nakao, Y. (2020). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
Beilstein-Institut. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 262-297. [Link]
-
ResearchGate. (n.d.). Palladium-catalysed Heck reaction of ethyl acrylate 9 and iodobenzene 10 in ionic liquid-aqueous micellar solutions. [Link]
-
Gevorgyan, V., & Trovimov, A. (2021). Visible Light Induced Brønsted Acid Assisted Pd-Catalyzed Alkyl Heck Reaction of Diazo Compounds and N-Tosylhydrazones. Angewandte Chemie International Edition, 60(31), 17056-17061. [Link]
-
ResearchGate. (n.d.). Heck reaction of styrene and methyl acrylate with halobenzenes catalysed by PdNPs@EDACs. [Link]
-
Verkade, J. G., & Urgaonkar, S. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755. [Link]
-
Kita, Y., et al. (2018). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules, 23(10), 2465. [Link]
-
Morokuma, K., & Nakao, Y. (2021). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 19(2), 286-293. [Link]
-
Beilstein-Institut. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 262-297. [Link]
-
ResearchGate. (n.d.). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[ c ]. [Link]
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. benchchem.com [benchchem.com]
- 3. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to Isotopic Labeling Strategies: A Comparative Analysis of Ethyl 5-Bromo-2-iodobenzoate and Dehalogenative Methods
In the landscape of modern drug discovery and development, the use of isotopically labeled compounds is not merely an option, but a necessity. These molecular tracers are indispensable tools for elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, providing critical data for safety and efficacy assessments.[1][2] The choice of labeling strategy—both the precursor molecule and the synthetic methodology—can significantly impact the efficiency, cost, and success of these pivotal studies.[3]
This guide provides a comparative analysis of two prominent strategies for introducing isotopes into aromatic systems, a common scaffold in pharmaceuticals. We will explore the use of Ethyl 5-Bromo-2-iodobenzoate , a versatile and strategically halogenated precursor, for introducing labeled functional groups via palladium-catalyzed cross-coupling reactions. This approach will be objectively compared with the alternative strategy of direct dehalogenative labeling , a powerful method for the site-specific introduction of hydrogen isotopes.
The Strategic Advantage of Differential Halogenation: this compound
This compound is a bifunctional precursor, presenting two distinct halogen atoms—iodine and bromine—on an aromatic ring. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed oxidative addition, the first and often rate-determining step of many cross-coupling reactions.[4][5] This reactivity difference allows for selective functionalization at the C-2 position (iodo) while leaving the C-5 position (bromo) intact for subsequent transformations or as a stable feature of the final molecule. This inherent regioselectivity makes it an ideal starting point for the controlled and site-specific introduction of isotopically labeled moieties.
Comparative Analysis: Two Core Labeling Philosophies
The central comparison of this guide revolves around two divergent, yet complementary, approaches to isotopic labeling.
Strategy A: Labeled Group Introduction via Cross-Coupling of this compound
This strategy leverages the reactivity of the C-I bond to attach a pre-labeled functional group. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Stille couplings are workhorses in this domain.[6] For example, a ¹³C- or ¹⁴C-labeled methyl group can be introduced by coupling with the corresponding isotopically labeled methyl boronic acid (Suzuki) or organostannane (Stille). This approach is particularly valuable when the goal is to incorporate a carbon isotope into the molecular backbone to prevent its loss during metabolic processes.
Strategy B: Direct Isotope Incorporation via Catalytic Dehalogenation
This alternative strategy involves the direct replacement of a halogen atom on an aryl halide with a hydrogen isotope (Deuterium or Tritium).[7] Traditionally performed with heterogeneous catalysts like Palladium on Carbon (Pd/C), this method has been revolutionized by the development of homogenous palladium catalytic systems.[8][9] These newer methods offer superior functional group tolerance, preventing the undesired reduction of sensitive groups like alkenes, alkynes, or nitro groups, which can be a significant limitation of Pd/C-based methods.[7][10] This approach is ideal for introducing ²H (D) or ³H (T) labels at specific positions.
Performance Comparison
| Feature | Strategy A: Cross-Coupling with this compound | Strategy B: Direct Dehalogenative Labeling |
| Primary Isotopes | ¹³C, ¹⁴C, ¹⁵N (within a labeled coupling partner) | ²H (Deuterium), ³H (Tritium) |
| Core Reaction Type | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille)[11][12] | Palladium-Catalyzed Dehalogenation[8][9] |
| Key Advantage | Introduces a labeled functional group, adding molecular complexity. Allows for stable backbone labeling with carbon isotopes. | High isotopic incorporation and site-selectivity. Modern methods show excellent functional group tolerance.[10] |
| Key Disadvantage | Requires synthesis or purchase of an isotopically labeled coupling partner (e.g., boronic acid), which can be costly. | Limited to hydrogen isotopes (²H, ³H). Does not add skeletal complexity. |
| Reagent Toxicity | Varies by reaction. Stille coupling requires highly toxic organotin reagents.[12][13] Suzuki coupling uses less toxic boronic acids.[14] | Isotope source (D₂/T₂ gas) requires specialized handling equipment.[15] |
| Metabolic Stability | Excellent for ¹³C/¹⁴C backbone labels, which are unlikely to be lost through metabolism. | Can be susceptible to metabolic H/D or H/T exchange, depending on the label's position. |
Experimental Workflows and Methodologies
To provide a practical context for this comparison, we present detailed protocols for representative experiments embodying each strategy.
Protocol 1: ¹³C-Labeling via Suzuki-Miyaura Coupling
This protocol describes a hypothetical, yet chemically robust, procedure for introducing a ¹³C-labeled methyl group onto the this compound scaffold.
Objective: To synthesize Ethyl 5-bromo-2-([¹³C]methyl)benzoate.
Methodology:
-
Reaction Setup: To a dry, argon-purged Schlenk flask, add this compound (1.0 eq), [¹³C]Methylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent Addition: Add a degassed 3:1 mixture of Dioxane and Water.
-
Reaction Execution: Heat the reaction mixture to 90°C under an argon atmosphere and stir for 12 hours. Monitor the reaction progress by LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ¹³C-labeled product.
-
Analysis: Confirm the structure and isotopic incorporation via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[16]
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.[14]
-
Base: K₂CO₃ is a crucial component. It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle.[14]
-
Solvent System: The dioxane/water mixture provides a homogenous solution for both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid.
Protocol 2: Deuterium Labeling via Homogeneous Catalytic Dehalogenation
This protocol is based on advanced, literature-described methods for the chemoselective deuteration of aryl halides.[9]
Objective: To synthesize Ethyl 5-bromo-2-deuterobenzoate.
Methodology:
-
Reaction Setup: In a glovebox, add this compound (1.0 eq), PdCl₂(amphos)₂ (0.02 eq), and Zinc Acetate (Zn(OAc)₂, 1.5 eq) to a high-pressure reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous dimethylacetamide (DMAc).
-
Deuterium Introduction: Seal the vessel, remove it from the glovebox, and connect it to a deuterium gas (D₂) line. Purge the vessel with D₂ gas three times before pressurizing to 50 psi.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 16 hours.
-
Workup: Carefully vent the D₂ gas. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
-
Analysis: Determine the percentage of deuterium incorporation using ¹H NMR and mass spectrometry.[17][18]
Causality Behind Choices:
-
Catalyst System: The homogenous PdCl₂(amphos)₂/Zn(OAc)₂ system is chosen for its high functional group tolerance and efficiency in activating D₂ gas.[9] Zn(OAc)₂ acts as a halide scavenger, preventing catalyst poisoning and ensuring high turnover.[8]
-
Isotope Source: D₂ gas is a clean and efficient source for deuteration, leaving minimal byproducts.[15]
-
Solvent: DMAc is a polar aprotic solvent that effectively dissolves the catalyst system and substrates.
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki coupling and the comparative workflow.
Caption: The catalytic cycle of a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11]
Caption: Comparative workflow for two distinct isotopic labeling strategies.
Conclusion and Future Outlook
Both the functional group introduction strategy using precursors like this compound and the direct dehalogenative labeling method are powerful tools in the arsenal of medicinal and synthetic chemists. The choice between them is not a matter of superiority, but of strategic alignment with the specific research question and the type of isotope required.
-
This compound and similar precursors are optimal for the stable incorporation of carbon isotopes (¹³C, ¹⁴C) via well-established cross-coupling reactions, which is essential for ADME studies where metabolic loss of the label is a concern.[19][20] The differential reactivity of its halogens offers a platform for sequential, regioselective synthesis.
-
Modern dehalogenative deuteration and tritiation offer a highly efficient and chemoselective route to hydrogen-isotope-labeled compounds.[8] The development of homogenous catalysts has overcome many limitations of older methods, making this the preferred route for introducing ²H and ³H.
As synthetic methodologies continue to advance, the efficiency and accessibility of both strategies will undoubtedly improve. The development of new catalysts and the commercial availability of a wider range of isotopically labeled building blocks will further empower researchers to conduct the sophisticated ADME and pharmacokinetic studies that are vital for bringing safer and more effective medicines to patients.[21]
References
- Use Of Radiotracers In Drug Metabolism Studies | PPT - Slideshare.
- The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed.
- The Use of Radiolabeled Compounds for ADME Studies in Discovery and Exploratory Development - ProQuest.
- Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas | Journal of the American Chemical Society.
- Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies | Chemical Research in Toxicology - ACS Publications.
- Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed.
- Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas - PubMed.
- Improved Dehalogenative Deuteration and Tritiation of Aryl Halides - ChemistryViews.
-
Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas - ChemRxiv. Available at: [Link]
- Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D 2 /T 2 Gas - ResearchGate.
- An air-tolerant approach to the carbonylative Suzuki-Miyaura coupling: applications in isotope labeling - PubMed.
- Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio.
- An Air-Tolerant Approach to the Carbonylative Suzuki–Miyaura Coupling: Applications in Isotope Labeling - American Chemical Society.
- An Air-Tolerant Approach to the Carbonylative Suzuki–Miyaura Coupling: Applications in Isotope Labeling | The Journal of Organic Chemistry - ACS Publications.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
- The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences - Chemicals Knowledge Hub.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
- Chapter 3 Analytical techniques.
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
- Calculation of partial isotope incorporation into peptides measured by mass spectrometry.
- ISOTOPIC LABELING FOR DRUG INNOVATION DELIVERABLE - European Commission.
- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions.
- (PDF) Modern Developments in Isotopic Labelling - ResearchGate.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Stille Coupling | OpenOChem Learn.
- An optimization method for untargeted MS-based isotopic tracing investigations of metabolism - PubMed Central.
- Sonogashira coupling - Wikipedia.
- Stille reaction - Wikipedia.
- Isotope analysis - Wikipedia.
- Position-specific isotope analysis - Wikipedia.
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF.
- The Stille Reaction - Chem 115 Myers.
- Cross-coupling reaction - Wikipedia.
- Stille Coupling - Organic Chemistry Portal.
- Synthesis of isotopically labelled compounds - ResearchGate.
- Suzuki Coupling - Organic Chemistry Portal.
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
- Stille Coupling | NROChemistry.
- Synthesis and Applications of Isotopically Labelled Compounds | Request PDF.
- Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions | Organic Letters - ACS Publications.
- Sonogashira Coupling - Organic Chemistry Portal.
- Sonogashira Coupling - Chemistry LibreTexts.
- Mthis compound 97 181765-86-6 - Sigma-Aldrich.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Documents download module [ec.europa.eu]
- 4. fiveable.me [fiveable.me]
- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved Dehalogenative Deuteration and Tritiation of Aryl Halides - ChemistryViews [chemistryviews.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. nobelprize.org [nobelprize.org]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Stille Coupling [organic-chemistry.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Calculation of partial isotope incorporation into peptides measured by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isotope analysis - Wikipedia [en.wikipedia.org]
- 19. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Use of Radiolabeled Compounds for ADME Studies in Discovery and Exploratory Development - ProQuest [proquest.com]
- 21. metsol.com [metsol.com]
A Comparative Guide to the Reactivity of Ethyl 5-Bromo-2-iodobenzoate: A DFT-Informed Perspective
For researchers and professionals in drug development and materials science, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of molecular engineering. Ethyl 5-bromo-2-iodobenzoate stands as a valuable and versatile building block, offering two distinct reactive sites for sequential cross-coupling reactions. The key to unlocking its synthetic potential lies in understanding and predicting the reactivity difference between its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.
This guide provides an in-depth comparison of the reactivity at these two positions, leveraging the predictive power of Density Functional Theory (DFT) and corroborating these findings with established experimental evidence. We will explore the causality behind the observed selectivity and provide actionable protocols for both computational modeling and experimental validation.
The Theoretical Framework: Why DFT is Essential for Predicting Reactivity
Density Functional Theory (DFT) is a powerful computational method that allows us to model the electronic structure of molecules and predict their behavior in chemical reactions.[1] Instead of merely observing outcomes, DFT provides a window into the "why" of chemical reactivity by calculating key energetic parameters. For a molecule like this compound, DFT helps us answer the critical question: which halogen will react first?
The answer typically lies in the activation energy (ΔG‡) of the rate-determining step. In palladium-catalyzed cross-coupling reactions, this is almost always the initial oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)).[2][3][4] The pathway with the lower activation energy barrier will be kinetically favored and will proceed much faster, dictating the primary product of the reaction.
Another crucial, albeit simpler, metric is the Bond Dissociation Energy (BDE) . The BDE represents the energy required to break a bond homolytically. A weaker bond (lower BDE) is generally more susceptible to cleavage and, therefore, more reactive.
Comparative Analysis: The Inherent Reactivity of C–I vs. C–Br Bonds
The fundamental difference in reactivity between the iodo and bromo substituents on the benzoate ring can be predicted by examining their respective bond strengths and the energy required to activate them.
Bond Dissociation Energy (BDE): A First Look
The carbon-halogen bond strength decreases down the group. The C-I bond is significantly weaker and longer than the C-Br bond, making it the more likely site for initial reaction.[5]
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (BDEs)
| Bond Type | General BDE (kJ/mol) | Implication for Reactivity |
| Aryl C–I | ~234 | Lower energy required for cleavage; higher reactivity.[5] |
| Aryl C–Br | ~293 | Higher energy required for cleavage; lower reactivity.[5] |
This simple metric strongly suggests that any reaction involving the cleavage of a carbon-halogen bond will preferentially occur at the C-I position.
DFT-Calculated Activation Energies: A Deeper Mechanistic Insight
While BDEs provide a good initial estimate, a more accurate prediction comes from calculating the full energy profile of the oxidative addition step. DFT calculations consistently show that the transition state for the oxidative addition of a Pd(0) catalyst to the C-I bond is substantially lower in energy than that for the C-Br bond.[6][7]
Table 2: Representative DFT-Calculated Activation Energies (ΔG‡) for Oxidative Addition of Pd(PPh₃)₂ to this compound
| Reaction Site | Calculated ΔG‡ (kcal/mol) | Predicted Relative Rate |
| C–I Bond Activation | 15.8 | Very Fast |
| C–Br Bond Activation | 24.5 | Significantly Slower |
| Note: These are representative values based on typical DFT studies (e.g., using the B3LYP functional) and serve to illustrate the significant energy difference. Actual values may vary with the level of theory. |
The ~8.7 kcal/mol difference in activation energy is substantial and translates to a rate difference of many orders of magnitude at room temperature, confirming that the reaction will be highly selective for the C-I bond.
Application & Experimental Validation: Sonogashira Coupling
The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is a perfect example to demonstrate this predicted selectivity.[8][9] When this compound is subjected to Sonogashira conditions with one equivalent of an alkyne, the coupling occurs exclusively at the 2-position (iodide), leaving the 5-position (bromide) untouched for subsequent transformations.
Table 3: Comparison of Theoretical Selectivity and Experimental Outcomes in the Sonogashira Coupling of this compound with Phenylacetylene
| Parameter | C–I Position (Position 2) | C–Br Position (Position 5) |
| DFT Prediction | Lowest energy barrier for oxidative addition. | High energy barrier, kinetically disfavored. |
| Predicted Selectivity | >99% | <1% |
| Experimental Outcome | Exclusive formation of Ethyl 5-bromo-2-(phenylethynyl)benzoate. | No C-Br coupling product observed. |
| Typical Yield | >90%[10] | 0% |
This remarkable agreement between theoretical prediction and experimental reality underscores the power of DFT in guiding synthetic strategy.
Methodologies: From Theory to Practice
To ensure scientific integrity, both computational and experimental protocols must be robust and self-validating.
Computational Protocol: DFT Reactivity Study
This protocol outlines the steps to computationally verify the selective reactivity.
-
Structure Optimization:
-
Build the initial 3D structure of this compound using molecular modeling software (e.g., GaussView).
-
Perform a geometry optimization and frequency calculation using DFT. A common and reliable level of theory is the B3LYP functional with a mixed basis set like LANL2DZ for Pd and I, and 6-31G(d) for all other atoms.[11]
-
Confirm the structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.
-
-
Catalyst Modeling:
-
Model the active catalyst, typically a 14-electron Pd(0) species such as Pd(PPh₃)₂. Optimize its geometry similarly.
-
-
Transition State (TS) Search:
-
For each reactive site (C-I and C-Br), build an initial guess for the oxidative addition transition state.
-
Perform a TS optimization (e.g., using the QST2 or Berny algorithm).
-
Run a frequency calculation on the optimized TS structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, corresponding to the C-X bond breaking and the new C-Pd and Pd-X bonds forming.
-
-
Energy Profile Calculation:
-
Calculate the Gibbs free energies (G) of the reactants, transition states, and products.
-
The activation energy is calculated as ΔG‡ = G(TS) - G(Reactants).
-
Compare the ΔG‡ for the C-I and C-Br pathways to predict the kinetic product.
-
Experimental Protocol: Selective Sonogashira Coupling
This protocol is a representative procedure for demonstrating the selective C-I bond coupling.[8][9][10]
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Equip the flask with a magnetic stir bar and a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure anaerobic conditions.
-
-
Reagent Addition:
-
Add anhydrous, degassed solvent (e.g., 5 mL of THF or 1,4-dioxane) via syringe.
-
Add a degassed amine base, such as triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.).
-
Finally, add the terminal alkyne (e.g., phenylacetylene, 1.1 mmol, 1.1 equiv.) dropwise via syringe.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by periodically taking aliquots. The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and copper salts.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure Ethyl 5-bromo-2-(phenylethynyl)benzoate.
-
Conclusion
The reactivity of this compound is a clear and compelling case of kinetically controlled selectivity. Both fundamental principles, like bond dissociation energies, and advanced computational studies using DFT, unequivocally predict that the carbon-iodine bond is far more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This theoretical insight is robustly confirmed by experimental results, which show exclusive reaction at the iodine position under controlled conditions. This powerful synergy between computational prediction and laboratory practice allows chemists to design complex, multi-step syntheses with a high degree of confidence, treating polyhalogenated molecules as precision instruments for building molecular architecture.
References
-
DFT Study on the Oxidative Addition of 4-Substituted Iodobenzenes on Pd(0)-Phosphine Complexes. (2017). ResearchGate. Retrieved from [Link]
-
Density Functional Theory Calculations and Analysis of Reaction Pathways for Reduction of Nitric Oxide by Hydrogen on Pt(111). (2014). ACS Publications. Retrieved from [Link]
-
Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. (2024). MDPI. Retrieved from [Link]
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. (2007). ResearchGate. Retrieved from [Link]
-
Comparison of reactivity of different aryl halides. (2020). ResearchGate. Retrieved from [Link]
-
Density functional theory. (n.d.). Wikipedia. Retrieved from [Link]
-
Oxidative addition and palladium coupling. (n.d.). St. Benedict & St. John's University. Retrieved from [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. (2024). ChemRxiv. Retrieved from [Link]
-
Calculating chemical thermodynamics and transition states with DFT using Q-Chem. (2023). YouTube. Retrieved from [Link]
-
Mechanistic pathways for oxidative addition of aryl halides to palladium(0) complexes: A DFT study. (2005). Semantic Scholar. Retrieved from [Link]
-
Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. (2015). ResearchGate. Retrieved from [Link]
-
Catalytic Carbon−Halogen Bond Activation: Trends in Reactivity, Selectivity, and Solvation. (2008). ACS Publications. Retrieved from [Link]
-
Comparison of Global Reactivity Descriptors Calculated Using Various Density Functionals: A QSAR Perspective. (2009). ACS Publications. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. (2005). ACS Publications. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). National Institutes of Health. Retrieved from [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2023). National Institutes of Health. Retrieved from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. (n.d.). ResearchGate. Retrieved from [Link]
-
DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. (2017). ResearchGate. Retrieved from [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2018). National Institutes of Health. Retrieved from [Link]
-
DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. (2017). National Institutes of Health. Retrieved from [Link]
Sources
- 1. Density functional theory - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oxidative addition and palladium coupling [employees.csbsju.edu]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 5-Bromo-2-iodobenzoate
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded understanding of the proper disposal protocols for Ethyl 5-Bromo-2-iodobenzoate. Adherence to these procedures is not just a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship.
This compound, a halogenated aromatic ester, requires meticulous handling throughout its lifecycle, from initial use to final disposal. The presence of both bromine and iodine atoms on the benzene ring places it firmly in the category of halogenated organic waste—a classification that dictates a specific and stringent disposal pathway.
Part 1: Hazard Profile and Essential Safety Precautions
Known and Anticipated Hazards: Based on available GHS (Globally Harmonized System) data for closely related compounds, this compound should be handled as a substance with significant potential hazards:
-
Acute Oral Toxicity: The related compound, Mthis compound, is classified as Acutely Toxic 3 Oral (H301), and Ethyl 2-bromo-5-iodobenzoate is listed as "Toxic if swallowed" (H301).[1][2][3][4] This indicates that even small quantities can be harmful or fatal if ingested.
-
Skin and Eye Irritation: Halogenated benzoic acids and their esters are known to cause skin irritation (H315) and serious eye irritation (H319). Direct contact must be avoided.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
Causality Behind Precautions: The toxicity of halogenated aromatics often stems from their ability to interfere with biological processes and their persistence in the environment. The carbon-halogen bonds are strong, making these compounds resistant to natural degradation.
Immediate Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety goggles (or a face shield if there is a splash risk), and chemical-resistant gloves (nitrile is a suitable choice for incidental contact).
-
Ventilation: All handling of this compound, including weighing, transferring, and preparing waste, should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Avoid Contamination: Use dedicated spatulas and glassware. If not possible, thoroughly decontaminate reusable equipment after use.
Table 1: Chemical and Safety Data for this compound and Analogs
| Property | Value / Information | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₉H₈BrIO₂ | [5] |
| Molecular Weight | 354.97 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Primary Hazard | Toxic if swallowed (H301) | [1][4] |
| Secondary Hazards | Causes skin and serious eye irritation (Anticipated) | |
| Waste Classification | Halogenated Organic Waste | [6] |
Part 2: Step-by-Step Disposal Protocol
The fundamental principle for disposing of this compound is waste segregation . Mixing halogenated waste with non-halogenated streams leads to cross-contamination, creating a much larger volume of hazardous material and significantly increasing disposal costs and environmental risk.[7]
Experimental Protocol: Waste Collection and Disposal
-
Designate a Waste Container:
-
Select a chemically compatible, leak-proof container with a secure, screw-top lid. A high-density polyethylene (HDPE) or glass container is appropriate.
-
The container must be in good condition, free of cracks or residue from previous use.
-
-
Properly Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" label.
-
Clearly write "Halogenated Organic Waste" on the label.
-
List all chemical constituents by their full name (e.g., "Waste this compound," "Waste Dichloromethane"). Do not use abbreviations or chemical formulas.[7]
-
Maintain a running log of the approximate percentages of each component as it is added.
-
-
Waste Accumulation:
-
Collect all materials contaminated with this compound in this designated container. This includes:
-
Unused or excess solid compound.
-
Solutions containing the compound.
-
Solvent rinses (e.g., acetone, ethanol) used to clean contaminated glassware. Note: Any solvent, even non-halogenated ones, mixed with a halogenated compound must be treated as halogenated waste.[7]
-
Contaminated consumables like weighing paper, gloves, and absorbent pads from spill cleanups.
-
-
-
Safe Storage of Waste Container:
-
Keep the waste container securely closed at all times except when actively adding waste.[7] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the SAA is in a secondary containment tray to catch any potential leaks.
-
Store away from incompatible materials, especially strong acids, bases, and oxidizing agents.
-
-
Arranging for Final Disposal:
-
Do not overfill the container; a maximum of 90% capacity is a common rule of thumb to allow for expansion.
-
Once the container is full, or if the research project is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Ensure all labeling is complete and accurate before the scheduled pickup.
-
Part 3: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.
-
Control and Contain: If safe to do so, prevent the spill from spreading by using an inert absorbent material such as vermiculite, sand, or commercial spill pads. Do not use combustible materials like paper towels to absorb large quantities of solvent-based spills.
-
Cleanup:
-
Wearing appropriate PPE (including double gloves and eye protection), carefully collect the absorbed material using non-sparking tools.
-
Place all contaminated debris into a heavy-duty plastic bag or a dedicated container.
-
-
Disposal: Seal the bag or container, label it as "Halogenated Spill Debris containing this compound," and dispose of it in the designated halogenated organic waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), and dispose of the cleaning materials as hazardous waste.
Part 4: Visualization of the Disposal Workflow
The following diagram outlines the decision-making process and workflow for the proper segregation and disposal of laboratory waste containing this compound.
Caption: Waste Disposal Workflow for this compound.
References
-
1208075-44-8 | Ethyl 2-bromo-5-iodobenzoate . Capot Chemical. [Link]
-
Ethyl 2-bromobenzoate | C9H9BrO2 | CID 80186 . PubChem, National Institutes of Health. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling . University of Wuppertal. [Link]
-
Chemical disposal : r/chemhelp . Reddit. [Link]
-
Hazardous Waste Segregation . Carleton College. [Link]
Sources
- 1. Ethyl 2-broMo-5-iodobenzoate | 1208075-44-8 [amp.chemicalbook.com]
- 2. 5-溴-2-碘苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Mthis compound 97 181765-86-6 [sigmaaldrich.com]
- 4. Ethyl 2-broMo-5-iodobenzoate | 1208075-44-8 [amp.chemicalbook.com]
- 5. 1208075-44-8 | Ethyl 2-bromo-5-iodobenzoate - Capot Chemical [capotchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-Bromo-2-iodobenzoate
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides a detailed, experience-driven framework for the safe handling of Ethyl 5-Bromo-2-iodobenzoate, a halogenated aromatic compound. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of why specific protective measures are critical. This document serves as an immediate operational plan, grounded in the principles of the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan (CHP) to protect laboratory personnel.[1]
Hazard Identification: Understanding the Adversary
While a specific Safety Data Sheet (SDS) for this compound was not found, the hazard profile can be reliably inferred from structurally analogous compounds such as Ethyl 5-bromo-2-hydroxybenzoate and Mthis compound.[2][3] Halogenated aromatic compounds as a class warrant cautious handling due to their potential for biological activity and reactivity.[4]
Anticipated Hazards:
-
Skin Irritation and Corrosion: Direct contact can cause irritation, redness, and in prolonged cases, chemical burns.[5][6]
-
Serious Eye Damage: The eyes are particularly vulnerable. Splashes can lead to severe irritation and potentially irreversible damage.[5][6][7]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the mucous membranes and respiratory system.[2][5]
-
Acute Toxicity (Oral): Ingestion of similar compounds is known to be harmful or toxic.[3][6]
This hazard assessment is the cornerstone of our safety protocol. The first and most critical step before handling any chemical is to obtain and thoroughly review its specific Safety Data Sheet (SDS), which provides detailed information on hazards, handling, and emergency procedures.[1][8][9]
The Hierarchy of Controls: A Multi-Layered Defense
Personal Protective Equipment (PPE) is the final, essential barrier between you and a potential hazard. However, it should be used in conjunction with a broader safety strategy known as the Hierarchy of Controls.
Caption: PPE selection workflow for this compound.
By adhering to these rigorous, well-reasoned protocols, you build a culture of safety that protects not only yourself but your entire research team. This commitment to procedural excellence is the bedrock of trustworthy and reproducible science.
References
-
Spill Containment Blog. OSHA Guidelines For Labeling Laboratory Chemicals. Available from: [Link]
-
Lab Manager. The OSHA Laboratory Standard. Available from: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available from: [Link]
-
Occupational Safety and Health Administration (OSHA). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Available from: [Link]
-
Administration for Strategic Preparedness and Response (ASPR). OSHA Standards for Biological Laboratories. Available from: [Link]
-
Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. Available from: [Link]
-
ChemTalk. Lab Safety Equipment & PPE. Available from: [Link]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Available from: [Link]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. Available from: [Link]
-
PubChem. Ethyl 5-bromo-2-hydroxy-3-iodobenzoate. Available from: [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names. Available from: [Link]
Sources
- 1. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Mthis compound 97 181765-86-6 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. osha.gov [osha.gov]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
